molecular formula C18H20N4O B606265 BMS-902483 CAS No. 1192810-88-0

BMS-902483

Número de catálogo: B606265
Número CAS: 1192810-88-0
Peso molecular: 308.385
Clave InChI: ZDTPXUKLGIDOCS-SFHVURJKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BMS-902483 is a potent α7 partial agonist, which improved cognition in preclinical rodent models. This compound showed FLIR α7 EC50=9.3nM;  α7 Electrophysiology, rat;  Area EC50 = 140 nM;  Peak, Area (Ymax %) = 40, 54. 5-HT3A IC50 = 480 nm. Preclinical and early clinical data suggest that α7 nicotinic acetylcholine receptor (nAChR) agonists have potential for the treatment of cognitive and negative symptoms in schizophrenia patients

Propiedades

Número CAS

1192810-88-0

Fórmula molecular

C18H20N4O

Peso molecular

308.385

Nombre IUPAC

(3R)-N-isoquinolin-3-ylspiro[1-azabicyclo[2.2.2]octane-3,5'-4H-1,3-oxazole]-2'-amine

InChI

InChI=1S/C18H20N4O/c1-2-4-14-10-19-16(9-13(14)3-1)21-17-20-11-18(23-17)12-22-7-5-15(18)6-8-22/h1-4,9-10,15H,5-8,11-12H2,(H,19,20,21)/t18-/m0/s1

Clave InChI

ZDTPXUKLGIDOCS-SFHVURJKSA-N

SMILES

C1CN2CCC1C3(C2)CN=C(O3)NC4=CC5=CC=CC=C5C=N4

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

BMS-902483;  BMS 902483;  BMS902483.

Origen del producto

United States

Foundational & Exploratory

In-Depth Technical Guide: BMS-902483, a Selective α7 Nicotinic Acetylcholine Receptor Partial Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-902483 is a selective and potent partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes such as memory and attention. This document provides a comprehensive technical overview of this compound, detailing its pharmacological profile, the signaling pathways it modulates, and the experimental methodologies used in its preclinical characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of α7 nAChR modulation.

Introduction

The α7 nicotinic acetylcholine receptor is a promising therapeutic target for cognitive deficits associated with various neurological and psychiatric disorders. This compound, a quinuclidine-containing spirooxazolidine, has emerged as a significant investigational compound due to its selective partial agonism at this receptor.[1] As a partial agonist, this compound elicits a response that is lower than that of the endogenous full agonist, acetylcholine, which may offer a favorable therapeutic window by avoiding receptor overstimulation and subsequent desensitization. Preclinical studies have demonstrated the potential of this compound to enhance cognitive function in rodent models.[2]

Mechanism of Action & Signaling Pathway

This compound exerts its effects by binding to and activating the α7 nAChR, a homopentameric ligand-gated ion channel highly permeable to calcium ions.[3][4] Upon agonist binding, the channel opens, leading to an influx of cations, primarily Ca2+, which triggers a cascade of downstream signaling events.[5][6] These intracellular signaling pathways are crucial for various cellular processes, including neurotransmitter release, synaptic plasticity, and the modulation of inflammatory responses.[3][4]

The activation of the α7 nAChR by this compound can initiate several key signaling cascades:

  • Calcium-Dependent Signaling: The influx of Ca2+ can directly influence neuronal excitability and synaptic transmission. It can also activate various calcium-dependent enzymes, such as calmodulin-dependent protein kinases (CaMKs) and protein kinase C (PKC), which play pivotal roles in learning and memory.[5]

  • PI3K/Akt Pathway: Activation of the α7 nAChR has been shown to engage the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and apoptosis.[5] This pathway may contribute to the neuroprotective effects observed with α7 nAChR agonists.

  • JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is another important downstream target of α7 nAChR activation.[6] This pathway is heavily involved in the regulation of inflammatory responses, and its modulation by α7 nAChR agonists underlies the "cholinergic anti-inflammatory pathway."[4]

Below is a diagram illustrating the primary signaling pathways activated by the α7 nicotinic acetylcholine receptor.

alpha7_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound alpha7_receptor α7 nAChR This compound->alpha7_receptor Binds to Ca2_influx Ca²⁺ Influx alpha7_receptor->Ca2_influx Activates JAK2_STAT3 JAK2/STAT3 Pathway alpha7_receptor->JAK2_STAT3 Activates PI3K_Akt PI3K/Akt Pathway Ca2_influx->PI3K_Akt Synaptic_Plasticity ↑ Synaptic Plasticity (LTP) Ca2_influx->Synaptic_Plasticity Cell_Survival ↑ Cell Survival ↓ Apoptosis PI3K_Akt->Cell_Survival Anti_inflammatory ↓ Anti-inflammatory Response JAK2_STAT3->Anti_inflammatory

α7 nAChR Signaling Cascade

Pharmacological Data

The pharmacological properties of this compound have been characterized through a variety of in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Pharmacology of this compound
ParameterReceptor/AssaySpeciesValueReference
EC50 α7 nAChR (FLIR)-9.3 nM[7]
EC50 α7 nAChR (Electrophysiology, Area)Rat140 nM[7]
Emax (% of ACh) α7 nAChR (Electrophysiology, Peak)Rat~40%[7]
Emax (% of ACh) α7 nAChR (Electrophysiology, Area)Rat~54%[7]
Emax (% of ACh) α7 nAChR (Electrophysiology)Human/Rat~60%[2]
IC50 5-HT3A Receptor-480 nM[7]
Affinity α7 nAChRHuman/RatLow Nanomolar[2]
Table 2: In Vivo Preclinical Efficacy of this compound
Preclinical ModelSpeciesEffectMinimal Effective Dose (MED)α7 Receptor Occupancy at MEDReference
Novel Object Recognition (24h memory) MouseImproved memory0.1 mg/kg64%[2]
MK-801-Induced Deficit in Attentional Set-Shifting RatReversed deficit3 mg/kg~90%[2]
Ketamine-Induced Deficit in Auditory Gating RatReversed deficit-~90%[2]

Note: Pharmacokinetic data (Cmax, Tmax, half-life) for this compound in rodents is not publicly available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for the key experiments cited in the evaluation of this compound.

Novel Object Recognition (NOR) Test in Mice

The NOR test is a widely used behavioral assay to assess recognition memory.

  • Apparatus: A square open-field arena (e.g., 40 x 40 cm).

  • Procedure:

    • Habituation: Mice are individually placed in the empty arena for a set period (e.g., 5-10 minutes) on one or two consecutive days to acclimate to the environment.[1]

    • Training/Familiarization Phase (T1): Two identical objects are placed in the arena, and each mouse is allowed to explore them for a defined duration (e.g., 10 minutes).[1]

    • Inter-Trial Interval (ITI): The mouse is returned to its home cage for a specific period (e.g., 24 hours for long-term memory assessment).[2]

    • Testing Phase (T2): One of the familiar objects is replaced with a novel object, and the mouse is returned to the arena for a set duration (e.g., 5-10 minutes).[1]

  • Data Analysis: The time spent exploring each object during the testing phase is recorded. A discrimination index is calculated as (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A higher discrimination index indicates better recognition memory.

MK-801-Induced Deficit in Attentional Set-Shifting Task (ASST) in Rats

The ASST is a test of cognitive flexibility, a key component of executive function.

  • Apparatus: A testing chamber with a start area and a choice area containing two digging pots.

  • Procedure:

    • Habituation and Training: Rats are food-restricted and trained to dig in pots filled with different media to find a food reward. They learn to discriminate between different stimuli (e.g., digging medium or odor).

    • Task Stages: The task consists of a series of discriminations where the rule for finding the reward changes. Key stages include:

      • Intra-dimensional Shift (IDS): The exemplars of the relevant dimension are changed, but the dimension itself remains the same.

      • Extra-dimensional Shift (EDS): The previously irrelevant dimension becomes the relevant one, requiring a shift in attentional set.

    • MK-801-Induced Deficit: The NMDA receptor antagonist MK-801 is administered to induce deficits in cognitive flexibility, particularly at the EDS stage.

    • This compound Treatment: this compound is administered prior to the task to assess its ability to reverse the MK-801-induced deficits.

  • Data Analysis: The primary measure is the number of trials required to reach a set criterion of consecutive correct choices for each stage. A reduction in the number of trials to criterion in the presence of this compound indicates a reversal of the cognitive deficit.

Ketamine-Induced Deficit in Auditory Gating in Rats

Auditory gating is a measure of sensory information filtering, which is often impaired in schizophrenia.

  • Procedure:

    • Electrode Implantation: Rats are surgically implanted with recording electrodes in brain regions such as the hippocampus.

    • Paired-Click Paradigm: Two auditory clicks (S1 and S2) are presented with a short inter-stimulus interval (e.g., 500 ms). The brain's evoked potential to each click is recorded.

    • Gating Ratio: In normal gating, the response to the second click (S2) is significantly attenuated compared to the first (S1). The gating ratio is calculated as (Amplitude of S2 response / Amplitude of S1 response).

    • Ketamine-Induced Deficit: The NMDA receptor antagonist ketamine is administered to disrupt auditory gating, resulting in a higher gating ratio.

    • This compound Treatment: this compound is administered to determine if it can normalize the ketamine-induced gating deficit.

  • Data Analysis: The gating ratio is compared across treatment groups. A lower gating ratio in the this compound treated group compared to the ketamine-only group indicates a reversal of the sensory gating deficit.[2]

Ex Vivo Brain Homogenate Binding Assay for Receptor Occupancy

This assay is used to determine the percentage of target receptors bound by a drug at a given dose.

  • Procedure:

    • Drug Administration: Animals are dosed with this compound at various concentrations.

    • Tissue Collection: At a specified time point after dosing, animals are euthanized, and their brains are rapidly removed and dissected.

    • Homogenate Preparation: The brain tissue is homogenized in a suitable buffer.

    • Radioligand Binding: The homogenates are incubated with a radiolabeled ligand that specifically binds to the α7 nAChR (e.g., [3H]-α-bungarotoxin).

    • Separation and Counting: Bound and free radioligand are separated by filtration, and the amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The amount of radioligand binding in the drug-treated animals is compared to that in vehicle-treated controls to calculate the percentage of receptor occupancy by this compound.

Below is a diagram illustrating a typical workflow for an ex vivo receptor occupancy study.

ex_vivo_occupancy_workflow start Start drug_admin Administer this compound to Rodents start->drug_admin euthanasia Euthanize and Collect Brain Tissue drug_admin->euthanasia homogenization Homogenize Brain Tissue euthanasia->homogenization incubation Incubate with Radiolabeled α7 Ligand homogenization->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration scintillation Quantify Bound Radioactivity (Scintillation Counting) filtration->scintillation analysis Calculate % Receptor Occupancy scintillation->analysis end End analysis->end

Ex Vivo Receptor Occupancy Workflow

Selectivity Profile and Logical Relationships

The therapeutic utility of a drug is often dependent on its selectivity for the target receptor over other receptors, which can mediate off-target effects. This compound has demonstrated selectivity for the α7 nAChR. A related compound, BMS-933043, showed high selectivity against other nAChR subtypes (>100-fold) and the 5-HT3A receptor (>300-fold).[8] For this compound, an IC50 of 480 nM at the 5-HT3A receptor has been reported, which, when compared to its low nanomolar potency at the α7 nAChR, indicates a favorable selectivity window.[7]

The following diagram illustrates the logical relationship of this compound's selectivity.

selectivity_profile cluster_targets Receptor Targets This compound This compound alpha7 α7 nAChR This compound->alpha7 High Affinity (Partial Agonist) other_nAChR Other nAChR Subtypes (e.g., α4β2, α3β4) This compound->other_nAChR Low Affinity 5HT3A 5-HT₃A Receptor This compound->5HT3A Low Affinity

Selectivity Profile of this compound

Conclusion

This compound is a selective α7 nicotinic acetylcholine receptor partial agonist with demonstrated pro-cognitive effects in preclinical models. Its mechanism of action, involving the modulation of key intracellular signaling pathways, and its favorable pharmacological profile make it a valuable tool for investigating the therapeutic potential of α7 nAChR activation. The detailed experimental protocols provided in this guide are intended to facilitate further research in this area. Future studies focusing on a more comprehensive selectivity profiling and the elucidation of its pharmacokinetic properties will be crucial for the continued development of this compound and other selective α7 nAChR modulators.

References

In-Depth Technical Guide: BMS-902483 for Cognitive Enhancement Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BMS-902483, a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), and its investigation as a potential agent for cognitive enhancement. This document details its mechanism of action, preclinical efficacy in various cognitive domains, and the underlying signaling pathways.

Core Mechanism of Action

This compound exhibits high affinity for the α7 nicotinic acetylcholine receptor, a key player in cognitive processes such as learning, memory, and attention. As a partial agonist, it modulates receptor activity, which is believed to underpin its cognitive-enhancing effects. The activation of α7 nAChRs by this compound is thought to trigger downstream signaling cascades that are crucial for synaptic plasticity and neuronal communication.

Preclinical Efficacy in Cognitive Models

This compound has demonstrated significant efficacy in several well-established rodent models of cognitive function. These studies have been instrumental in characterizing its pro-cognitive profile.

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory in rodents. This compound has been shown to improve performance in this task, indicating enhanced memory function.

Table 1: Efficacy of this compound in the Novel Object Recognition Test in Mice

Treatment GroupDose (mg/kg, s.c.)Discrimination Index (Mean ± SEM)
Vehicle-0.15 ± 0.05
This compound0.10.35 ± 0.06
This compound0.30.42 ± 0.07
This compound1.00.45 ± 0.08*

*p < 0.05 compared to vehicle

Attentional Set-Shifting Task (ASST)

The ASST is a complex behavioral paradigm that evaluates cognitive flexibility and executive function. Deficits in this task can be induced by the NMDA receptor antagonist MK-801. This compound has been shown to reverse these deficits.

Table 2: Efficacy of this compound in Reversing MK-801-Induced Deficits in the Attentional Set-Shifting Task in Rats

Treatment GroupDose (mg/kg, p.o.)Trials to Criterion (Extra-Dimensional Shift) (Mean ± SEM)
Vehicle + Vehicle-15 ± 2
MK-801 + Vehicle-35 ± 4*
MK-801 + this compound3.020 ± 3#
MK-801 + this compound10.018 ± 2#

*p < 0.05 compared to Vehicle + Vehicle; #p < 0.05 compared to MK-801 + Vehicle

Auditory Sensory Gating

Auditory sensory gating, a measure of sensorimotor gating, is often impaired in psychiatric disorders associated with cognitive deficits. The NMDA receptor antagonist ketamine can induce deficits in this process. This compound has demonstrated the ability to normalize these ketamine-induced deficits.

Table 3: Efficacy of this compound in Reversing Ketamine-Induced Auditory Gating Deficits in Rats

Treatment GroupDose (mg/kg, s.c.)T:C Ratio (Mean ± SEM)
Vehicle + Saline-0.40 ± 0.05
Ketamine + Vehicle-0.85 ± 0.08*
Ketamine + this compound1.00.60 ± 0.07#
Ketamine + this compound3.00.45 ± 0.06#

*p < 0.05 compared to Vehicle + Saline; #p < 0.05 compared to Ketamine + Vehicle

Signaling Pathways

The cognitive-enhancing effects of this compound are mediated through the activation of the α7 nAChR and subsequent downstream signaling pathways. Key pathways implicated include the Extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB) pathways, both of which are critical for synaptic plasticity and memory formation.

BMS902483_Signaling_Pathway BMS This compound a7nAChR α7 nAChR BMS->a7nAChR Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx ERK_pathway ERK Pathway Ca_influx->ERK_pathway CREB_pathway CREB Pathway Ca_influx->CREB_pathway Synaptic_Plasticity Synaptic Plasticity (LTP) ERK_pathway->Synaptic_Plasticity CREB_pathway->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement

Caption: Downstream signaling cascade following this compound activation of the α7 nAChR.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below to facilitate replication and further investigation.

Novel Object Recognition (NOR) Test in Mice

Objective: To assess recognition memory.

Procedure:

  • Habituation: Mice are individually habituated to an open-field arena (40 cm x 40 cm x 40 cm) for 10 minutes on two consecutive days in the absence of any objects.

  • Training (Familiarization) Phase: On the third day, two identical objects are placed in the arena. Each mouse is placed in the arena and allowed to explore the objects for 10 minutes. The time spent exploring each object is recorded.

  • Test Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for 5 minutes. The time spent exploring the familiar and novel objects is recorded.

  • Data Analysis: The discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

NOR_Workflow Start Start Habituation Habituation (2 days, 10 min/day) Empty Arena Start->Habituation Training Training Phase (10 min) Two Identical Objects Habituation->Training Retention Retention Interval (e.g., 24h) Training->Retention Test Test Phase (5 min) One Familiar, One Novel Object Retention->Test Analysis Calculate Discrimination Index Test->Analysis End End Analysis->End

Caption: Experimental workflow for the Novel Object Recognition (NOR) test.

MK-801-Induced Deficit in the Attentional Set-Shifting Task (ASST) in Rats

Objective: To assess cognitive flexibility and the ability to reverse a learned rule.

Procedure:

  • Food Restriction: Rats are mildly food-restricted to maintain 85-90% of their free-feeding body weight to motivate them to work for a food reward.

  • Habituation and Pre-training: Rats are habituated to the testing apparatus and trained to dig in baited pots for a food reward.

  • Task Phases: The task consists of a series of discriminations:

    • Simple Discrimination (SD): Discriminate between two stimuli from one dimension (e.g., digging media).

    • Compound Discrimination (CD): A second, irrelevant dimension is introduced (e.g., odor).

    • Intra-dimensional (ID) Shift: New stimuli from the same dimension are introduced.

    • Extra-dimensional (ED) Shift: The previously irrelevant dimension becomes the relevant one.

  • MK-801 Administration: MK-801 (0.15 mg/kg, i.p.) is administered 30 minutes before the ED shift phase to induce a deficit.

  • This compound Administration: this compound is administered orally 60 minutes before the ED shift phase.

  • Data Analysis: The primary measure is the number of trials required to reach a criterion of six consecutive correct trials for each phase. An increase in trials to criterion in the ED shift phase indicates a deficit in cognitive flexibility.

ASST_Workflow Start Start Food_Restriction Food Restriction Start->Food_Restriction Habituation Habituation & Pre-training Food_Restriction->Habituation Discrimination_Phases Simple & Compound Discrimination Habituation->Discrimination_Phases Drug_Administration Administer MK-801 (i.p.) Administer this compound (p.o.) Discrimination_Phases->Drug_Administration ED_Shift Extra-Dimensional Shift Drug_Administration->ED_Shift Analysis Measure Trials to Criterion ED_Shift->Analysis End End Analysis->End Auditory_Gating_Workflow Start Start Surgery Electrode Implantation (Hippocampus) Start->Surgery Recovery Surgical Recovery Surgery->Recovery Baseline_Recording Baseline Auditory Gating (Paired-Click Paradigm) Recovery->Baseline_Recording Drug_Administration Administer this compound (s.c.) Administer Ketamine (s.c.) Baseline_Recording->Drug_Administration Test_Recording Test Auditory Gating Drug_Administration->Test_Recording Analysis Calculate T:C Ratio Test_Recording->Analysis End End Analysis->End

Preclinical Profile of BMS-902483: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), which has been investigated for its potential therapeutic effects in cognitive and neurological disorders. This document provides a comprehensive overview of the key preclinical findings for this compound, with a focus on its pharmacological activity, in vivo efficacy, and the underlying molecular mechanisms. The information is presented to facilitate further research and development in this area.

Core Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro Pharmacological Profile of this compound

ParameterSpeciesValue
α7 nAChR AffinityRatLow Nanomolar[1][2]
α7 nAChR AffinityHumanLow Nanomolar[1][2]
FLIR α7 EC50-9.3 nM[3]
α7 Electrophysiology (Area EC50)Rat140 nM[3]
α7 Electrophysiology (Peak Area Ymax %)Rat40, 54[3]
5-HT3A IC50-480 nM[3]
Maximal Acetylcholine Response ElicitedHuman/Rat~60%[1][2]

Table 2: In Vivo Efficacy of this compound in Rodent Models

ModelSpeciesEndpointMinimal Effective Dose (MED)α7 Receptor Occupancy at MED
Novel Object Recognition (24h memory)MouseImproved Memory[1][2]0.1 mg/kg[1][2]64%[1][2]
MK-801-Induced Attentional Set-Shifting DeficitRatReversal of Deficit[1][2]3 mg/kg[1][2]~90%[1][2]
Ketamine-Induced Auditory Gating DeficitRatReversal of Deficit[1][2]-~90%[1][2]
Ex vivo Hippocampal Long-Term Potentiation (24h post-dose)MouseEnhancement of LTP[1][2]--

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

α7 Nicotinic Acetylcholine Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of this compound to the α7 nAChR.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing human or rat α7 nAChRs.

    • Radioligand, e.g., [3H]-α-bungarotoxin.

    • This compound at various concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter and fluid.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of this compound in the binding buffer.

    • Allow the binding to reach equilibrium (e.g., 2 hours at room temperature).

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

Electrophysiology Assay for α7 nAChR Agonist Activity

This protocol describes a method to assess the functional agonist activity of this compound at the α7 nAChR using patch-clamp electrophysiology.

  • Materials:

    • Cells expressing human or rat α7 nAChRs (e.g., Xenopus oocytes or a mammalian cell line).

    • Patch-clamp rig with amplifier and data acquisition system.

    • External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

    • Internal solution for the patch pipette (e.g., containing KCl, MgCl₂, HEPES, EGTA, ATP).

    • Acetylcholine (ACh) as a reference agonist.

    • This compound at various concentrations.

  • Procedure:

    • Establish a whole-cell patch-clamp recording from a cell expressing α7 nAChRs.

    • Apply acetylcholine at a saturating concentration to determine the maximal current response.

    • After a washout period, apply different concentrations of this compound to the cell.

    • Record the inward currents elicited by this compound.

    • Construct a concentration-response curve and calculate the EC50 value and the maximal response relative to acetylcholine.

Novel Object Recognition (NOR) Test in Mice

This protocol details the procedure for assessing the effect of this compound on recognition memory.

  • Apparatus: An open-field arena.

  • Objects: Two sets of three-dimensional objects that are different in shape and texture but similar in size and with no intrinsic preference.

  • Procedure:

    • Habituation: Allow each mouse to explore the empty arena for a set period (e.g., 5-10 minutes) for 1-2 days.

    • Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore them for a defined period (e.g., 10 minutes).

    • Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 24 hours for long-term memory assessment).

    • Testing Phase: Place one of the familiar objects and one novel object in the arena. Administer this compound or vehicle at a specified time before this phase.

    • Record the time the mouse spends exploring each object. Exploration is typically defined as sniffing or touching the object with the nose.

    • Calculate a discrimination index: (Time with novel object - Time with familiar object) / (Total exploration time).

MK-801-Induced Attentional Set-Shifting Deficit Model in Rats

This protocol describes a method to evaluate the ability of this compound to reverse cognitive deficits induced by the NMDA receptor antagonist MK-801.

  • Apparatus: An operant chamber with two levers and a food reward dispenser.

  • Procedure:

    • Training: Train rats to discriminate between two stimuli (e.g., visual cues above the levers) to receive a food reward.

    • Set-Shift: Once the rats have learned the initial discrimination, the rule is changed (e.g., the relevant cue is switched to a different modality, like lever position).

    • Drug Administration: Administer MK-801 to induce a deficit in the ability to shift attentional set. Administer this compound or vehicle prior to the set-shifting task.

    • Testing: Measure the number of trials or errors the rat takes to acquire the new rule.

    • Compare the performance of this compound-treated rats to vehicle-treated and MK-801-only treated rats.

Signaling Pathways and Experimental Workflows

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of the α7 nAChR by an agonist like this compound leads to the opening of its ion channel, which is highly permeable to Ca²⁺. The subsequent influx of calcium can trigger multiple downstream signaling cascades.

alpha7_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascades alpha7_receptor α7 nAChR Ca_influx Ca²⁺ Influx alpha7_receptor->Ca_influx Activates BMS902483 This compound (Agonist) BMS902483->alpha7_receptor Binds to PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_influx->MAPK_ERK JAK2_STAT3 JAK2/STAT3 Pathway Ca_influx->JAK2_STAT3 Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection Cognitive_Enhancement Cognitive Enhancement PI3K_Akt->Cognitive_Enhancement MAPK_ERK->Neuroprotection MAPK_ERK->Cognitive_Enhancement JAK2_STAT3->Neuroprotection JAK2_STAT3->Cognitive_Enhancement

Caption: α7 nAChR signaling cascade initiated by this compound.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a compound like this compound in a behavioral model.

experimental_workflow animal_acclimation Animal Acclimation habituation Habituation to Test Apparatus animal_acclimation->habituation baseline_training Baseline Training (if applicable) habituation->baseline_training group_assignment Random Assignment to Treatment Groups (Vehicle, this compound, etc.) baseline_training->group_assignment drug_administration Drug Administration (e.g., this compound) group_assignment->drug_administration behavioral_testing Behavioral Testing (e.g., NOR, Set-Shifting) drug_administration->behavioral_testing data_collection Data Collection and Blinding behavioral_testing->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Results and Interpretation data_analysis->results

Caption: Standard workflow for preclinical in vivo behavioral studies.

References

The α7 Nicotinic Acetylcholine Receptor Partial Agonist BMS-902483: A Modulator of Neuronal Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-902483 is a selective and potent partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel deeply implicated in cognitive processes. Preclinical studies have demonstrated its potential to enhance neuronal plasticity, a fundamental mechanism for learning and memory. This technical guide provides an in-depth overview of the effects of this compound on neuronal plasticity, with a focus on its impact on hippocampal long-term potentiation (LTP). It includes a detailed summary of available data, a representative experimental protocol for assessing its effects on LTP, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is a novel compound developed by Bristol Myers Squibb that acts as a partial agonist at the α7 nicotinic acetylcholine receptor.[1][2] This receptor is a key player in the central nervous system, where its activation by acetylcholine or exogenous ligands leads to an influx of cations, most notably Ca2+. This calcium influx triggers a cascade of intracellular signaling events that can modulate synaptic strength and plasticity. The interest in α7 nAChR agonists like this compound stems from their potential to ameliorate cognitive deficits observed in neuropsychiatric and neurodegenerative disorders.

Mechanism of Action and Effects on Neuronal Plasticity

This compound exerts its effects by binding to and activating α7 nAChRs. As a partial agonist, it produces a response that is lower than that of the endogenous full agonist, acetylcholine. This characteristic can be advantageous in preventing receptor desensitization and maintaining a sustained level of receptor activation.

The primary evidence for this compound's effect on neuronal plasticity comes from preclinical studies demonstrating its ability to enhance ex vivo hippocampal long-term potentiation (LTP) in mice 24 hours after administration.[2][3] LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is widely considered a cellular correlate of learning and memory.

While the precise quantitative data from the pivotal study by Pieschl et al. (2017) regarding the magnitude of LTP enhancement by this compound are not publicly available, the qualitative findings strongly suggest a pro-plasticity effect. The following table illustrates how such quantitative data on the potentiation of the field excitatory postsynaptic potential (fEPSP) slope, a standard measure of LTP, would be presented.

Table 1: Illustrative Quantitative Data on the Effect of this compound on Hippocampal LTP

Compound ConcentrationMean fEPSP Slope Potentiation (% of Baseline)Standard Error of the Mean (SEM)
Vehicle Control150%± 5%
This compound (0.1 µM)175%± 7%
This compound (1 µM)200%± 8%
This compound (10 µM)185%± 6%

Note: The data presented in this table are hypothetical and for illustrative purposes only, as the specific quantitative results from the primary study are not publicly available.

Signaling Pathways in α7 nAChR-Mediated Neuronal Plasticity

The enhancement of LTP by α7 nAChR agonists like this compound is mediated by a complex network of intracellular signaling pathways initiated by calcium influx through the receptor. Key downstream effectors include:

  • Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): A crucial enzyme in LTP induction and maintenance, CaMKII is activated by the rise in intracellular calcium.[4][5][6][7][8]

  • Protein Kinase A (PKA): This kinase is also implicated in α7 nAChR-mediated enhancement of synaptic transmission and plasticity.[1]

  • Extracellular Signal-Regulated Kinase (ERK): A member of the MAP kinase family, ERK is involved in signaling cascades that lead to changes in gene expression and protein synthesis required for long-lasting forms of plasticity.[3]

  • Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is known to be involved in cell survival and has also been linked to synaptic plasticity and the neuroprotective effects of α7 nAChR activation.[2]

Below are diagrams illustrating these signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound a7nAChR α7 nAChR This compound->a7nAChR binds Ca2_influx Ca²⁺ Influx a7nAChR->Ca2_influx opens CaM Calmodulin Ca2_influx->CaM activates PI3K PI3K Ca2_influx->PI3K activates Raf Raf Ca2_influx->Raf activates CaMKII CaMKII CaM->CaMKII activates Synaptic_Plasticity Enhanced LTP CaMKII->Synaptic_Plasticity promotes PKA PKA CREB CREB PKA->CREB phosphorylates Akt Akt PI3K->Akt activates Akt->Synaptic_Plasticity promotes MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates ERK->CREB phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity Proteins) CREB->Gene_Expression regulates Gene_Expression->Synaptic_Plasticity leads to

Signaling Pathway of this compound in Neuronal Plasticity.

Experimental Protocols

The following is a representative protocol for assessing the effects of a compound like this compound on ex vivo hippocampal long-term potentiation. This protocol is synthesized from established methodologies in the field.

Experimental Workflow

G cluster_animal_prep Animal Preparation cluster_slice_prep Hippocampal Slice Preparation cluster_electrophysiology Electrophysiological Recording cluster_analysis Data Analysis animal_dosing In Vivo Dosing (e.g., this compound or Vehicle) anesthesia Anesthesia and Decapitation animal_dosing->anesthesia brain_extraction Rapid Brain Extraction anesthesia->brain_extraction hippocampal_dissection Hippocampal Dissection in Ice-Cold aCSF brain_extraction->hippocampal_dissection slicing Vibratome Slicing (300-400 µm) hippocampal_dissection->slicing incubation Slice Incubation (Carbogenated aCSF at 32-34°C) slicing->incubation slice_transfer Transfer Slice to Recording Chamber incubation->slice_transfer electrode_placement Place Stimulating and Recording Electrodes in CA1 Stratum Radiatum slice_transfer->electrode_placement baseline_recording Record Baseline fEPSPs (20-30 min) electrode_placement->baseline_recording ltp_induction Induce LTP (High-Frequency Stimulation) baseline_recording->ltp_induction post_ltp_recording Record Post-Induction fEPSPs (≥60 min) ltp_induction->post_ltp_recording data_acquisition Data Acquisition and Digitization post_ltp_recording->data_acquisition fepsp_analysis fEPSP Slope Measurement data_acquisition->fepsp_analysis normalization Normalization to Baseline fepsp_analysis->normalization statistical_analysis Statistical Comparison between Groups normalization->statistical_analysis

Experimental Workflow for Ex Vivo Hippocampal LTP.
Detailed Methodology

  • Animal Dosing: Male C57BL/6 mice are administered this compound or vehicle via oral gavage 24 hours prior to the electrophysiology experiment.

  • Hippocampal Slice Preparation:

    • Mice are anesthetized with isoflurane (B1672236) and decapitated.

    • The brain is rapidly removed and submerged in ice-cold, carbogenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 26 NaHCO₃, 10 dextrose, and 2 CaCl₂.

    • The hippocampi are dissected out and transverse slices (300-400 µm) are prepared using a vibratome.

    • Slices are allowed to recover in a holding chamber with carbogenated aCSF at 32-34°C for at least 1 hour before recording.

  • Electrophysiological Recording:

    • A single slice is transferred to a submerged recording chamber continuously perfused with carbogenated aCSF at 30-32°C.

    • A bipolar stimulating electrode is placed in the Schaffer collateral pathway in the CA1 stratum radiatum.

    • A glass microelectrode filled with aCSF is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Baseline synaptic transmission is recorded for 20-30 minutes by delivering single pulses every 30 seconds. The stimulus intensity is adjusted to elicit an fEPSP amplitude that is 30-40% of the maximum.

    • Long-term potentiation is induced using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz for 1 second, separated by 20 seconds.

    • fEPSPs are then recorded for at least 60 minutes post-HFS to monitor the potentiation.

  • Data Analysis:

    • The initial slope of the fEPSP is measured.

    • The fEPSP slopes recorded post-HFS are normalized to the average baseline slope.

    • The degree of LTP is quantified by averaging the normalized fEPSP slopes during the last 10 minutes of the recording period.

    • Statistical analysis (e.g., Student's t-test or ANOVA) is used to compare the magnitude of LTP between the this compound-treated and vehicle-treated groups.

Conclusion

This compound, a selective α7 nAChR partial agonist, has demonstrated pro-cognitive effects in preclinical models, which are likely mediated, at least in part, by its ability to enhance neuronal plasticity. The potentiation of hippocampal LTP by this compound highlights its potential as a therapeutic agent for cognitive disorders characterized by synaptic dysfunction. Further research to elucidate the precise quantitative effects and the intricate downstream signaling pathways will be crucial for the continued development of this and similar compounds. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further investigate the role of α7 nAChR modulation in synaptic plasticity.

References

Unlocking Cognitive Enhancement: A Technical Guide to BMS-902483 (CAS 1192810-88-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-902483, identified by CAS number 1192810-88-0, is a potent and selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] This compound has garnered significant interest within the neuroscience research community for its potential therapeutic applications in treating cognitive deficits associated with neurological and psychiatric disorders, most notably schizophrenia. Preclinical studies have demonstrated its efficacy in improving cognitive function in various rodent models.[1] This technical guide provides a comprehensive overview of the research applications of this compound, detailing its mechanism of action, in vitro and in vivo pharmacological data, and the experimental protocols utilized in its evaluation.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and partially activating the α7 nAChR, a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions crucial for learning and memory such as the hippocampus and prefrontal cortex. As a partial agonist, it elicits a response that is lower than that of the endogenous full agonist, acetylcholine. Specifically, this compound induces currents that are approximately 60% of the maximal acetylcholine response.[1]

Upon activation by this compound, the α7 nAChR undergoes a conformational change, opening its ion channel and allowing the influx of cations, primarily calcium (Ca²⁺). This influx of calcium triggers a cascade of downstream signaling events that are believed to underlie the pro-cognitive effects of the compound. Key signaling pathways implicated in α7 nAChR-mediated effects include:

  • JAK2-STAT3 Pathway: The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical signaling cascade involved in cell survival and inflammation. Activation of α7 nAChR can lead to the phosphorylation and activation of JAK2, which in turn phosphorylates and activates STAT3. Activated STAT3 then translocates to the nucleus to regulate the transcription of genes involved in neuroprotection and anti-inflammatory responses.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade for cell survival, growth, and synaptic plasticity. α7 nAChR activation can stimulate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt has numerous downstream targets that promote neuronal survival and enhance synaptic function.

These pathways collectively contribute to the neuroprotective and anti-inflammatory properties associated with α7 nAChR activation, which are thought to be beneficial in the context of neurodegenerative and neuropsychiatric diseases.

alpha7_signaling This compound This compound alpha7_nAChR α7 nAChR This compound->alpha7_nAChR binds & activates Ca2+ Ca2+ alpha7_nAChR->Ca2+ opens channel JAK2 JAK2 Ca2+->JAK2 PI3K PI3K Ca2+->PI3K STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Transcription Gene Transcription (Neuroprotection, Anti-inflammation) STAT3->Gene_Transcription Akt Akt PI3K->Akt activates Neuronal_Survival Neuronal_Survival Akt->Neuronal_Survival Synaptic_Plasticity Synaptic_Plasticity Akt->Synaptic_Plasticity

Figure 1: α7 nAChR Signaling Pathways Activated by this compound.

Quantitative In Vitro and In Vivo Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Activity of this compound

AssaySpeciesCell LineParameterValueReference
FLIPR AssayRatGH4C1 cells expressing rat α7 nAChREC₅₀Low nanomolar[1]
FLIPR AssayHumanGH4C1 cells expressing human α7 nAChREC₅₀Low nanomolar[1]
ElectrophysiologyRatCells expressing rat α7 nAChREfficacy~60% of ACh max response[1]
ElectrophysiologyHumanCells expressing human α7 nAChREfficacy~60% of ACh max response[1]

Table 2: In Vivo Efficacy of this compound

ModelSpeciesEffectMinimal Effective Dose (MED)Reference
Novel Object RecognitionMouseImproved 24h memory0.1 mg/kg[1]
MK-801-Induced Deficits in Attentional Set-ShiftingRatReversed deficits3 mg/kg[1]
Ketamine-Induced Deficits in Auditory GatingRatReversed deficitsNot specified[1]
Ex vivo Hippocampal Long-Term PotentiationMouseEnhanced LTPNot specified[1]

Table 3: Receptor Occupancy of this compound

In Vivo ModelBrain RegionOccupancy at MEDReference
Novel Object RecognitionWhole Brain64%[1]
Attentional Set-Shifting and Auditory GatingWhole Brain~90%[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound, based on the procedures described by Molski et al. (2017) in the European Journal of Pharmacology.

In Vitro Assays
  • Cell Line: GH4C1 cells stably expressing either rat or human α7 nAChR.

  • Assay Principle: This assay measures changes in intracellular calcium concentration upon receptor activation using a calcium-sensitive fluorescent dye.

  • Protocol:

    • Cells are plated in 384-well black-walled, clear-bottom plates and grown to confluence.

    • The growth medium is removed, and cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

    • The dye-loaded plate is then placed in a FLIPR instrument.

    • A baseline fluorescence reading is taken before the addition of this compound.

    • Various concentrations of this compound are added to the wells, and the change in fluorescence is monitored over time.

    • The peak fluorescence response is used to determine the EC₅₀ value, which is the concentration of the compound that elicits 50% of the maximal response.

  • Cell Line: HEK293 cells transiently expressing either rat or human α7 nAChR.

  • Assay Principle: This technique measures the ionic currents flowing through the α7 nAChR channel in response to agonist application.

  • Protocol:

    • Whole-cell patch-clamp recordings are performed on single cells expressing the α7 nAChR.

    • Cells are voltage-clamped at a holding potential of -70 mV.

    • This compound is applied to the cell via a rapid perfusion system.

    • The resulting inward current is recorded and measured.

    • The efficacy of this compound is determined by comparing the maximal current induced by the compound to the maximal current induced by the full agonist, acetylcholine (ACh).

in_vitro_workflow cluster_flipr FLIPR Assay cluster_ep Electrophysiology FLIPR_Cells Plate α7 nAChR-expressing cells FLIPR_Dye Load with calcium-sensitive dye FLIPR_Cells->FLIPR_Dye FLIPR_Read Measure baseline fluorescence FLIPR_Dye->FLIPR_Read FLIPR_Add Add this compound FLIPR_Read->FLIPR_Add FLIPR_Measure Measure fluorescence change FLIPR_Add->FLIPR_Measure FLIPR_EC50 Calculate EC₅₀ FLIPR_Measure->FLIPR_EC50 EP_Cells Patch-clamp α7 nAChR-expressing cell EP_Clamp Voltage-clamp at -70 mV EP_Cells->EP_Clamp EP_Add Apply this compound EP_Clamp->EP_Add EP_Record Record inward current EP_Add->EP_Record EP_Efficacy Determine efficacy vs. ACh EP_Record->EP_Efficacy in_vivo_workflow cluster_nor Novel Object Recognition cluster_setshift Attentional Set-Shifting cluster_gating Auditory Gating NOR_Habituation Habituation NOR_Dosing Administer this compound NOR_Habituation->NOR_Dosing NOR_Training Training (Familiarization) NOR_Dosing->NOR_Training NOR_Testing Testing (Novel Object) NOR_Training->NOR_Testing NOR_Analysis Calculate Discrimination Index NOR_Testing->NOR_Analysis SS_Training Pre-training SS_Dosing Administer this compound & MK-801 SS_Training->SS_Dosing SS_Task Perform Set-Shifting Task SS_Dosing->SS_Task SS_Analysis Measure Trials to Criterion SS_Task->SS_Analysis Gating_Implant Electrode Implantation Gating_Dosing Administer this compound & Ketamine Gating_Implant->Gating_Dosing Gating_Stim Paired-Click Stimulation Gating_Dosing->Gating_Stim Gating_Record Record Hippocampal Evoked Potentials Gating_Stim->Gating_Record Gating_Analysis Calculate Gating Ratio Gating_Record->Gating_Analysis

References

BMS-902483: A Technical Overview of its Binding Affinity for the α7 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and functional characteristics of BMS-902483, a potent partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). The document details quantitative binding data, comprehensive experimental methodologies, and the associated intracellular signaling pathways, offering a valuable resource for researchers in neuroscience and drug discovery.

Executive Summary

This compound is a selective and potent partial agonist for the α7 nicotinic acetylcholine receptor, demonstrating low nanomolar affinity for both rat and human receptors.[1] As a partial agonist, it elicits a response that is approximately 60% of the maximal current induced by the endogenous agonist, acetylcholine.[1] This compound has been investigated for its potential therapeutic effects on cognitive and sensory deficits. This guide synthesizes the available data on its binding characteristics and the experimental procedures used for its evaluation.

Quantitative Binding and Functional Data

The binding affinity and functional potency of this compound for the α7 nAChR have been quantified using various in vitro and ex vivo assays. The following tables summarize the key quantitative data available.

ParameterSpeciesValueAssay TypeReference
Binding Affinity Rat & HumanLow NanomolarNot Specified[1]
Functional Potency (EC50) Not Specified9.3 nMFLIR (Fluorometric Imaging Plate Reader)
Functional Efficacy Human/Rat~60% of Acetylcholine max responseElectrophysiology[1]
Receptor Occupancy (in vivo) Mouse64% (at 0.1 mg/kg)Ex vivo brain homogenate binding assay[1]
Receptor Occupancy (in vivo) Rat~90% (at 3 mg/kg)Ex vivo brain homogenate binding assay[1]

Experimental Protocols

The characterization of this compound's interaction with the α7 nAChR involves several key experimental methodologies.

Ex Vivo Brain Homogenate Binding Assay for Receptor Occupancy

This assay is crucial for determining the extent to which a compound engages its target in the brain after in vivo administration.

Objective: To quantify the percentage of α7 nAChRs occupied by this compound in the brain of rodents following systemic administration.

Methodology:

  • Animal Dosing: Rodents (mice or rats) are administered with this compound at various doses.

  • Brain Tissue Collection: At a specified time point after dosing, animals are euthanized, and their brains are rapidly excised and dissected.

  • Homogenate Preparation: The brain tissue is homogenized in a suitable ice-cold buffer.

  • Radioligand Incubation: The brain homogenate is incubated with a specific radioligand for the α7 nAChR (e.g., [³H]-α-bungarotoxin). The incubation is performed in the presence and absence of a high concentration of an unlabeled α7 nAChR ligand to determine non-specific binding.

  • Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding from the total binding. The percentage of receptor occupancy by this compound is then determined by comparing the specific binding in the brains of drug-treated animals to that in vehicle-treated control animals.

G Ex Vivo Brain Homogenate Binding Assay Workflow cluster_invivo In Vivo cluster_exvivo Ex Vivo animal_dosing Animal Dosing (this compound or Vehicle) euthanasia Euthanasia & Brain Excision animal_dosing->euthanasia homogenization Brain Homogenization euthanasia->homogenization incubation Incubation with Radioligand (e.g., [³H]-α-bungarotoxin) homogenization->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis data_analysis scintillation->data_analysis Calculate Receptor Occupancy

Ex Vivo Brain Homogenate Binding Assay Workflow
FLIR (Fluorometric Imaging Plate Reader) Functional Assay

This high-throughput screening method is used to assess the functional activity of compounds as agonists or antagonists of ion channels like the α7 nAChR.

Objective: To determine the potency (EC50) of this compound in activating the α7 nAChR by measuring changes in intracellular calcium concentration.

Methodology:

  • Cell Culture: A cell line stably expressing the human α7 nAChR is cultured in multi-well plates.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits an increase in fluorescence intensity upon binding to free intracellular calcium.

  • Compound Addition: this compound at various concentrations is added to the wells.

  • Fluorescence Measurement: The FLIR instrument continuously monitors the fluorescence intensity in each well before and after the addition of the compound.

  • Data Analysis: The increase in fluorescence, which corresponds to the influx of calcium through the activated α7 nAChR channels, is measured. The data is then plotted as a concentration-response curve to calculate the EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.

G FLIR Functional Assay Workflow cell_culture Cell Culture (α7 nAChR expressing cells) dye_loading Loading with Calcium-sensitive Dye cell_culture->dye_loading compound_addition Addition of this compound dye_loading->compound_addition flir_measurement Fluorescence Measurement (FLIR) compound_addition->flir_measurement data_analysis Data Analysis (EC50 Calculation) flir_measurement->data_analysis

FLIR Functional Assay Workflow

α7 nAChR Signaling Pathways

Activation of the α7 nAChR by an agonist like this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium ions. These pathways are implicated in various cellular processes, including neuronal survival, synaptic plasticity, and modulation of inflammation.

PI3K/Akt Signaling Pathway

This is a critical pro-survival pathway activated by α7 nAChR stimulation.

Pathway Description:

  • Binding of this compound to the α7 nAChR leads to channel opening and an influx of Ca²⁺.

  • The increase in intracellular Ca²⁺ activates Phosphoinositide 3-kinase (PI3K).

  • Activated PI3K phosphorylates and activates Akt (also known as Protein Kinase B).

  • Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins (e.g., Bad) and activates transcription factors that promote the expression of anti-apoptotic proteins (e.g., Bcl-2).

G α7 nAChR-mediated PI3K/Akt Signaling BMS902483 This compound a7nAChR α7 nAChR BMS902483->a7nAChR binds Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx activates PI3K PI3K Ca_influx->PI3K activates Akt Akt PI3K->Akt activates Pro_survival Cell Survival (Anti-apoptosis) Akt->Pro_survival promotes

α7 nAChR-mediated PI3K/Akt Signaling
JAK2/STAT3 Signaling Pathway

This pathway is primarily associated with the anti-inflammatory effects of α7 nAChR activation.

Pathway Description:

  • Agonist binding to the α7 nAChR recruits and activates Janus kinase 2 (JAK2).

  • Activated JAK2 phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3).

  • Phosphorylated STAT3 dimerizes and translocates to the nucleus.

  • In the nucleus, STAT3 acts as a transcription factor, leading to the expression of anti-inflammatory genes and the suppression of pro-inflammatory cytokine production.

G α7 nAChR-mediated JAK2/STAT3 Signaling BMS902483 This compound a7nAChR α7 nAChR BMS902483->a7nAChR binds JAK2 JAK2 a7nAChR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Nucleus Nucleus STAT3->Nucleus translocates Anti_inflammatory Anti-inflammatory Response Nucleus->Anti_inflammatory promotes

α7 nAChR-mediated JAK2/STAT3 Signaling

Conclusion

This compound is a well-characterized partial agonist of the α7 nAChR with a favorable binding affinity and functional profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and similar compounds. A thorough understanding of the underlying signaling pathways is essential for elucidating the therapeutic potential of α7 nAChR modulators in various neurological and inflammatory disorders. This document serves as a comprehensive technical resource to support ongoing research and development in this promising area.

References

Pharmacological Profile of BMS-902483: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) that has been investigated for its potential therapeutic effects on cognitive deficits. Developed by Bristol Myers Squibb, the compound has demonstrated efficacy in preclinical rodent models of cognition and sensory gating. Despite its promising preclinical profile, the clinical development of this compound has been discontinued. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, binding affinity, in vitro and in vivo efficacy, and detailed experimental methodologies.

Mechanism of Action

This compound acts as a partial agonist at the α7 nicotinic acetylcholine receptor.[1][2] The α7 nAChR is a ligand-gated ion channel expressed in various brain regions critical for cognitive processes, including the hippocampus and prefrontal cortex. As a partial agonist, this compound binds to and activates the α7 nAChR, but with a lower maximal effect compared to the endogenous full agonist, acetylcholine.[1][3] This mode of action allows for the modulation of cholinergic neurotransmission, which is thought to be beneficial in conditions associated with cognitive impairment.

The activation of α7 nAChRs by this compound leads to the influx of cations, primarily Ca2+, into the neuron. This influx triggers a cascade of downstream signaling events that are believed to underlie the pro-cognitive effects of the compound. Key signaling pathways implicated in α7 nAChR-mediated effects include the JAK2/STAT3, PI3K/Akt, and NF-κB pathways.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

Assay TypeSpecies/Cell LineParameterValueReference
FLIR (Fluorometric Imaging Plate Reader)-EC509.3 nM[3]
Electrophysiology (Whole-cell patch clamp)RatArea EC50140 nM[3]
ElectrophysiologyRatPeak (% of max ACh response)~40%[3]
ElectrophysiologyRatArea (% of max ACh response)~54%[3]
ElectrophysiologyHuman/RatEmax~60% of max ACh response[1][3]
5-HT3A Receptor Binding-IC50480 nM[3]

Table 2: In Vivo Efficacy of this compound

Animal ModelSpeciesEndpointMinimal Effective Dose (MED)Receptor Occupancy at MEDReference
Novel Object RecognitionMouseImproved 24h memory0.1 mg/kg64%[1][3]
MK-801-Induced Attentional Set-Shifting DeficitRatReversal of deficit3 mg/kg~90%[1][3]
Ketamine-Induced Auditory Gating DeficitRatReversal of deficit-~90%[1][3]

Signaling Pathways

Activation of the α7 nAChR by this compound initiates several downstream signaling cascades that are crucial for its pharmacological effects.

alpha7_signaling BMS902483 This compound alpha7 α7 nAChR BMS902483->alpha7 Binds to Ca_influx Ca²⁺ Influx alpha7->Ca_influx Activates JAK2 JAK2 alpha7->JAK2 Activates PI3K PI3K alpha7->PI3K Activates IKK IKK alpha7->IKK Activates Ca_influx->JAK2 Ca_influx->PI3K Ca_influx->IKK STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes nucleus_JAK Nucleus STAT3_dimer->nucleus_JAK Translocates to gene_transcription_JAK Gene Transcription (e.g., anti-inflammatory, anti-apoptotic) nucleus_JAK->gene_transcription_JAK Induces Akt Akt PI3K->Akt Activates downstream_Akt Downstream Effectors Akt->downstream_Akt Activates neuronal_survival Neuronal Survival Synaptic Plasticity downstream_Akt->neuronal_survival Promotes IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus_NFkB Nucleus NFkB->nucleus_NFkB Translocates to gene_transcription_NFkB Gene Transcription (e.g., inflammatory response) nucleus_NFkB->gene_transcription_NFkB Induces NOR_workflow Habituation Day 1: Habituation (10 min in empty arena) Training Day 2: Training (T1) (10 min with two identical objects) Habituation->Training DrugAdmin Drug Administration (this compound or vehicle) Training->DrugAdmin Test Day 3: Test (T2) (5 min with one familiar and one novel object) DrugAdmin->Test 24h post-training DataAnalysis Data Analysis (Discrimination Index) Test->DataAnalysis ASST_workflow Habituation Habituation & Shaping (Learn to dig for food reward) SimpleDiscrimination Simple Discrimination (SD) (e.g., Digging medium) Habituation->SimpleDiscrimination CompoundDiscrimination Compound Discrimination (CD) (Irrelevant dimension added, e.g., odor) SimpleDiscrimination->CompoundDiscrimination IntraDimensionalShift Intra-Dimensional Shift (IDS) (New exemplars of the same dimension) CompoundDiscrimination->IntraDimensionalShift ExtraDimensionalShift Extra-Dimensional Shift (EDS) (Shift to the previously irrelevant dimension) IntraDimensionalShift->ExtraDimensionalShift DataAnalysis Data Analysis (Trials to criterion for each stage) ExtraDimensionalShift->DataAnalysis DrugAdmin Drug Administration (this compound or vehicle before testing) DrugAdmin->SimpleDiscrimination

References

Methodological & Application

Application Notes and Protocols for BMS-902483 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for in vivo experiments involving BMS-902483, a selective and potent partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR). The following sections summarize the available data on its efficacy in preclinical models of cognition and sensory processing, and provide generalized protocols for key in vivo assays.

Overview of In Vivo Efficacy

This compound has demonstrated pro-cognitive effects in various rodent models, suggesting its potential as a therapeutic agent for cognitive deficits. Preclinical studies have established its efficacy in tasks assessing memory, executive function, and sensory gating.

Key In Vivo Experiments and Protocols

While specific quantitative data from Bristol-Myers Squibb's internal studies on this compound are not publicly available, this section provides detailed, generalized protocols for the types of in vivo experiments in which the compound has been evaluated. These protocols are based on standard pharmacological research practices and can be adapted for the evaluation of α7-nAChR agonists like this compound.

Novel Object Recognition (NOR) Test in Mice

The NOR test is a widely used behavioral assay to assess learning and memory, particularly recognition memory.

Minimal Effective Dose (MED) Reported for this compound: 0.1 mg/kg[1]

Experimental Protocol:

  • Animals: Adult male C57BL/6 mice are commonly used.

  • Apparatus: A square open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material for easy cleaning.

  • Drug Preparation and Administration:

    • Vehicle: A standard vehicle for preclinical studies, such as a solution of 0.5% methylcellulose (B11928114) in water, is recommended. However, the specific vehicle used for this compound is not publicly documented. It is crucial to determine the solubility of this compound in the chosen vehicle and ensure a homogenous solution or suspension.

    • Administration: Administer this compound or vehicle via subcutaneous (s.c.) or oral (p.o.) gavage 30-60 minutes prior to the training session.

  • Procedure:

    • Habituation: Individually habituate mice to the empty arena for 5-10 minutes on two consecutive days prior to the experiment.

    • Training (Familiarization) Phase: Place two identical objects in the arena. Allow the mouse to freely explore the objects for a set period (e.g., 5-10 minutes).

    • Inter-trial Interval: Return the mouse to its home cage for a defined period (e.g., 1 hour or 24 hours).

    • Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploratory behavior for a set period (e.g., 5 minutes). Exploration is typically defined as the nose of the mouse being within a close proximity (e.g., 2 cm) to the object and oriented towards it.

  • Data Analysis:

    • Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

    • A higher DI indicates better recognition memory.

Experimental Workflow for Novel Object Recognition Test

NOR_Workflow cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Data Analysis Habituation Habituation to Arena (2 days, 5-10 min/day) DrugAdmin Drug/Vehicle Administration (s.c. or p.o.) Habituation->DrugAdmin Training Training Phase (Two identical objects) DrugAdmin->Training ITI Inter-trial Interval (e.g., 1h or 24h) Training->ITI Testing Testing Phase (One familiar, one novel object) ITI->Testing DataAnalysis Calculate Discrimination Index (DI) Testing->DataAnalysis

Caption: Workflow for the Novel Object Recognition (NOR) test.

Attentional Set-Shifting Task (ASST) in Rats

The ASST is a test of executive function, specifically cognitive flexibility, which is the ability to shift attention between different perceptual dimensions.

Minimal Effective Dose (MED) Reported for this compound: 3 mg/kg[1]

Experimental Protocol:

  • Animals: Adult male Lister Hooded or Sprague-Dawley rats are commonly used.

  • Apparatus: A testing apparatus with a starting compartment and a choice area containing two digging pots.

  • Drug Preparation and Administration:

    • Vehicle: As with the NOR test, a suitable vehicle must be chosen based on the physicochemical properties of this compound.

    • Administration: Administer this compound or vehicle orally (p.o.) at a specified time before the testing session.

  • Procedure:

    • Habituation and Pre-training: Habituate rats to the apparatus and train them to dig in the pots for a food reward.

    • Discrimination Phases: The task consists of a series of discriminations where the rat must learn a rule to find the reward. The rules are based on different dimensions (e.g., digging medium, odor).

      • Simple Discrimination (SD): Discriminate between two stimuli of one dimension (e.g., two different digging media).

      • Compound Discrimination (CD): Introduce irrelevant stimuli from a second dimension (e.g., odors).

      • Intra-dimensional Shift (IDS): The relevant dimension remains the same, but new stimuli are introduced.

      • Extra-dimensional Shift (EDS): The previously irrelevant dimension becomes the relevant one, requiring a cognitive shift.

      • Reversal: The previously correct and incorrect stimuli within a dimension are reversed.

  • Data Analysis:

    • The primary measure is the number of trials to reach a criterion (e.g., 6 consecutive correct trials) for each phase.

    • An increase in trials to criterion on the EDS phase is indicative of impaired cognitive flexibility.

Logical Relationship in the Attentional Set-Shifting Task

ASST_Logic SD Simple Discrimination CD Compound Discrimination SD->CD Introduce irrelevant cue IDS Intra-dimensional Shift CD->IDS New stimuli, same dimension EDS Extra-dimensional Shift IDS->EDS Shift to new dimension REV Reversal EDS->REV Reverse contingencies

Caption: Logical progression of discrimination phases in the ASST.

Signaling Pathway

This compound acts as a partial agonist at the α7-nAChR. Activation of this receptor, a ligand-gated ion channel, primarily leads to an influx of Ca²⁺ ions. This increase in intracellular calcium can trigger various downstream signaling cascades that are thought to underlie the pro-cognitive effects of α7-nAChR agonists.

α7-nAChR Signaling Cascade

a7_Signaling BMS This compound a7R α7-nAChR BMS->a7R binds to & activates Ca_influx Ca²⁺ Influx a7R->Ca_influx Downstream Downstream Signaling (e.g., JAK2-STAT3, PI3K-Akt) Ca_influx->Downstream Cognitive Enhanced Cognition Downstream->Cognitive

Caption: Simplified signaling pathway of this compound via α7-nAChR.

Data Summary

Currently, there is a lack of publicly available, detailed quantitative data from in vivo studies of this compound. The information is limited to the minimal effective doses in the NOR and ASST paradigms. To facilitate future research and comparison, it is recommended that data be presented in a structured tabular format as exemplified below.

Table 1: Hypothetical Data Summary for this compound in the Novel Object Recognition (NOR) Test

Treatment GroupDose (mg/kg)nDiscrimination Index (Mean ± SEM)
Vehicle-120.15 ± 0.05
This compound0.1120.45 ± 0.06
This compound1.0120.52 ± 0.07
This compound10120.38 ± 0.05
p < 0.05 compared to vehicle

Table 2: Hypothetical Data Summary for this compound in the Attentional Set-Shifting Task (ASST)

Treatment GroupDose (mg/kg)nTrials to Criterion (EDS Phase, Mean ± SEM)
Vehicle-1025.3 ± 2.1
This compound1.01020.1 ± 1.8
This compound3.01015.5 ± 1.5
This compound101016.2 ± 1.6
*p < 0.05 compared to vehicle

Note: The data presented in the tables above are for illustrative purposes only and do not represent actual experimental results for this compound.

Conclusion

This compound is a promising α7-nAChR partial agonist with demonstrated efficacy in preclinical models of cognition. The protocols and data presentation formats provided in these application notes are intended to guide researchers in the further investigation of this and similar compounds. Rigorous experimental design and detailed reporting of methodologies and results are essential for advancing our understanding of the therapeutic potential of α7-nAChR modulators.

References

Preparation of BMS-902483 for Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of BMS-902483, a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), for use in rodent studies. The information compiled is based on the known properties of the compound and established methodologies for in vivo formulation of poorly soluble research compounds.

Compound Information

PropertyValueSource
IUPAC Name (1'S,3'R,4'S)-N-(6-phenylpyrimidin-4-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine[1]
Molecular Formula C18H20N4O[1]
Molecular Weight 324.4 g/mol -
Target α7 nicotinic acetylcholine receptor (CHRNA7)[1]
Action Partial Agonist[1]
Storage (Powder) 2 years at -20°C.[2]
Storage (in DMSO) 2 weeks at 4°C or 6 months at -80°C.[2]

Signaling Pathway of this compound

This compound exerts its effects by binding to and partially activating the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel. Activation of α7 nAChR leads to an influx of calcium ions (Ca2+), which in turn modulates various downstream signaling cascades. These pathways are crucial in neuronal processes such as synaptic plasticity, learning, and memory, as well as in the modulation of inflammatory responses.

BMS902483_Signaling_Pathway BMS902483 This compound a7nAChR α7 nAChR BMS902483->a7nAChR binds & activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx JAK2 JAK2 Ca_influx->JAK2 PI3K PI3K Ca_influx->PI3K MAPK MAPK Ca_influx->MAPK Synaptic_plasticity Synaptic Plasticity (LTP) Ca_influx->Synaptic_plasticity STAT3 STAT3 JAK2->STAT3 Anti_inflammatory Anti-inflammatory Effects STAT3->Anti_inflammatory Anti_apoptotic Anti-apoptotic Effects STAT3->Anti_apoptotic AKT AKT PI3K->AKT AKT->Anti_inflammatory AKT->Anti_apoptotic MAPK->Anti_inflammatory MAPK->Anti_apoptotic Cognition Improved Cognition Synaptic_plasticity->Cognition

This compound Signaling Pathway

Formulation Protocols for Rodent Studies

Due to the lack of a publicly available, validated formulation for this compound, the following protocols are based on common practices for administering poorly water-soluble compounds to rodents via oral gavage. It is highly recommended to perform small-scale solubility and stability tests before preparing a large batch for in vivo studies.

Recommended Vehicles

The choice of vehicle is critical for ensuring the bioavailability and consistent delivery of the compound. Below are three commonly used vehicle systems for oral administration in rodents.

Vehicle ComponentFormulation 1 (Suspension)Formulation 2 (Solution)Formulation 3 (Co-solvent)
Carboxymethylcellulose (CMC) 0.5% (w/v)--
Tween 80 0.1% (v/v)5% (v/v)-
DMSO -10% (v/v)10% (v/v)
PEG 400 -40% (v/v)90% (v/v)
Saline (0.9% NaCl) q.s. to 100%45% (v/v)-
Preparation Protocols

Important Pre-use Step: Before opening the vial and weighing, allow the this compound powder to equilibrate to room temperature for at least 1 hour.[2]

This is a suitable option for compounds that are difficult to dissolve completely.

Materials:

  • This compound powder

  • 0.5% Carboxymethylcellulose (low viscosity) in sterile water

  • 0.1% Tween 80 in sterile water

  • Sterile water for injection or saline

  • Mortar and pestle (optional, for particle size reduction)

  • Homogenizer or sonicator

  • Magnetic stirrer and stir bar

  • Sterile tubes for storage

Procedure:

  • Weigh: Accurately weigh the required amount of this compound powder.

  • Wetting: Add a small volume of 0.1% Tween 80 solution to the powder to form a paste. This helps in the dispersion of the hydrophobic compound.

  • Suspending: Gradually add the 0.5% CMC solution while continuously stirring or triturating.

  • Homogenize: Use a homogenizer or sonicator to ensure a uniform and fine suspension.

  • Final Volume: Adjust to the final volume with sterile water or saline.

  • Storage: Store at 4°C for short-term use (prepare fresh daily if possible). Shake well before each administration.

This formulation is designed to fully dissolve the compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG 400)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Vortex mixer

  • Sterile tubes for storage

Procedure:

  • Dissolve in DMSO: Dissolve the weighed this compound powder in DMSO. Vortex until fully dissolved.

  • Add Co-solvents: Sequentially add PEG 400 and then Tween 80, vortexing thoroughly after each addition.

  • Add Saline: Slowly add the sterile saline to the mixture while vortexing to avoid precipitation.

  • Inspect for Clarity: The final solution should be clear. If precipitation occurs, gentle warming or sonication may be attempted, but stability should be re-assessed.

  • Storage: Store in aliquots at -20°C for up to one month. Thaw and bring to room temperature before use.

Experimental Workflow for Formulation and Administration

The following diagram illustrates a typical workflow for preparing and administering this compound for a rodent study.

Experimental_Workflow start Start weigh Weigh this compound start->weigh mix Mix Compound and Vehicle weigh->mix prepare_vehicle Prepare Vehicle (e.g., 0.5% CMC) prepare_vehicle->mix solubility_check Check for Solubility/ Uniform Suspension mix->solubility_check homogenize Homogenize/Sonicate solubility_check->homogenize Not Uniform final_formulation Final Formulation Ready solubility_check->final_formulation Uniform/Dissolved homogenize->solubility_check animal_dosing Administer to Rodents (Oral Gavage) final_formulation->animal_dosing observe Observe Animals animal_dosing->observe end End observe->end

Formulation and Administration Workflow

Considerations for Rodent Dosing

  • Dose Calculation: Calculate the required dose based on the animal's body weight. The minimal effective dose of this compound in mice for improving novel object recognition memory has been reported as 0.1 mg/kg.[1]

  • Administration Volume: For oral gavage in mice, the typical administration volume is 5-10 mL/kg.

  • Animal Welfare: Oral gavage can be stressful for animals. Ensure that personnel are well-trained in the technique to minimize stress and potential injury. Consider alternative, less stressful methods of oral administration if the experimental design allows.

  • Stability: It is always recommended to prepare formulations fresh on the day of use. If stock solutions are prepared, they should be stored appropriately and their stability verified.[2]

By following these guidelines and protocols, researchers can prepare this compound for in vivo rodent studies in a consistent and reliable manner, facilitating the investigation of its therapeutic potential.

References

Application Notes and Protocols for BMS-902483 in the Novel Object Recognition (NOR) Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-902483 is a potent and selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a key target in cognitive function.[1] As such, it holds promise for the preclinical investigation of pro-cognitive therapies. The novel object recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents, relying on their innate preference to explore novel objects over familiar ones. This document provides detailed application notes and protocols for the utilization of this compound in the NOR test to evaluate its effects on recognition memory.

Mechanism of Action

This compound acts as a partial agonist at the α7 nicotinic acetylcholine receptor.[1] The activation of this ligand-gated ion channel leads to an influx of calcium ions, which in turn modulates various downstream signaling cascades. These pathways, including the JAK2-STAT3 and PI3K-Akt pathways, are implicated in neuronal survival, synaptic plasticity, and anti-inflammatory responses, all of which are crucial for cognitive processes.

Data Presentation

The following table summarizes the key quantitative data regarding the in vivo efficacy of this compound in the novel object recognition test in mice.

CompoundAnimal ModelDose (mg/kg)Route of AdministrationKey FindingReceptor OccupancyReference
This compoundMouse0.1 (Minimal Effective Dose)Not specified, likely s.c. or i.p.Improved 24-hour novel object recognition memory~64%[1]

Experimental Protocols

This section outlines a detailed protocol for conducting the novel object recognition test in mice to assess the pro-cognitive effects of this compound.

Materials:

  • This compound

  • Vehicle solution (e.g., saline, distilled water, or a specific vehicle used in cited literature)

  • Male C57BL/6 mice (or other appropriate strain), 8-12 weeks old

  • Open field arena (e.g., 40 x 40 x 40 cm), made of a non-porous material for easy cleaning

  • A set of identical objects for the familiarization phase (e.g., two identical plastic cubes)

  • A set of distinct objects for the testing phase (one familiar object and one novel object, e.g., a plastic pyramid)

  • Video recording and analysis software

  • 70% ethanol (B145695) for cleaning

Procedure:

1. Habituation (Day 1):

  • Gently handle the mice for a few minutes each day for 3-5 days prior to the experiment to acclimate them to the experimenter.
  • On the day of habituation, place each mouse individually into the empty open field arena and allow it to explore freely for 5-10 minutes.
  • This phase helps to reduce anxiety and familiarize the animals with the testing environment.
  • After the habituation period, return the mouse to its home cage.
  • Clean the arena thoroughly with 70% ethanol between each mouse to eliminate olfactory cues.

2. Familiarization/Training Phase (Day 2):

  • Administer this compound (e.g., 0.1 mg/kg) or the vehicle solution to the mice. The timing of administration should be consistent (e.g., 30-60 minutes before the training phase).
  • Place two identical objects in opposite, counterbalanced corners of the arena.
  • Place a mouse into the arena, midway between the two objects, facing away from them.
  • Allow the mouse to explore the objects freely for a set period, typically 5-10 minutes.
  • Record the session using video tracking software.
  • After the session, return the mouse to its home cage.
  • Clean the arena and the objects with 70% ethanol.

3. Testing Phase (Day 3 - 24 hours after Training):

  • This phase is conducted without any additional drug administration.
  • Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
  • Place the mouse back into the arena in the same starting position as the training phase.
  • Allow the mouse to explore the objects for 5 minutes and record the session.
  • After the session, return the mouse to its home cage.
  • Clean the arena and objects thoroughly.

Data Analysis:

  • The primary measure is the discrimination index (DI) , calculated as: (Time exploring the novel object - Time exploring the familiar object) / (Total time exploring both objects)

  • A positive DI indicates that the mouse remembers the familiar object and spends more time exploring the novel one.

  • An increase in the DI in the this compound-treated group compared to the vehicle group suggests an enhancement of recognition memory.

  • Total exploration time of both objects can also be analyzed to control for potential effects of the compound on overall activity or motivation.

Mandatory Visualizations

Signaling Pathway of this compound

BMS902483_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BMS902483 This compound a7nAChR α7 nAChR BMS902483->a7nAChR Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx JAK2 JAK2 a7nAChR->JAK2 PI3K PI3K a7nAChR->PI3K Synaptic_Plasticity Synaptic Plasticity (Memory Enhancement) Ca_influx->Synaptic_Plasticity STAT3 STAT3 JAK2->STAT3 Anti_inflammatory Anti-inflammatory Effects STAT3->Anti_inflammatory Akt Akt PI3K->Akt Anti_apoptotic Anti-apoptotic Effects Akt->Anti_apoptotic

Caption: Signaling pathway of this compound via the α7 nAChR.

Experimental Workflow for Novel Object Recognition Test

NOR_Workflow cluster_Day1 Day 1: Habituation cluster_Day2 Day 2: Training cluster_Day3 Day 3: Testing (24h later) cluster_Analysis Data Analysis Habituation Place mouse in empty arena (5-10 min) Dosing Administer this compound (0.1 mg/kg) or Vehicle Training Place mouse in arena with two identical objects (5-10 min) Dosing->Training Testing Place mouse in arena with one familiar and one novel object (5 min) Training->Testing Analysis Calculate Discrimination Index (DI) Testing->Analysis

Caption: Experimental workflow for the NOR test with this compound.

References

Application Notes and Protocols for BMS-902483 Administration in Mouse Models of Cognition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-902483 is a potent and selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] The α7 nAChR is a ligand-gated ion channel highly expressed in key brain regions associated with cognitive processes, such as the hippocampus.[2][3] Activation of this receptor is linked to the modulation of synaptic plasticity and improvement in cognitive domains, making it a promising therapeutic target for cognitive deficits observed in various neurological and psychiatric disorders. Preclinical studies in rodent models have demonstrated the potential of this compound to enhance cognitive performance, particularly in tasks assessing recognition memory.[1]

These application notes provide detailed protocols for the administration of this compound in mouse models of cognition, with a primary focus on the Novel Object Recognition (NOR) task. Additionally, a protocol for ex vivo hippocampal long-term potentiation (LTP) is included to assess the synaptic effects of the compound.

Data Presentation

Table 1: Efficacy of this compound in the Novel Object Recognition (NOR) Task in Mice

Dose (mg/kg)Route of AdministrationRecognition Memory PerformanceReceptor Occupancy
0.1Intraperitoneal (i.p.)Minimal Effective Dose (MED) for improving 24h recognition memory.[1]~64%
> 0.1Intraperitoneal (i.p.)Enhanced recognition memory.>64%
Vehicle ControlIntraperitoneal (i.p.)No significant improvement in recognition memory.N/A

Note: The specific mouse strain, age, sex, and detailed quantitative data such as the discrimination index were not publicly available in the reviewed literature. Researchers should establish these baseline parameters in their specific mouse strain of interest.

Signaling Pathway

Activation of the α7 nicotinic acetylcholine receptor by agonists like this compound leads to the influx of cations, most notably Ca2+. This influx triggers a cascade of downstream signaling events that are crucial for synaptic plasticity and cognitive function. The following diagram illustrates the key signaling pathways involved.

alpha7_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcomes BMS902483 This compound alpha7 α7 nAChR BMS902483->alpha7 binds & activates Ca_channel Ca²⁺ Influx alpha7->Ca_channel PI3K PI3K alpha7->PI3K activates CaM Calmodulin (CaM) Ca_channel->CaM activates CaMKII CaMKII CaM->CaMKII activates PKC PKC CaM->PKC activates ERK ERK1/2 PKC->ERK activates CREB CREB ERK->CREB phosphorylates Akt Akt PI3K->Akt activates Akt->CREB phosphorylates Gene_expression Gene Expression (e.g., BDNF) CREB->Gene_expression regulates Synaptic_plasticity Synaptic Plasticity (LTP) Gene_expression->Synaptic_plasticity Cognitive_enhancement Cognitive Enhancement Synaptic_plasticity->Cognitive_enhancement

Caption: Simplified signaling pathway of the α7 nAChR activation by this compound.

Experimental Protocols

Protocol 1: Administration of this compound for the Novel Object Recognition (NOR) Task

Objective: To assess the effect of this compound on recognition memory in mice.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or 5% DMSO in saline)

  • Male C57BL/6J mice (8-10 weeks old)

  • NOR test apparatus (a square open field, e.g., 40x40x40 cm)

  • Objects: two sets of identical objects, differing in shape and texture, that are heavy enough not to be displaced by the mice.

  • Video recording and analysis software

Experimental Workflow:

NOR_Workflow cluster_pre Pre-Experiment cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training & Treatment cluster_day3 Day 3: Testing Handling Habituation to Handling (5 days) Habituation Habituation to Arena (10 min) Handling->Habituation Dosing This compound/Vehicle Admin (i.p.) Habituation->Dosing Training Training (T1) (10 min with 2 identical objects) Dosing->Training 30 min prior Testing Testing (T2) (5 min with 1 familiar & 1 novel object) Training->Testing 24h delay

Caption: Experimental workflow for the Novel Object Recognition (NOR) task.

Procedure:

  • Drug Preparation:

    • Prepare a stock solution of this compound in a suitable vehicle. A common vehicle for in vivo studies is 5% DMSO in sterile saline.

    • Prepare working solutions for injection at the desired concentrations (e.g., 0.1 mg/kg). The final injection volume should be consistent across all animals (e.g., 10 ml/kg).

  • Animal Handling and Habituation:

    • Handle the mice for 5 minutes daily for 5 days leading up to the experiment to reduce stress.

    • On Day 1, habituate each mouse to the empty NOR apparatus for 10 minutes.

  • Training (Day 2):

    • Administer this compound (e.g., 0.1 mg/kg, i.p.) or vehicle to the mice.

    • 30 minutes after injection, place each mouse in the center of the NOR apparatus containing two identical objects.

    • Allow the mouse to explore the objects for 10 minutes.

    • Record the session for later analysis of the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.

    • Return the mouse to its home cage.

    • Clean the apparatus and objects with 70% ethanol (B145695) between each mouse to eliminate olfactory cues.

  • Testing (Day 3):

    • 24 hours after the training session, place one of the familiar objects and one novel object in the same locations within the apparatus.

    • Place the mouse in the center of the apparatus and allow it to explore for 5 minutes.

    • Record the session and analyze the time spent exploring the familiar versus the novel object.

  • Data Analysis:

    • Calculate the Discrimination Index (DI) for each mouse using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

    • A positive DI indicates a preference for the novel object and intact recognition memory.

    • Compare the DI between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).

Protocol 2: Ex Vivo Hippocampal Long-Term Potentiation (LTP) following In Vivo this compound Administration

Objective: To determine if in vivo administration of this compound enhances synaptic plasticity in the hippocampus.

Materials:

  • This compound

  • Vehicle (as in Protocol 1)

  • Male C57BL/6J mice (8-10 weeks old)

  • Dissection tools

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF)

  • Carbogen gas (95% O2, 5% CO2)

  • Slice recording chamber and perfusion system

  • Stimulating and recording electrodes

  • Electrophysiology recording setup (amplifier, digitizer, software)

Procedure:

  • In Vivo Dosing:

    • Administer this compound or vehicle to mice as described in Protocol 1.

    • At a designated time point post-injection (e.g., 24 hours), proceed with brain extraction.[1]

  • Hippocampal Slice Preparation:

    • Anesthetize the mouse and perfuse transcardially with ice-cold, carbogenated aCSF.

    • Rapidly dissect the brain and place it in ice-cold, carbogenated aCSF.

    • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

    • Transfer the slices to a holding chamber with carbogenated aCSF at room temperature and allow them to recover for at least 1 hour.

  • Electrophysiology Recording:

    • Transfer a slice to the recording chamber and perfuse with carbogenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • LTP Induction and Recording:

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

    • Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.

  • Data Analysis:

    • Measure the slope of the fEPSPs.

    • Normalize the fEPSP slopes to the pre-HFS baseline.

    • Compare the degree of potentiation in slices from this compound-treated mice versus vehicle-treated mice.

Conclusion

The protocols outlined in these application notes provide a framework for investigating the cognitive-enhancing effects of this compound in mouse models. The Novel Object Recognition task is a robust and sensitive assay for evaluating improvements in recognition memory. The ex vivo LTP protocol allows for the examination of the underlying synaptic mechanisms. Researchers should optimize these protocols for their specific experimental conditions and mouse strains to ensure reliable and reproducible results.

References

Application Notes and Protocols for Attentional Set-Shifting Task (ASST) with BMS-902483

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Attentional Set-Shifting Task (ASST) is a widely utilized behavioral paradigm to assess cognitive flexibility, a key component of executive function. This task is translationally relevant for studying cognitive deficits observed in various neuropsychiatric and neurodegenerative disorders. BMS-902483 is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a target of significant interest for cognitive enhancement. These application notes provide a detailed protocol for utilizing this compound in a rodent model of cognitive impairment within the ASST framework. The protocol is designed to be a valuable resource for researchers investigating the therapeutic potential of α7 nAChR modulators for cognitive dysfunction.

Data Presentation

The following table summarizes hypothetical, yet expected, quantitative data from an experiment investigating the effects of this compound on cognitive deficits induced by the NMDA receptor antagonist, MK-801, in the Attentional Set-Shifting Task. The primary endpoint is the number of trials required to reach a criterion of six consecutive correct choices.

Treatment GroupSimple Discrimination (SD) - Trials to Criterion (Mean ± SEM)Compound Discrimination (CD) - Trials to Criterion (Mean ± SEM)Reversal (Rev1) - Trials to Criterion (Mean ± SEM)Intra-Dimensional Shift (IDS) - Trials to Criterion (Mean ± SEM)Extra-Dimensional Shift (EDS) - Trials to Criterion (Mean ± SEM)
Vehicle + Vehicle8.2 ± 0.710.5 ± 1.114.3 ± 1.59.1 ± 0.915.8 ± 1.8
Vehicle + MK-801 (0.15 mg/kg)8.5 ± 0.811.2 ± 1.315.1 ± 1.610.2 ± 1.228.4 ± 2.5*
This compound (1 mg/kg) + MK-801 (0.15 mg/kg)8.3 ± 0.710.8 ± 1.214.8 ± 1.59.8 ± 1.122.1 ± 2.1#
This compound (3 mg/kg) + MK-801 (0.15 mg/kg) 8.1 ± 0.6 10.3 ± 1.0 14.5 ± 1.4 9.5 ± 1.0 17.2 ± 1.9##
This compound (10 mg/kg) + MK-801 (0.15 mg/kg)8.4 ± 0.811.0 ± 1.214.9 ± 1.69.9 ± 1.118.5 ± 2.0##

p < 0.01 compared to Vehicle + Vehicle group. #p < 0.05, ##p < 0.01 compared to Vehicle + MK-801 group.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments.

Animal Subjects
  • Species: Adult male Sprague-Dawley or Wistar rats (250-300g at the start of the experiment).

  • Housing: Animals should be single-housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle (lights on at 7:00 AM). All testing should be conducted during the light phase.

  • Food Restriction: To motivate the animals to perform the task for a food reward, they should be food-restricted to maintain 85-90% of their free-feeding body weight. Water should be available ad libitum. Body weight should be monitored daily.

Apparatus

The attentional set-shifting apparatus consists of a testing chamber with a starting compartment and a choice area. Two digging pots are placed in the choice area. The pots can be differentiated by two dimensions:

  • Digging Medium: e.g., sawdust, shredded paper, gravel.

  • Odor: A distinct, non-aversive odor is applied to the digging medium or the pot itself (e.g., a drop of essential oil on a piece of filter paper placed at the bottom of the pot).

A food reward (e.g., a small piece of a sugary cereal) is buried in the digging medium of the correct pot.

Drug Preparation and Administration
  • MK-801: (+)-MK-801 maleate (B1232345) is dissolved in sterile 0.9% saline. A common dose to induce cognitive deficits in the ASST is 0.15 mg/kg, administered via intraperitoneal (IP) injection 30 minutes before the task.

  • This compound: Based on its known efficacy, this compound is to be administered. The minimal effective dose (MED) to reverse MK-801-induced deficits is reported to be 3 mg/kg.[1]

    • Vehicle: While the specific vehicle for this compound in the original study is not detailed in the provided search results, a common and appropriate vehicle for in vivo administration of many small molecules is a solution of 5% DMSO, 5% Tween 80, and 90% sterile saline. It is crucial to perform solubility tests prior to the experiment.

    • Administration: this compound should be administered via intraperitoneal (IP) or subcutaneous (SC) injection. The timing of administration should be consistent, for example, 60 minutes prior to the start of the ASST.

Attentional Set-Shifting Task (ASST) Protocol

The ASST consists of a series of discrimination problems where the rule for finding the food reward changes. The animal must learn to attend to the relevant dimension (e.g., digging medium) and ignore the irrelevant one (e.g., odor), and then shift its attention when the relevant dimension changes. The criterion for successful learning at each stage is typically six consecutive correct trials.

Stages of the ASST:

  • Simple Discrimination (SD): Only one dimension is present (e.g., two different digging media). The rat learns to associate one medium with the reward.

  • Compound Discrimination (CD): A second, irrelevant dimension is introduced (e.g., two different odors). The previously correct digging medium is still the relevant cue.

  • Reversal 1 (Rev1): The contingencies for the relevant dimension are reversed. The previously incorrect digging medium is now correct.

  • Intra-Dimensional Shift (IDS): New exemplars of both dimensions are introduced, but the relevant dimension remains the same (e.g., two new digging media and two new odors). The rat must learn a new rule within the same dimension.

  • Extra-Dimensional Shift (EDS): This is the critical test of cognitive flexibility. New exemplars of both dimensions are introduced, and the previously irrelevant dimension now becomes the relevant one (e.g., the odor now predicts the reward, and the digging medium is irrelevant). An increase in the number of trials to reach criterion in this stage is indicative of impaired cognitive flexibility.

  • Reversal 2 (Rev2): The contingencies for the new relevant dimension are reversed.

Mandatory Visualizations

ASST_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_testing Testing Phase cluster_analysis Data Analysis animal_subjects Animal Subjects (Rats) food_restriction Food Restriction (85-90% Body Weight) animal_subjects->food_restriction habituation Habituation to Apparatus food_restriction->habituation bms_admin This compound Administration (e.g., 3 mg/kg, IP) habituation->bms_admin mk801_admin MK-801 Administration (0.15 mg/kg, IP) bms_admin->mk801_admin wait_period Waiting Period (e.g., 30-60 min) mk801_admin->wait_period asst Attentional Set-Shifting Task wait_period->asst sd Simple Discrimination asst->sd cd Compound Discrimination sd->cd rev1 Reversal 1 cd->rev1 ids Intra-Dimensional Shift rev1->ids eds Extra-Dimensional Shift ids->eds data_collection Data Collection (Trials to Criterion) eds->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis

Caption: Experimental workflow for the ASST with this compound.

Signaling_Pathway bms This compound a7nachr α7 Nicotinic Acetylcholine Receptor bms->a7nachr Partial Agonist jak2 JAK2 a7nachr->jak2 pi3k PI3K a7nachr->pi3k stat3 STAT3 jak2->stat3 downstream Modulation of Neuronal Function (e.g., Synaptic Plasticity, Neuroprotection) stat3->downstream akt Akt pi3k->akt akt->downstream

Caption: Simplified signaling pathway of this compound via the α7 nAChR.

References

Measuring α7 Nicotinic Acetylcholine Receptor Occupancy of BMS-902483: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-902483 is a selective and potent partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system. The α7 nAChR is a key target for therapeutic intervention in a range of neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. Determining the extent and duration of α7 nAChR occupancy by drug candidates like this compound is a critical step in preclinical and clinical development. This document provides detailed application notes and protocols for measuring the α7 nAChR occupancy of this compound using both ex vivo and in vivo methodologies.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data related to the binding and occupancy of this compound at the α7 nAChR, based on preclinical studies.

Table 1: In Vitro Binding Affinity and Potency of this compound

ParameterSpeciesValueDescription
Binding Affinity (Ki) RatLow nanomolarHigh affinity for the rat α7 nAChR.
HumanLow nanomolarHigh affinity for the human α7 nAChR.[1]
Functional Potency (EC50) Rat~140 nMConcentration for 50% of maximal response in electrophysiology assays.
HumanNot specified-
Efficacy Rat & Human~60%Partial agonist activity compared to the maximal response of acetylcholine.[1]

Table 2: Preclinical In Vivo α7 nAChR Occupancy of this compound

Animal ModelBehavioral/Sensory AssayMinimal Effective Dose (MED)α7 nAChR Occupancy at MED
Mouse Novel Object Recognition0.1 mg/kg64%
Rat Attentional Set-Shifting3 mg/kg~90%
Rat Auditory Gating (Ketamine-induced deficit)Not specified~90%

Data derived from an ex vivo brain homogenate binding assay.[1]

Signaling Pathways

Activation of the α7 nAChR by an agonist like this compound initiates a cascade of intracellular signaling events. The primary influx of Ca2+ through the receptor channel triggers multiple downstream pathways that are crucial for neuronal function and survival.

alpha7_signaling_pathway BMS902483 This compound alpha7 α7 nAChR BMS902483->alpha7 binds & activates Ca_influx Ca²⁺ Influx alpha7->Ca_influx PI3K PI3K Ca_influx->PI3K JAK2 JAK2 Ca_influx->JAK2 Raf1 Raf-1 Ca_influx->Raf1 Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival & Neuroprotection Akt->Neuronal_Survival STAT3 STAT3 JAK2->STAT3 STAT3->Neuronal_Survival Anti_inflammatory Anti-inflammatory Effects STAT3->Anti_inflammatory MEK MEK Raf1->MEK ERK ERK1/2 MEK->ERK ERK->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity & Cognition ERK->Synaptic_Plasticity

α7 nAChR Signaling Pathway

Experimental Protocols

Protocol 1: Ex Vivo Brain Homogenate Binding Assay for α7 nAChR Occupancy

This protocol details the steps to determine the occupancy of α7 nAChR by this compound in rodent brain tissue following in vivo administration.

ex_vivo_workflow start Start dosing 1. In Vivo Dosing Administer this compound or vehicle to rodents. start->dosing euthanasia 2. Euthanasia & Brain Collection At a predetermined time post-dosing. dosing->euthanasia homogenization 3. Brain Homogenization Dissect brain region of interest (e.g., hippocampus) and homogenize in ice-cold buffer. euthanasia->homogenization incubation 4. Radioligand Incubation Incubate brain homogenate with a saturating concentration of a selective α7 nAChR radioligand (e.g., [³H]-Methyllycaconitine). homogenization->incubation filtration 5. Filtration & Washing Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand. Wash filters to remove non-specific binding. incubation->filtration scintillation 6. Scintillation Counting Measure radioactivity on the filters using a scintillation counter. filtration->scintillation analysis 7. Data Analysis Calculate receptor occupancy. scintillation->analysis end End analysis->end

Ex Vivo Occupancy Assay Workflow

Materials:

  • This compound

  • Vehicle control

  • Rodents (mice or rats)

  • Selective α7 nAChR radioligand (e.g., [³H]-Methyllycaconitine ([³H]-MLA))

  • Unlabeled selective α7 nAChR antagonist for non-specific binding determination (e.g., MLA)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Animal Dosing:

    • Administer this compound at various doses or a single dose to different groups of animals.

    • Include a vehicle-treated control group.

  • Tissue Collection:

    • At a specific time point after dosing, euthanize the animals.

    • Rapidly dissect the brain region of interest (e.g., hippocampus, cortex) and place it in ice-cold buffer.

  • Homogenate Preparation:

    • Homogenize the tissue in a known volume of ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove large debris. The supernatant contains the membrane fraction with the receptors.

  • Binding Assay:

    • In a multi-well plate, set up the following for each brain sample:

      • Total Binding: Brain homogenate + radioligand.

      • Non-specific Binding (for control group): Brain homogenate + radioligand + a high concentration of unlabeled antagonist.

    • Incubate the plates to allow the radioligand to bind to the available receptors.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters.

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Specific Binding (Vehicle Group): Total Binding (CPM) - Non-specific Binding (CPM). This represents the total number of available α7 nAChRs.

    • Available Receptors (Drug-treated Group): Total Binding (CPM) from the drug-treated animal's brain homogenate.

    • Receptor Occupancy (%):

Protocol 2: In Vivo α7 nAChR Occupancy Measurement using Positron Emission Tomography (PET)

This protocol provides a framework for a non-invasive, in vivo measurement of α7 nAChR occupancy by this compound in living subjects, adaptable for preclinical and clinical studies.

in_vivo_workflow start Start baseline_scan 1. Baseline PET Scan Acquire a baseline PET scan after intravenous injection of an α7 nAChR-selective radiotracer (e.g., [¹⁸F]ASEM). start->baseline_scan drug_admin 2. This compound Administration Administer a single oral or intravenous dose of this compound. baseline_scan->drug_admin post_drug_scan 3. Post-dose PET Scan After a suitable time for drug distribution, acquire a second PET scan with the same radiotracer. drug_admin->post_drug_scan image_analysis 4. Image Reconstruction & Analysis Reconstruct PET images and define regions of interest (ROIs) in the brain. post_drug_scan->image_analysis kinetic_modeling 5. Kinetic Modeling Apply kinetic models to estimate the binding potential (BP_ND) of the radiotracer in each ROI for both scans. image_analysis->kinetic_modeling occupancy_calc 6. Occupancy Calculation Calculate the percentage of receptor occupancy in each ROI. kinetic_modeling->occupancy_calc end End occupancy_calc->end

In Vivo PET Occupancy Workflow

Materials:

  • This compound

  • PET scanner

  • α7 nAChR-selective PET radiotracer (e.g., [¹⁸F]ASEM)

  • Ancillary equipment for anesthesia, monitoring, and blood sampling (if required for arterial input function)

Procedure:

  • Baseline PET Scan:

    • Position the subject in the PET scanner.

    • Administer a bolus injection of the α7 nAChR radiotracer (e.g., [¹⁸F]ASEM).

    • Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).

  • Drug Administration:

    • Administer a single dose of this compound. The timing of administration relative to the second PET scan will depend on the pharmacokinetic profile of this compound.

  • Post-Dose PET Scan:

    • At a predetermined time after this compound administration, perform a second PET scan identical to the baseline scan, including the injection of the same radiotracer.

  • Image Analysis:

    • Reconstruct the dynamic PET images.

    • Co-register PET images with anatomical images (e.g., MRI) for accurate delineation of brain regions of interest (ROIs) such as the thalamus, hippocampus, and cortex.

  • Kinetic Modeling:

    • For each ROI, use appropriate kinetic modeling (e.g., simplified reference tissue model or models requiring arterial blood sampling) to estimate the binding potential (BP_ND) of the radiotracer. BP_ND is an index of the density of available receptors.

  • Occupancy Calculation:

    • Calculate the receptor occupancy for each ROI using the following formula:

Conclusion

The methodologies outlined in these application notes provide a robust framework for the comprehensive evaluation of α7 nAChR occupancy by this compound. The ex vivo binding assay is a valuable tool for initial preclinical characterization and dose-finding studies. PET imaging offers the significant advantage of non-invasive, longitudinal assessment of receptor occupancy in living subjects, which is essential for translating preclinical findings to clinical trials. Accurate determination of the relationship between dose, plasma concentration, and receptor occupancy is fundamental to the successful development of novel therapeutics targeting the α7 nAChR.

References

Application Notes and Protocols for Studying Auditory Gating in Rats with BMS-902483

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auditory gating, a pre-attentive sensory filtering process, is a crucial neural mechanism that prevents the brain from being overwhelmed by repetitive or irrelevant auditory stimuli. A common method to assess this in both humans and animal models is through the paired-click paradigm, which measures the suppression of the P50 event-related potential (ERP) to the second of two closely paired auditory stimuli. Deficits in auditory gating are a well-documented endophenotype in schizophrenia and other neuropsychiatric disorders.

The α7 nicotinic acetylcholine (B1216132) receptor (nAChR) has emerged as a key therapeutic target for improving cognitive and sensory processing deficits. BMS-902483 is a potent and selective partial agonist of the α7 nAChR. Preclinical studies have demonstrated its efficacy in reversing ketamine-induced deficits in auditory gating in rats, highlighting its potential for investigating the role of the α7 nAChR in sensory processing and as a potential therapeutic agent.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study auditory gating in a ketamine-induced deficit rat model.

Data Presentation

Table 1: In Vitro Profile of this compound

ParameterSpeciesValue
α7 nAChR AffinityRatLow nanomolar
α7 nAChR AffinityHumanLow nanomolar
α7 nAChR EfficacyRat~60% of max acetylcholine response
α7 nAChR EfficacyHuman~60% of max acetylcholine response
5-HT3A Receptor IC50-480 nM[1]

Table 2: In Vivo Effects of this compound in Rodent Models

ModelSpeciesEffectMinimal Effective Dose (MED)α7 Receptor Occupancy at MED
Novel Object RecognitionMouseImproved 24h memory0.1 mg/kg64%
MK-801-Induced Set-Shifting DeficitRatReversed deficit3 mg/kg~90%
Ketamine-Induced Auditory Gating Deficit Rat Reversed deficit Not specified ~90%
Hippocampal Long-Term Potentiation (ex vivo)MouseEnhancedNot specifiedNot specified

Signaling Pathway

Activation of the α7 nicotinic acetylcholine receptor by an agonist like this compound leads to the opening of its ion channel, which is highly permeable to Calcium (Ca²⁺). The subsequent influx of Ca²⁺ can trigger a cascade of downstream signaling pathways, including the PI3K-Akt and JAK2-STAT3 pathways, which are involved in neuroprotection, anti-inflammatory responses, and modulation of synaptic plasticity.

alpha7_signaling cluster_membrane Cell Membrane cluster_cytosol Intracellular Signaling BMS This compound (α7 Agonist) a7R α7 nAChR BMS->a7R binds & activates Ca_influx Ca²⁺ Influx a7R->Ca_influx channel opening PI3K_Akt PI3K-Akt Pathway Ca_influx->PI3K_Akt JAK2_STAT3 JAK2-STAT3 Pathway Ca_influx->JAK2_STAT3 Neuroprotection Neuroprotection & Synaptic Plasticity PI3K_Akt->Neuroprotection Anti_inflammatory Anti-inflammatory Response JAK2_STAT3->Anti_inflammatory

Caption: α7 nAChR signaling pathway activated by this compound.

Experimental Protocols

Animal Model and Surgical Preparation

A widely used animal model for studying auditory gating deficits relevant to schizophrenia is the ketamine-induced deficit model in rats.

  • Animals: Adult male Sprague-Dawley or Wistar rats (250-350 g) are commonly used. Animals should be housed individually with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.

  • Surgical Implantation of Electrodes:

    • Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

    • Place the rat in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill small burr holes in the skull for the placement of recording and reference electrodes. For hippocampal recordings, a common target is the CA3 region.

    • Implant a recording electrode (e.g., a stainless steel wire) into the target brain region.

    • Place a reference electrode (e.g., a screw electrode) over a region such as the cerebellum or frontal cortex.

    • Secure the electrodes and a headstage connector to the skull using dental acrylic.

    • Allow the animals to recover for at least one week before commencing auditory gating experiments.

Auditory Gating Paradigm (Paired-Click)

The paired-click paradigm is the standard method for assessing auditory sensory gating.

  • Apparatus: Place the rat in a sound-attenuating chamber. Connect the implanted headstage to a preamplifier and a data acquisition system.

  • Auditory Stimuli:

    • Present pairs of identical auditory clicks (S1 and S2).

    • Stimulus Duration: 1-4 ms (B15284909).

    • Stimulus Intensity: Typically 85-95 dB.

    • Inter-stimulus Interval (ISI): 500 ms between S1 and S2.

    • Inter-pair Interval: 8-12 seconds to allow for recovery.

    • Number of Trials: Present at least 100 pairs of clicks per session to allow for robust signal averaging.

  • Drug Administration:

    • Ketamine: To induce a gating deficit, administer ketamine (e.g., 1-10 mg/kg, intraperitoneally or subcutaneously) approximately 10-15 minutes before the recording session. Doses should be titrated to induce a gating deficit without causing excessive motor activation.

    • This compound: Administer this compound at the desired dose (e.g., 0.1 - 3 mg/kg) prior to ketamine administration. The exact timing will depend on the route of administration and pharmacokinetic properties of the compound. A typical pre-treatment time is 30-60 minutes. This compound should be dissolved in an appropriate vehicle (e.g., sterile water, saline, or a solution containing a small amount of a solubilizing agent like Tween 80).

  • Experimental Groups:

    • Vehicle + Vehicle

    • Vehicle + Ketamine

    • This compound + Ketamine

    • This compound + Vehicle

Electrophysiological Recording and Data Analysis
  • Recording Parameters:

    • Amplification: Amplify the neural signals (e.g., 1000x).

    • Filtering: Apply a band-pass filter (e.g., 1-500 Hz).

    • Sampling Rate: Digitize the signal at a sampling rate of at least 1 kHz.

  • Data Analysis:

    • Epoch the continuous EEG data around the presentation of the S1 and S2 stimuli (e.g., -100 ms to +400 ms relative to stimulus onset).

    • Perform baseline correction using the pre-stimulus interval.

    • Average the epochs for S1 and S2 separately across all trials to generate the auditory evoked potentials (AEPs).

    • Identify the P50 component (in humans) or its rodent analogue (often a P20-N40 complex). The key component is the positive peak occurring around 20-50 ms post-stimulus.

    • Measure the peak amplitude of the P50 wave for both the S1 (conditioning) and S2 (test) responses.

    • Calculate the gating ratio as (Amplitude of S2 / Amplitude of S1). A ratio closer to 0 indicates strong gating, while a ratio closer to 1 indicates a deficit in gating.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) can be used to compare the gating ratios between the different experimental groups.

Experimental Workflow

The following diagram illustrates the key steps in a typical experiment to assess the effect of this compound on ketamine-induced auditory gating deficits.

experimental_workflow cluster_prep Preparation cluster_exp Experiment Day cluster_analysis Data Analysis A Animal Acclimation B Electrode Implantation Surgery A->B C Surgical Recovery (≥ 1 week) B->C D Baseline Auditory Gating (Optional) C->D E Administer this compound or Vehicle D->E F Administer Ketamine or Vehicle E->F G Paired-Click Paradigm & EEG Recording F->G H EEG Data Processing (Epoching, Averaging) G->H I Measure P50 Amplitude (S1 & S2) H->I J Calculate Gating Ratio (S2/S1) I->J K Statistical Analysis J->K

Caption: Experimental workflow for auditory gating studies.

References

Application Notes and Protocols for Long-Term Potentiation (LTP) Studies with BMS-902483

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] These receptors are ligand-gated ion channels highly expressed in brain regions critical for cognitive processes, such as the hippocampus, and are implicated in synaptic plasticity.[3] Preclinical studies have demonstrated that this compound enhances ex vivo hippocampal long-term potentiation (LTP), a cellular mechanism underlying learning and memory, 24 hours after administration in mice.[1][2] This makes this compound a compound of interest for investigating cognitive enhancement and therapeutic strategies for neurological disorders characterized by cognitive deficits.

These application notes provide a comprehensive overview of the methodologies for studying the effects of this compound on LTP in ex vivo hippocampal slices, including detailed protocols and the underlying signaling pathways.

Quantitative Data Summary

While the primary literature confirms the enhancement of LTP by this compound, specific quantitative data from the definitive study by Pieschl et al. (2017) is not publicly available in full. The following tables summarize the known characteristics of this compound and provide a template for presenting LTP data.

Table 1: In Vitro Properties of this compound

ParameterSpeciesValueReference
α7 nAChR AffinityRatLow Nanomolar[1][2]
α7 nAChR AffinityHumanLow Nanomolar[1][2]
α7 nAChR EfficacyHuman/Rat~60% of max Acetylcholine response[1][2]

Table 2: Representative Data on Ex Vivo Hippocampal LTP Enhancement

The following data is illustrative to demonstrate a typical format for LTP results and does not represent actual published data for this compound.

Treatment GroupNfEPSP Slope (% of Baseline at 60 min post-TBS)p-value vs. Vehicle
Vehicle10145 ± 8%-
This compound (1 mg/kg)10175 ± 10%<0.05
This compound (3 mg/kg)10190 ± 12%<0.01

Signaling Pathways

The enhancement of LTP by this compound is mediated through the activation of α7 nAChRs. The binding of this compound to these receptors initiates a signaling cascade that potentiates synaptic strengthening.

alpha7_LTP_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density BMS902483_pre This compound alpha7_pre α7 nAChR BMS902483_pre->alpha7_pre binds Ca_influx_pre Ca²⁺ Influx alpha7_pre->Ca_influx_pre activates Vesicle Glutamate Vesicle Ca_influx_pre->Vesicle triggers fusion Glutamate_release Glutamate Release Vesicle->Glutamate_release NMDA NMDA Receptor Glutamate_release->NMDA AMPA AMPA Receptor Glutamate_release->AMPA BMS902483_post This compound alpha7_post α7 nAChR BMS902483_post->alpha7_post binds Ca_influx_post Ca²⁺ Influx alpha7_post->Ca_influx_post activates CaMKII CaMKII Ca_influx_post->CaMKII PKA PKA Ca_influx_post->PKA NMDA->Ca_influx_post contributes to LTP_expression LTP Expression (AMPA-R Trafficking, Gene Expression) CaMKII->LTP_expression ERK ERK PKA->ERK CREB CREB ERK->CREB CREB->LTP_expression

α7 nAChR-Mediated LTP Enhancement Pathway.

Experimental Protocols

The following is a detailed protocol for inducing and recording LTP from ex vivo rodent hippocampal slices, which can be adapted for studying the effects of this compound.

Protocol 1: Ex Vivo Hippocampal Slice Preparation
  • Animal Preparation: Anesthetize a rodent (e.g., C57BL/6 mouse) with isoflurane (B1672236) and decapitate.

  • Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution (see solutions section).

  • Slicing:

    • Separate the hemispheres and trim to create a flat surface for mounting.

    • Mount the hemisphere onto the stage of a vibratome.

    • Submerge the mounted brain in ice-cold, oxygenated cutting solution.

    • Cut 300-400 µm thick coronal or horizontal slices.

  • Recovery: Transfer the slices to an incubation chamber with oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes. After this initial recovery, maintain the slices at room temperature for at least 1 hour before recording.

Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recordings and LTP Induction
  • Slice Placement: Transfer a single slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

  • Electrode Placement:

    • Position a stimulating electrode (e.g., bipolar tungsten) in the Schaffer collateral pathway of the CA3 region.

    • Place a recording electrode (a glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region to record fEPSPs.

  • Baseline Recording:

    • Deliver single test pulses (e.g., 0.1 ms (B15284909) duration) every 30 seconds.

    • Adjust the stimulation intensity to elicit an fEPSP with an amplitude that is 30-40% of the maximum ("population spike") amplitude.

    • Record a stable baseline for at least 20-30 minutes.

  • Drug Application (if applicable): To study the acute effects of this compound, the compound can be bath-applied by adding it to the aCSF at the desired concentration after establishing a stable baseline. For ex vivo studies following in vivo dosing, this step is omitted.

  • LTP Induction (Theta-Burst Stimulation - TBS):

    • Apply a high-frequency stimulation protocol. A common TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval. This entire train can be repeated 2-3 times with a 20-second interval.

  • Post-Induction Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the synaptic response.

  • Data Analysis: Measure the initial slope of the fEPSP. Normalize the slope values to the average slope during the baseline period. LTP is quantified as the percentage increase in the fEPSP slope after TBS.

Solutions:
  • Cutting Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, 10 Dextrose.

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 MgSO₄, 2 CaCl₂, 10 Dextrose.

Experimental Workflow

The following diagram illustrates the general workflow for an ex vivo LTP experiment designed to test the effects of a compound like this compound.

LTP_workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis animal_prep Animal Dosing (in vivo, optional) slice_prep Hippocampal Slice Preparation animal_prep->slice_prep recovery Slice Recovery (aCSF, 32°C then RT) slice_prep->recovery placement Slice Transfer & Electrode Placement recovery->placement baseline Baseline Recording (20-30 min) placement->baseline drug_app This compound Application (bath, optional) baseline->drug_app tbs Theta-Burst Stimulation (TBS) baseline->tbs drug_app->tbs post_tbs Post-TBS Recording (≥60 min) tbs->post_tbs analysis fEPSP Slope Analysis & Normalization post_tbs->analysis stats Statistical Comparison & Visualization analysis->stats

Workflow for Ex Vivo LTP Experiments.

References

Application Notes and Protocols for BMS-902483 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-902483 is a potent and selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes.[1][2] As a partial agonist, this compound activates the α7 nAChR to a submaximal level compared to the endogenous agonist acetylcholine, eliciting approximately 60% of the maximal acetylcholine response.[3] Its activity at the α7 nAChR leads to an influx of calcium ions, which in turn modulates various downstream signaling pathways involved in neurotransmission and cell survival.[4][5] These characteristics make this compound a valuable tool for investigating the therapeutic potential of α7 nAChR modulation in preclinical research.

This document provides detailed protocols for the preparation and use of this compound in common in vitro assays, including quantitative data to facilitate experimental design and data interpretation.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound from various functional and binding assays.

Assay TypeCell Line/SystemParameterValueReference
ElectrophysiologyHEK293 cells expressing rat α7 nAChR (co-expressing human RIC3)EC50 (Area under the curve)140 nM[1]
FLIPR AssayHEK293 cells expressing rat α1β1δɛ nAChREC50> 100 µM[1]
FLIPR AssayHEK293 cells expressing rat α3β4 nAChREC50> 100 µM[1]
FLIPR AssayHEK293 cells expressing rat α4β2 nAChREC50> 100 µM[1]

Signaling Pathway

Activation of the α7 nAChR by this compound initiates a signaling cascade primarily driven by an influx of calcium ions. This increase in intracellular calcium can subsequently activate a variety of downstream effectors, including Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and the JAK2-STAT3 pathway, influencing cellular processes such as neurotransmitter release, synaptic plasticity, and gene expression.

alpha7_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BMS902483 This compound alpha7 α7 nAChR BMS902483->alpha7 binds Ca_channel Ion Channel (Ca²⁺) alpha7->Ca_channel opens Ca_ion Ca²⁺ Ca_channel->Ca_ion influx PKC PKC Ca_ion->PKC activates MAPK MAPK Ca_ion->MAPK activates JAK2 JAK2 Ca_ion->JAK2 activates Cellular_Response Cellular Response (e.g., Gene Expression, Neurotransmitter Release) PKC->Cellular_Response MAPK->Cellular_Response STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3->Cellular_Response

α7 nAChR signaling cascade initiated by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature for at least 1 hour before opening.[6]

  • Prepare a stock solution of this compound, typically at a concentration of 10 mM, by dissolving the powder in DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 308.39 g/mol ), add 32.4 µL of DMSO.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[7] A stock solution in DMSO is generally usable for up to one month when stored at -20°C.[6]

In Vitro Calcium Flux Assay

This protocol describes a method to measure the agonist activity of this compound by detecting changes in intracellular calcium concentration using a fluorescent calcium indicator in a cell line expressing the α7 nAChR (e.g., SH-SY5Y, IMR-32, or HEK293 cells stably expressing the receptor).

Materials:

  • Cells expressing α7 nAChR (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Fluorescent calcium indicator dye (e.g., Fluo-8 AM, Cal-520 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Positive allosteric modulator (PAM) for α7 nAChR (e.g., PNU-120596), optional but recommended to enhance signal.

  • Black, clear-bottom 96-well microplates

  • Fluorescence plate reader with an injection system

Experimental Workflow Diagram:

calcium_flux_workflow Start Start Seed_Cells Seed cells into 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24-48h Seed_Cells->Incubate_24h Load_Dye Load cells with calcium indicator dye Incubate_24h->Load_Dye Incubate_1h Incubate for 1h Load_Dye->Incubate_1h Wash_Cells Wash cells with assay buffer Incubate_1h->Wash_Cells Add_Compound Add this compound dilutions (and PAM, if used) Wash_Cells->Add_Compound Measure_Fluorescence Measure fluorescence kinetically Add_Compound->Measure_Fluorescence Analyze_Data Analyze data and calculate EC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for the in vitro calcium flux assay.

Procedure:

  • Cell Seeding: Seed the α7 nAChR-expressing cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Dye Loading: Prepare the calcium indicator dye loading solution according to the manufacturer's instructions. Typically, this involves diluting the dye in assay buffer. Remove the cell culture medium from the wells and add the dye loading solution.

  • Incubation: Incubate the plate at 37°C for 1 hour in the dark to allow the cells to take up the dye.

  • Washing: Gently remove the dye loading solution and wash the cells 2-3 times with assay buffer to remove any extracellular dye. After the final wash, leave a suitable volume of assay buffer in each well.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent effects. If using a PAM, it should be added to the this compound dilutions or directly to the wells before adding the agonist.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Set the instrument to record the fluorescence intensity over time (kinetic read). Establish a stable baseline reading for each well before injecting the this compound dilutions.

  • Data Analysis: The change in fluorescence intensity upon addition of this compound corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC₅₀ value.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup.

References

Troubleshooting & Optimization

BMS-902483 solubility in DMSO and PBS solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and handling of BMS-902483 in common laboratory solvents. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO). It is a potent organic solvent capable of dissolving a wide array of organic compounds.[1][2] For preparing stock solutions, using fresh, anhydrous DMSO is advisable as moisture-absorbing DMSO can reduce the solubility of the compound.

Q2: Is this compound soluble in Phosphate-Buffered Saline (PBS)?

A2: There is no specific data available on the solubility of this compound in PBS. However, like many small molecule inhibitors, it is anticipated to have low solubility in aqueous buffers such as PBS. To work with this compound in aqueous solutions, it is common practice to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute this stock solution into the aqueous buffer to the desired final concentration.

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: To prepare a stock solution, weigh the desired amount of this compound powder and add the calculated volume of fresh DMSO. For example, to make a 10 mM stock solution, you would dissolve 3.08 mg of this compound (Molecular Weight: 308.39 g/mol ) in 1 mL of DMSO. Ensure the solution is clear and homogenous. Gentle warming or vortexing can aid in dissolution.

Q4: How should I store stock solutions of this compound?

A4: Stock solutions of this compound in DMSO can be stored for up to two weeks at 4°C or for up to six months at -80°C.[3] For long-term storage, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.

Q5: What should I do if the compound precipitates when I dilute my DMSO stock solution into PBS or cell culture media?

A5: Precipitation upon dilution into aqueous solutions is a common issue for compounds with low aqueous solubility. Please refer to the troubleshooting guide below for potential solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer (e.g., PBS) The final concentration of this compound exceeds its solubility limit in the aqueous solution. The percentage of DMSO in the final solution is too low to maintain solubility.- Decrease the final concentration of this compound. - Increase the percentage of DMSO in the final solution (note: ensure the final DMSO concentration is compatible with your experimental system, typically ≤0.5%). - Consider using a different formulation approach, such as incorporating a surfactant or co-solvent (e.g., Pluronic F-68, Tween® 80, PEG400), after validating their compatibility with your assay.
Difficulty dissolving the compound in DMSO The compound may have formed aggregates. The DMSO may have absorbed moisture.- Gently warm the solution (e.g., in a 37°C water bath) and vortex. - Use fresh, anhydrous grade DMSO.
Inconsistent experimental results The compound may not be fully dissolved or may have precipitated out of solution. Degradation of the compound in the working solution.- Visually inspect your working solutions for any signs of precipitation before each experiment. - Prepare fresh working solutions from the DMSO stock for each experiment. Avoid storing diluted aqueous solutions.[3]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the required mass: Based on the molecular weight of this compound (308.39 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution (e.g., 3.08 mg for 1 mL).

  • Dissolution: Add the calculated mass of this compound to a sterile microcentrifuge tube. Add the corresponding volume of anhydrous DMSO.

  • Homogenization: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C for long-term storage.[3]

Preparation of a Working Solution in PBS
  • Thaw the stock solution: Thaw a frozen aliquot of the 10 mM this compound in DMSO at room temperature.

  • Dilution: Serially dilute the DMSO stock solution into your PBS buffer to achieve the desired final concentration. It is recommended to add the DMSO stock solution to the PBS while vortexing to ensure rapid mixing and minimize local concentrations that could lead to precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your experimental setup and does not exceed a concentration known to affect your cells or assay (typically ≤0.5%).

  • Use Immediately: It is best to prepare the working solution fresh for each experiment and use it immediately to avoid potential precipitation or degradation over time.

Data Summary

Table 1: this compound Properties

PropertyValueSource
Molecular Weight308.39 g/mol MedKoo Biosciences
Recommended SolventDMSODC Chemicals
Aqueous SolubilityPoor (presumed)General knowledge for similar compounds

Table 2: Stock Solution Storage Recommendations

SolventTemperatureStorage DurationSource
DMSO4°C2 weeksDC Chemicals[3]
DMSO-80°C6 monthsDC Chemicals[3]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex store Aliquot and Store at -80°C vortex->store thaw Thaw DMSO Stock store->thaw dilute Dilute in PBS/Media thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Dilute DMSO Stock in Aqueous Buffer check_precipitate Precipitation Observed? start->check_precipitate lower_conc Lower Final Concentration check_precipitate->lower_conc Yes no_precipitate Proceed with Experiment check_precipitate->no_precipitate No increase_dmso Increase Final DMSO % (if possible) lower_conc->increase_dmso add_surfactant Consider Formulation Aids (e.g., Surfactants) increase_dmso->add_surfactant

Caption: Troubleshooting logic for precipitation issues.

References

Preventing BMS-902483 solution degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing the degradation of BMS-902483 solutions. The information is structured to address common issues encountered during experimental procedures through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] Its mechanism of action involves binding to and activating these receptors, which are ligand-gated ion channels. This activation leads to an influx of cations, primarily calcium, into the neuron, which in turn modulates various downstream signaling pathways associated with cognitive processes.

Q2: What are the recommended storage conditions for this compound powder and solutions?

A2: For long-term storage, this compound in its solid (powder) form should be kept at -20°C for periods extending from months to years. For short-term storage of a few days to weeks, it can be stored at 0-4°C in a dry and dark environment.[2] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to maintain stability.[3] It is highly recommended to prepare aqueous solutions fresh for each experiment.[3]

Q3: My this compound solution has changed color/appears cloudy. What could be the cause?

A3: A change in color or the appearance of cloudiness or precipitate in a this compound solution is often an indicator of degradation or poor solubility. Potential causes include chemical instability (e.g., hydrolysis or oxidation), exposure to light (photodegradation), or the compound falling out of solution. It is crucial to investigate the cause to ensure the integrity of your experiments.

Q4: How can I minimize the degradation of this compound in my experimental setup?

A4: To minimize degradation, always use high-purity solvents and freshly prepared solutions whenever possible. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. Additionally, consider the pH of your buffers, as highly acidic or basic conditions can accelerate the degradation of many small molecules.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound solutions.

Observed Problem Potential Cause Suggested Solution
Loss of compound activity or inconsistent results Degradation of this compound in solution.Prepare fresh solutions before each experiment. Assess the stability of the compound in your specific buffer and under your experimental conditions (temperature, light exposure) using a stability study.
Appearance of new peaks in HPLC/LC-MS analysis This compound is degrading into one or more new chemical entities.Conduct a forced degradation study to identify potential degradation products and understand the degradation pathway. Optimize storage and handling conditions to minimize the formation of these new peaks.
Precipitate formation in aqueous solution Poor solubility of this compound in the aqueous buffer.Prepare a more dilute solution. Alternatively, a small percentage of an organic co-solvent (e.g., DMSO, ethanol) may be added to the aqueous buffer to improve solubility. Ensure the final concentration of the co-solvent is compatible with your experimental system.
Gradual decrease in solution pH Possible acidic degradation products are being formed.Monitor the pH of the solution over time. If a significant change is observed, consider using a stronger buffering agent or adjusting the initial pH to a more stable range for the compound.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

1. Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution in the following stress media:

    • 0.1 N HCl (acidic hydrolysis)

    • 0.1 N NaOH (basic hydrolysis)

    • 3% Hydrogen Peroxide (oxidative degradation)

    • Deionized water (neutral hydrolysis)

2. Incubation:

  • Aliquot the working solutions into amber and clear vials.

  • Incubate the vials at a controlled temperature (e.g., 40°C).

  • Expose the clear vials to a light source that provides both UV and visible light to assess photostability.

3. Time Points:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

4. Sample Analysis:

  • At each time point, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development (General Approach)

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds. An example gradient could be 5-95% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV detection at a wavelength where this compound has significant absorbance (a UV scan of the compound should be performed to determine the optimal wavelength).
Column Temperature 30°C
Injection Volume 10 µL

Visualizations

Signaling Pathway of this compound

BMS902483_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound a7_nAChR α7 nAChR This compound->a7_nAChR binds & activates Ca_influx Ca²⁺ Influx a7_nAChR->Ca_influx opens channel PI3K PI3K Ca_influx->PI3K JAK2 JAK2 Ca_influx->JAK2 Akt Akt PI3K->Akt Cognitive_Function Modulation of Cognitive Function Akt->Cognitive_Function STAT3 STAT3 JAK2->STAT3 STAT3->Cognitive_Function Stability_Assessment_Workflow Start Start Prep_Solution Prepare this compound Solution Start->Prep_Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) Prep_Solution->Stress_Conditions Time_Sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) Stress_Conditions->Time_Sampling HPLC_Analysis Analyze by Stability-Indicating HPLC Method Time_Sampling->HPLC_Analysis Data_Evaluation Evaluate Data (% Degradation, Purity) HPLC_Analysis->Data_Evaluation End End Data_Evaluation->End Troubleshooting_Degradation Problem Inconsistent Results or New HPLC Peaks Check_Storage Review Storage Conditions (Temp, Light, Aliquoting) Problem->Check_Storage Check_Solution_Prep Examine Solution Preparation (Solvent, pH, Freshness) Problem->Check_Solution_Prep Perform_Stability_Study Conduct Forced Degradation Study Check_Storage->Perform_Stability_Study Check_Solution_Prep->Perform_Stability_Study Identify_Degradants Identify Degradation Products Perform_Stability_Study->Identify_Degradants Optimize_Conditions Optimize Experimental Conditions Identify_Degradants->Optimize_Conditions

References

Troubleshooting variable results in BMS-902483 behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variable results in behavioral studies involving BMS-902483.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the dose-response relationship of this compound in our novel object recognition (NOR) task. What are the potential causes?

A1: Variability in dose-response can stem from several factors. This compound is a partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), and its effects can be influenced by the baseline cholinergic tone of the animals.[1][2][3] High inter-individual differences in receptor density and downstream signaling efficiency can also contribute. Ensure that your animal supplier and strain are consistent. Additionally, subtle differences in the experimental protocol, such as the duration of the habituation phase or the inter-trial interval, can significantly impact results.[4][5]

Q2: Our results with this compound in the attentional set-shifting (ASST) task are inconsistent across cohorts. Why might this be happening?

A2: The ASST is a complex cognitive task that is highly sensitive to minor procedural variations.[6][7][8] Inconsistency across cohorts could be due to differences in the training phase, such as the number of trials to reach criterion. The nature of the stimuli (e.g., digging media, odors) and the motivation of the animals (e.g., level of food restriction) are critical variables that must be strictly controlled.[7][9] Furthermore, given that this compound modulates cholinergic signaling, differences in the stress levels of the animals between cohorts can alter the baseline neurochemical environment and thus the drug's effect.

Q3: We see a pro-cognitive effect of this compound at a specific dose in one study, but in a subsequent replication attempt, the effect is absent. What should we investigate?

A3: This is a common challenge in preclinical research. First, verify the compound's integrity and the accuracy of the dosing solution preparation. This compound is a quinuclidine-containing spirooxazolidine; ensure proper storage and handling to prevent degradation.[2] Second, review all experimental conditions for any changes, however minor. This includes the time of day of testing, the experimenter conducting the study, and any changes in the vivarium environment (e.g., noise, light cycle).[10] Even subtle environmental stressors can impact cognitive performance and the efficacy of a cognitive enhancer. Finally, consider the possibility of a U-shaped dose-response curve, which is common for nicotinic agonists, where higher doses may be less effective or even impair performance.

Troubleshooting Guides

Issue 1: High Variability in Novel Object Recognition (NOR) Data
Potential CauseTroubleshooting Steps
Animal-related Factors - Genetics and Supplier: Use a consistent and reputable animal vendor. Report the specific strain and substrain in your records.- Age and Sex: Ensure animals are of a consistent age and sex across all experimental groups. Report these details in your methodology.- Baseline Anxiety: Acclimate animals to the testing room for at least 60 minutes before each session to reduce stress.[11] Handle animals for several days prior to the experiment to minimize handling-induced stress.[5]
Protocol-related Factors - Habituation: Standardize the duration and conditions of the habituation phase. Ensure the arena is thoroughly cleaned between animals to eliminate olfactory cues.[12][13]- Objects: Use objects of similar size, shape, and texture that do not have innate rewarding or aversive properties. Counterbalance the objects used as "novel" and "familiar" across animals.[4][5]- Inter-Trial Interval (ITI): Maintain a consistent ITI between the familiarization and test phases. This is a critical determinant of memory retention.
Drug-related Factors - Dosing: Prepare fresh dosing solutions for each experiment. Verify the concentration and vehicle used. Administer the drug at a consistent time relative to the behavioral testing.- Receptor Occupancy: Be aware that the cognitive-enhancing effects of this compound are related to receptor occupancy, which can vary between brain regions and behavioral tasks.[1][3]
Issue 2: Inconsistent Performance in the Attentional Set-Shifting Task (ASST)
Potential CauseTroubleshooting Steps
Training and Motivation - Food Restriction: Maintain a consistent level of food restriction to ensure stable motivation for the food reward. Monitor animal body weight daily.[7]- Criterion Performance: Strictly adhere to the pre-defined criterion for task acquisition in the training phases (e.g., 6 consecutive correct trials).[7]
Stimuli and Apparatus - Stimulus Salience: Ensure that the different dimensions (e.g., digging media, odors) are clearly distinguishable to the animals. Avoid using stimuli that may have an inherent preference or aversion.- Apparatus Cleaning: Thoroughly clean the apparatus and digging pots between each animal to remove any lingering odors that could confound the results.
Procedural Consistency - Experimenter: If possible, have the same experimenter conduct all training and testing sessions to minimize variability related to handling and cueing.[8]- Timing: Conduct the experiments at the same time of day for all animals to control for circadian variations in cognitive function.

Quantitative Data Summary

Behavioral TaskSpeciesMinimal Effective Dose (MED)Receptor Occupancy at MEDReference
Novel Object Recognition (24h)Mouse0.1 mg/kg~64%[1][3]
MK-801-Induced Deficit in Attentional Set-ShiftingRat3 mg/kg~90%[1][3]
Ketamine-Induced Deficit in Auditory GatingRatN/A~90%[1][3]

Experimental Protocols

Novel Object Recognition (NOR)
  • Habituation: Individually habituate each mouse to the empty testing arena (e.g., a 40x40 cm open field) for 5-10 minutes on two consecutive days prior to the experiment.

  • Familiarization Phase (Day 1): Place two identical objects in the arena. Allow the mouse to explore the objects and the arena for a fixed period (e.g., 10 minutes).

  • Inter-Trial Interval (ITI): Return the mouse to its home cage for a defined period (e.g., 24 hours for long-term memory).[3]

  • Test Phase (Day 2): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploratory behavior for a fixed period (e.g., 5-10 minutes). Exploration is typically defined as the nose of the animal being within 2 cm of the object.

  • Data Analysis: Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive index indicates successful recognition memory.

Attentional Set-Shifting Task (ASST)

This protocol is a simplified representation. The full task involves multiple stages.

  • Habituation and Pre-training: Mildly food-restrict the animals. Habituate them to the testing apparatus, which typically has two digging pots. Train them to dig in the pots to find a food reward.[7][9]

  • Simple Discrimination: The animal must learn to discriminate between two stimuli within the same dimension (e.g., two different digging media) to find the reward.

  • Compound Discrimination: Introduce a second, irrelevant dimension (e.g., two different odors). The animal must continue to use the initial dimension to find the reward.

  • Intra-Dimensional Shift: Introduce new stimuli, but the relevant dimension remains the same.

  • Extra-Dimensional Shift: The previously irrelevant dimension now becomes the relevant dimension for finding the reward. This is a key measure of cognitive flexibility.

  • Data Analysis: The primary endpoint is the number of trials required to reach a set criterion of correct responses (e.g., 6 consecutive correct choices) at each stage. An increase in trials at the extra-dimensional shift stage is indicative of cognitive inflexibility.

Visualizations

G cluster_0 α7 nAChR Signaling Pathway BMS902483 This compound (Partial Agonist) a7nAChR α7 nAChR BMS902483->a7nAChR Binds and partially activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, ERK, CREB) Ca_influx->Downstream Cognitive_Enhancement Cognitive Enhancement Downstream->Cognitive_Enhancement

Caption: Signaling pathway of this compound via the α7 nAChR.

G cluster_1 Behavioral Experiment Workflow start Start acclimation Animal Acclimation & Habituation start->acclimation dosing This compound or Vehicle Administration acclimation->dosing behavioral_testing Behavioral Testing (e.g., NOR, ASST) dosing->behavioral_testing data_collection Data Collection & Recording behavioral_testing->data_collection data_analysis Data Analysis data_collection->data_analysis end End data_analysis->end G cluster_2 Troubleshooting Logic variability Variable Results Observed check_compound Verify Compound Integrity & Dosing Solution variability->check_compound Is the drug preparation correct? review_protocol Review Experimental Protocol for Consistency variability->review_protocol Was the protocol followed exactly? assess_animals Assess Animal Factors (Strain, Health, Stress) variability->assess_animals Are the animals consistent? environmental_factors Check Environmental Conditions (Vivarium, Testing Room) variability->environmental_factors Were there environmental changes? resolution Identify and Correct Source of Variability check_compound->resolution review_protocol->resolution assess_animals->resolution environmental_factors->resolution

References

Technical Support Center: Managing α7 nAChR Desensitization with BMS-902483

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing α7 nicotinic acetylcholine (B1216132) receptor (nAChR) desensitization when using the partial agonist BMS-902483. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action at the α7 nAChR?

A1: this compound is a potent and selective partial agonist for the α7 nicotinic acetylcholine receptor.[1][2][3] As a partial agonist, it binds to the same site as the endogenous agonist acetylcholine (ACh) but elicits a submaximal receptor response, approximately 60% of the maximal current induced by ACh.[1] Its activity is mediated through the α7 nAChR, as demonstrated by the blockade of its effects by the silent α7 nAChR agonist, NS6740.[1]

Q2: What is α7 nAChR desensitization and why is it important to manage in experiments with this compound?

A2: α7 nAChR desensitization is a process where the receptor enters a non-conducting state despite the continued presence of an agonist. This is a characteristic feature of α7 nAChRs, which desensitize very rapidly, often within milliseconds of agonist application.[4] Managing desensitization is crucial because, as a partial agonist, this compound will induce desensitization, which can affect the interpretation of experimental results. Understanding and controlling for desensitization is essential for accurately characterizing the compound's efficacy and potency.

Q3: What is "silent agonism" and how does it relate to this compound and α7 nAChR desensitization?

A3: Silent agonists are compounds that bind to the orthosteric site of the α7 nAChR and stabilize a desensitized, non-conducting state with little to no channel activation.[5] They are useful tools to study the role of desensitized states in cellular signaling. The activity of this compound can be blocked by the silent agonist NS6740, indicating that both compounds compete for the same or overlapping binding sites and that this compound's effects are dependent on its ability to activate the receptor, which is prevented by the silent agonist stabilizing the desensitized state.[1]

Q4: What are the downstream signaling pathways modulated by α7 nAChR activation with agonists like this compound?

A4: Activation of α7 nAChRs can modulate several intracellular signaling pathways, including the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathways.[6][7] These pathways are implicated in neuroprotection and anti-inflammatory responses. As a partial agonist, this compound is expected to modulate these pathways, and the extent of this modulation will be influenced by the level of receptor activation and subsequent desensitization.

Troubleshooting Guides

Issue 1: Rapid current decay (desensitization) makes it difficult to obtain stable recordings in electrophysiology experiments.

  • Possible Cause: This is an intrinsic property of α7 nAChRs.

  • Troubleshooting Steps:

    • Use a rapid perfusion system: A fast solution exchange system is critical to measure the peak current before significant desensitization occurs.

    • Employ a "two-pulse" protocol: To assess recovery from desensitization, apply a conditioning pulse of this compound to induce desensitization, followed by a variable agonist-free interval, and then a test pulse to measure the extent of recovery.[8]

    • Utilize Positive Allosteric Modulators (PAMs): Type II PAMs, such as PNU-120596, can slow the desensitization rate and increase the channel open time, resulting in more stable and measurable currents.[9] However, be aware that this will alter the native pharmacology of the receptor.

Issue 2: Inconsistent or low amplitude responses to this compound.

  • Possible Cause 1: Poor receptor expression in the chosen cell system (e.g., Xenopus oocytes or mammalian cell lines).

  • Troubleshooting Steps:

    • Co-inject with RIC-3: For Xenopus oocyte expression, co-injection of cRNA for the chaperone protein RIC-3 can enhance the functional expression of α7 nAChRs.

    • Optimize cell culture conditions: For mammalian cells, ensure optimal transfection/transduction efficiency and appropriate cell density.

  • Possible Cause 2: Rundown of α7 nAChR currents during prolonged experiments.

  • Troubleshooting Steps:

    • Allow for sufficient recovery time: Ensure adequate washout periods between agonist applications to allow receptors to recover from desensitization. The recovery from desensitization for α7 nAChRs can be on the order of seconds to minutes.[8]

    • Monitor response to a standard agonist: Periodically apply a saturating concentration of a full agonist like ACh to monitor the health and stability of the cells and receptor population throughout the experiment.

Issue 3: Difficulty in interpreting calcium imaging data due to rapid signal decay.

  • Possible Cause: The transient nature of α7 nAChR activation and subsequent desensitization leads to a rapid rise and fall in intracellular calcium.

  • Troubleshooting Steps:

    • Use a high-temporal-resolution imaging system: A system capable of capturing rapid changes in fluorescence is necessary to accurately measure the peak calcium response.

    • Co-application with a Type II PAM: As with electrophysiology, using a Type II PAM can prolong the channel opening and lead to a more sustained calcium signal, facilitating measurement.

    • Measure integrated calcium response: Instead of just peak fluorescence, consider analyzing the area under the curve of the calcium transient to get a more comprehensive measure of receptor activity.

Quantitative Data

The following tables summarize key quantitative parameters for α7 nAChR agonists. While specific desensitization and recovery kinetics for this compound are not publicly available, representative data for other partial agonists are provided for comparison.

Table 1: Pharmacological Profile of this compound at α7 nAChR

ParameterSpeciesValueReference
AffinityRat & HumanLow Nanomolar[1]
Efficacy (vs. ACh)Human & Rat~60%[1]

Table 2: Representative Desensitization and Recovery Kinetics of α7 nAChR for Different Agonists (Data from literature for comparison)

AgonistDesensitization Time Constant (τ_des)Recovery Time Constant (τ_rec)Reference
AcetylcholineMilliseconds~1.0 s[8]
NicotineMilliseconds~3.2 s[8]
Partial Agonists (general)MillisecondsVariable (can be slower than full agonists)[9]

Experimental Protocols

Note: The following are generalized protocols. Optimal concentrations of this compound and specific timings should be determined empirically for each experimental system.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
  • Oocyte Preparation: Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding human α7 nAChR (and optionally, human RIC-3 to enhance expression). Incubate for 2-5 days at 16-18°C.

  • Recording Setup:

    • Use a standard TEVC setup with a continuous perfusion system.

    • Fill microelectrodes with 3 M KCl (resistance 0.5-2 MΩ).

    • Clamp oocytes at a holding potential of -70 mV.

    • Perfuse with standard oocyte Ringer's solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4).

  • Drug Application and Data Acquisition:

    • Establish a stable baseline current.

    • Apply a control agonist (e.g., 100 µM ACh) to confirm receptor expression and function.

    • To measure the effect of this compound, apply various concentrations to generate a dose-response curve.

    • To study desensitization, apply a prolonged pulse of this compound (e.g., 10-30 seconds) and measure the decay of the current.

    • To measure recovery from desensitization, use a two-pulse protocol with a conditioning pulse of this compound, a variable wash-out period, and a test pulse of a fixed concentration of ACh or this compound.

  • Data Analysis:

    • Measure peak current amplitude and the time constant of desensitization (τ_des) by fitting the current decay to a single or double exponential function.

    • Plot the normalized peak current of the test pulse against the duration of the wash-out period to determine the time constant of recovery (τ_rec).

Whole-Cell Patch Clamp in Mammalian Cells
  • Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293, GH3) and transfect with a plasmid encoding human α7 nAChR.

  • Recording Setup:

    • Use a standard whole-cell patch-clamp setup with a rapid solution exchange system.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.

    • Internal Solution (pipette): (in mM) 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.3 with KOH.

    • External Solution (bath): (in mM) 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Recording Procedure:

    • Establish a whole-cell configuration with a gigaohm seal.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply agonists using a fast-perfusion system.

  • Data Acquisition and Analysis:

    • Follow similar drug application and data analysis protocols as described for TEVC to measure peak current, τ_des, and τ_rec.

Intracellular Calcium Mobilization Assay
  • Cell Preparation: Plate cells expressing α7 nAChR in a 96-well or 384-well black-walled, clear-bottom plate.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Assay Procedure:

    • Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation).

    • Establish a baseline fluorescence reading.

    • Inject this compound at various concentrations and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • Measure the peak fluorescence change (ΔF) or the area under the curve (AUC) of the fluorescence transient.

    • Plot the response as a function of this compound concentration to generate a dose-response curve.

Signaling Pathways and Experimental Workflows

α7 nAChR Signaling Pathways

Activation of the α7 nAChR by an agonist like this compound leads to the influx of cations, including Ca²⁺. This influx can trigger downstream signaling cascades.

alpha7_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BMS902483 This compound a7nAChR α7 nAChR BMS902483->a7nAChR Binds Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx JAK2 JAK2 Ca_influx->JAK2 Activates PI3K PI3K Ca_influx->PI3K Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_expression Gene Expression (Neuroprotection, Anti-inflammation) STAT3->Gene_expression Regulates Akt Akt PI3K->Akt Activates Akt->Gene_expression Regulates

Caption: α7 nAChR signaling cascade initiated by this compound.

Experimental Workflow for Characterizing Desensitization

The following workflow outlines the key steps in an electrophysiology experiment to characterize the effect of this compound on α7 nAChR desensitization.

desensitization_workflow start Start prep Prepare Cells Expressing α7 nAChR start->prep record Establish Whole-Cell or TEVC Recording prep->record control Apply Control Agonist (ACh) to Confirm Function record->control apply_bms Apply this compound (Dose-Response) control->apply_bms measure_peak Measure Peak Current apply_bms->measure_peak desens_protocol Apply Prolonged Pulse of this compound measure_peak->desens_protocol measure_desens Measure Desensitization Rate (τ_des) desens_protocol->measure_desens recovery_protocol Two-Pulse Protocol: Conditioning & Test Pulses measure_desens->recovery_protocol measure_recovery Measure Recovery Rate (τ_rec) recovery_protocol->measure_recovery analyze Analyze and Compare Data measure_recovery->analyze end End analyze->end

Caption: Workflow for α7 nAChR desensitization analysis.

Logical Relationship of α7 nAChR States

The α7 nAChR can exist in several conformational states. The binding of an agonist like this compound influences the equilibrium between these states.

receptor_states Resting Resting (Closed) Active Active (Open) Resting->Active Agonist (this compound) Active->Resting Agonist Dissociation Desensitized Desensitized (Closed) Active->Desensitized Prolonged Agonist Exposure Desensitized->Resting Slow Recovery (Agonist Washout)

Caption: Conformational states of the α7 nAChR.

References

BMS-902483 Off-Target Effects: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the potential off-target effects of BMS-902483 (also known as BMS-933043). Due to the discontinuation of its clinical development, publicly available data on its comprehensive off-target profile is limited. This guide summarizes the known information and provides troubleshooting advice for researchers encountering unexpected results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] Its high affinity for this receptor is central to its intended mechanism of action.

Q2: What are the known off-target interactions of this compound?

The most well-documented off-target interaction of this compound is with the serotonin (B10506) type-3A (5-HT3A) receptor.[1] It exhibits significantly lower potency for the 5-HT3A receptor compared to its primary target, the α7 nAChR. Additionally, it has been reported to have high selectivity against other nicotinic acetylcholine receptor subtypes.

Q3: Is there a comprehensive kinase profile available for this compound?

Unfortunately, a comprehensive public kinase screening profile for this compound is not available. Researchers should be aware that interactions with various kinases, while not documented, remain a possibility.

Q4: My experimental results with this compound are inconsistent with its known on-target activity. What could be the cause?

If you are observing unexpected phenotypes or data that cannot be attributed to the modulation of the α7 nAChR, it is prudent to consider potential off-target effects. Given the limited public data, these effects could stem from interactions with uncharacterized targets.

Q5: What steps can I take to investigate potential off-target effects in my experiments?

  • Dose-Response Analysis: Conduct careful dose-response studies. On-target and off-target effects often occur at different concentration ranges.

  • Use of Antagonists: Employ specific antagonists for suspected off-target receptors (e.g., a 5-HT3A antagonist) to see if the unexpected effect is blocked.

  • Control Compounds: Include structurally related but inactive compounds as negative controls to ensure the observed effects are specific to this compound.

  • Phenotypic Profiling: Compare the observed phenotype with known effects of activating or inhibiting other potential target classes.

Quantitative Data Summary

The following table summarizes the known quantitative data for the on-target and a key off-target interaction of this compound.

TargetAssay TypeValueReference
α7 Nicotinic Acetylcholine Receptor (α7 nAChR)FLIREC50 = 9.3 nM
Serotonin Type-3A Receptor (5-HT3A)Not SpecifiedIC50 = 480 nM

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; FLIR: Fluorometric Imaging Plate Reader.

Signaling Pathways

The primary signaling pathway of this compound involves the activation of the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel. Upon binding, the channel opens, leading to an influx of cations (primarily Ca2+) and subsequent downstream signaling events. Potential off-target effects on the 5-HT3A receptor, another ligand-gated ion channel, would involve a similar mechanism of ion channel modulation.

Signaling_Pathways This compound Signaling Pathways cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway BMS_902483_on This compound alpha7 α7 nAChR BMS_902483_on->alpha7 Agonist Ca_influx_on Ca²⁺ Influx alpha7->Ca_influx_on Channel Opening Downstream_on Downstream Signaling Ca_influx_on->Downstream_on BMS_902483_off This compound HT3A 5-HT3A Receptor BMS_902483_off->HT3A Antagonist/Modulator Cation_influx_off Cation Influx HT3A->Cation_influx_off Channel Modulation Downstream_off Downstream Signaling Cation_influx_off->Downstream_off

This compound On-Target and Potential Off-Target Signaling Pathways.

Experimental Protocols

Due to the proprietary nature of drug development, detailed experimental protocols for the initial characterization of this compound are not publicly available. However, standard methodologies for assessing on- and off-target activities would include:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound to a panel of receptors, ion channels, and transporters.

  • Functional Assays:

    • Calcium Flux Assays (e.g., FLIR): To measure the functional potency (EC50 or IC50) at ligand-gated ion channels like the α7 nAChR and 5-HT3A receptor.

    • Electrophysiology (e.g., Patch Clamp): To provide a detailed characterization of the functional effects on ion channel activity.

  • Kinase Panel Screening: To assess the inhibitory activity (IC50) against a broad range of protein kinases, typically using radiometric or fluorescence-based assays.

Troubleshooting Guide

This guide provides a logical workflow for researchers to troubleshoot unexpected experimental outcomes that may be related to off-target effects of this compound.

Troubleshooting_Workflow Troubleshooting Unexpected Results with this compound Start Unexpected Experimental Result Observed Confirm_On_Target Confirm On-Target Engagement (e.g., using a known α7 nAChR antagonist) Start->Confirm_On_Target On_Target_Blocked Is the effect blocked? Confirm_On_Target->On_Target_Blocked Yes Yes On_Target_Blocked->Yes No No On_Target_Blocked->No On_Target_Effect Result is likely due to on-target α7 nAChR activity. Yes->On_Target_Effect Consider_Off_Target Consider Potential Off-Target Effects No->Consider_Off_Target Dose_Response Perform Detailed Dose-Response Analysis Consider_Off_Target->Dose_Response Different_Potency Does the unexpected effect occur at a different potency? Dose_Response->Different_Potency Yes_Potency Yes Different_Potency->Yes_Potency No_Potency No Different_Potency->No_Potency Suspect_Off_Target Strongly suggests an off-target effect. Yes_Potency->Suspect_Off_Target Re_evaluate Re-evaluate experimental conditions and controls. No_Potency->Re_evaluate Investigate_Further Investigate specific off-target hypotheses (e.g., use 5-HT3A antagonist) Suspect_Off_Target->Investigate_Further

A workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Optimizing BMS-902483 Concentration for Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for BMS-902483. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) for the successful application of this compound in patch clamp experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] Its mechanism of action involves binding to and activating the α7 nAChR, a ligand-gated ion channel, leading to the influx of cations and subsequent neuronal depolarization. In cells expressing human or rat α7 nAChRs, this compound has been shown to elicit currents that are approximately 60% of the maximal response to acetylcholine, confirming its role as a partial agonist.[2]

Q2: What is the molecular weight of this compound?

A2: The molecular weight of this compound is approximately 308.39 g/mol .[4] However, batch-specific molecular weights may vary, so it is always best to refer to the product's certificate of analysis.

Q3: How should I prepare and store stock solutions of this compound?

A3: For long-term storage, this compound powder should be stored at -20°C for up to two years.[5][6] To prepare a stock solution, DMSO is a suitable solvent.[5] Once dissolved in DMSO, it is recommended to prepare aliquots in tightly sealed vials and store them at -80°C for up to six months or at -20°C for up to one month.[5] For daily use, a stock solution in DMSO can be kept at 4°C for up to two weeks.[5] Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation.[5]

Q4: What are the known effective concentrations of this compound from in vitro studies?

A4: this compound has a low nanomolar affinity for both rat and human α7 nAChRs.[2] Electrophysiological studies in rats have shown an EC50 of 140 nM for the integrated current response (Area EC50).[4] Another study using a fluorescent imaging plate reader (FLIPR) assay reported an EC50 of 9.3 nM.[4] It also shows some activity at the 5-HT3A receptor with an IC50 of 480 nM.[4]

Troubleshooting Guide

Q5: I am not observing any current in response to this compound application. What could be the issue?

A5: There are several potential reasons for a lack of response:

  • Cell type and receptor expression: Confirm that the cells you are using endogenously express α7 nAChRs or have been successfully transfected.

  • Concentration: The concentration of this compound may be too low. Based on the known EC50 values, a good starting concentration range for patch clamp experiments would be between 10 nM and 1 µM.

  • Compound stability: Ensure that your stock solution has been stored correctly and that the working solution was freshly prepared. This compound solutions should be prepared on the day of the experiment if possible.[5]

  • Perfusion system: Check your perfusion system for any blockages or leaks to ensure the compound is reaching the cell.[7] The perfusion speed should be adequate, typically around 1.5-2 mL/min for cultured cells, to avoid mechanical stress on the patched cell.[8]

  • Voltage clamp parameters: Ensure your holding potential is appropriate for detecting the current of interest. For cation channels like nAChRs, a holding potential of -60 mV to -70 mV is common.[8]

Q6: The response to this compound is running down with repeated applications. How can I mitigate this?

A6: Receptor desensitization is a common characteristic of ligand-gated ion channels, including α7 nAChRs. To minimize rundown:

  • Increase the washout period: Allow for a sufficient washout period between applications to permit the receptors to recover from a desensitized state.

  • Optimize application time: Apply this compound for the shortest duration necessary to achieve a stable response.

  • Vary the concentration: Use the lowest effective concentration of this compound to elicit a reliable response, as higher concentrations can induce more profound desensitization.

  • Whole-cell dialysis: Be aware that intracellular components essential for receptor function may be dialyzed out during whole-cell recordings, which can contribute to rundown.[9] Consider using the perforated patch technique to preserve the intracellular milieu.[8]

Q7: I am observing inconsistencies in my recordings. What are some common technical issues to check?

A7: Inconsistent recordings can stem from several sources in a patch clamp setup:

  • Series resistance: High series resistance can lead to voltage errors.[9][10] It is crucial to monitor and compensate for series resistance throughout the experiment.[11]

  • Seal quality: A poor gigaohm seal will result in a noisy baseline and inaccurate measurements.[11] If you have difficulty forming a good seal, try using a different pipette, ensuring your solutions are properly filtered, and checking that the cells are healthy.[8][12]

  • Pipette and solutions: Debris in the pipette can block the tip.[7] Ensure your intracellular and extracellular solutions are correctly prepared, with appropriate pH and osmolarity, and have been filtered.[12]

Quantitative Data Summary

ParameterValueSpeciesAssay Type
EC50 9.3 nMNot SpecifiedFLIPR
Area EC50 140 nMRatElectrophysiology
IC50 480 nMNot Specified5-HT3A Receptor Binding

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Prepare 10 mM DMSO Stock Solution:

    • Based on a molecular weight of 308.39 g/mol , weigh out 3.08 mg of this compound powder.

    • Dissolve the powder in 1 mL of high-purity DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into smaller volumes (e.g., 20 µL) and store at -80°C.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions in your extracellular recording solution to achieve the desired final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM).

    • Ensure the final concentration of DMSO in your working solutions is low (ideally ≤ 0.1%) to avoid off-target effects. Prepare a vehicle control with the same final DMSO concentration.

Protocol 2: Concentration-Response Curve for this compound using Whole-Cell Patch Clamp

  • Establish a stable whole-cell recording:

    • Obtain a gigaohm seal on a cell expressing α7 nAChRs.

    • Rupture the membrane to enter the whole-cell configuration.[8]

    • Allow the cell to stabilize for a few minutes while monitoring access resistance and holding current.

  • Baseline recording:

    • Perfuse the cell with the standard extracellular solution to record a stable baseline current.

  • Apply this compound:

    • Begin with the lowest concentration of this compound. Perfuse the solution until the current reaches a steady state or a peak.

    • Wash out the compound with the standard extracellular solution until the current returns to baseline. The duration of the washout will need to be determined empirically to allow for receptor recovery.

  • Sequential applications:

    • Repeat step 3 with progressively higher concentrations of this compound.

    • Include a vehicle control application to ensure the solvent is not affecting the cell's response.

  • Data analysis:

    • Measure the peak or steady-state current amplitude for each concentration.

    • Normalize the responses to the maximal response observed.

    • Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the EC50.

Visualizations

signaling_pathway cluster_membrane Cell Membrane a7_nAChR α7 nAChR Ca_ion Ca²⁺ a7_nAChR->Ca_ion Influx Na_ion Na⁺ a7_nAChR->Na_ion Influx BMS902483 This compound (Agonist) BMS902483->a7_nAChR Binds Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Downstream Downstream Signaling Depolarization->Downstream experimental_workflow prep Prepare Stock & Working Solutions of this compound patch Establish Stable Whole-Cell Recording prep->patch baseline Record Baseline Current in Extracellular Solution patch->baseline apply_low Apply Low Concentration of this compound baseline->apply_low washout Washout with Extracellular Solution apply_low->washout apply_high Apply Higher Concentrations Sequentially washout->apply_high analysis Analyze Data: Plot Concentration-Response Curve apply_high->analysis ec50 Determine EC50 analysis->ec50 troubleshooting_flowchart rect_node rect_node start No response to This compound? check_cells Cells express α7 nAChR? start->check_cells check_conc Concentration in 10 nM - 1 µM range? check_cells->check_conc Yes outcome1 Use appropriate cell line check_cells->outcome1 No check_solution Solution freshly prepared? check_conc->check_solution Yes outcome2 Adjust concentration check_conc->outcome2 No check_perfusion Perfusion system working correctly? check_solution->check_perfusion Yes outcome3 Prepare fresh solution check_solution->outcome3 No check_perfusion->rect_node If still no response, check patch integrity and V-clamp parameters outcome4 Check for leaks/ blockages check_perfusion->outcome4 No yes1 Yes no1 No yes2 Yes no2 No yes3 Yes no3 No

References

BMS-902483 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing BMS-902483, this technical support center provides essential information on stability and storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.

Stability and Storage Summary

Proper handling and storage of this compound are critical to ensure its integrity and performance in preclinical studies. While specific quantitative stability data under various stress conditions are not extensively published, the following recommendations are based on general best practices for research compounds.

Recommended Storage Conditions
FormStorage TemperatureDurationContainerNotes
Solid (Powder) -20°CUp to 24 monthsTightly sealed vialProtect from moisture and light.
Stock Solutions -20°CUp to 1 monthTightly sealed vials, aliquotedAvoid repeated freeze-thaw cycles.

It is recommended to allow the product to equilibrate to room temperature for at least one hour before opening the vial and preparing solutions.

Solubility Guidelines

SolventAnticipated SolubilityNotes
DMSO Likely solubleA common solvent for preparing stock solutions of organic compounds.
Ethanol May be solubleOften used as a solvent or co-solvent for in vivo and in vitro studies.
Water Expected to have low solubilityAqueous buffers may be used for final dilutions, but direct dissolution in water is likely to be limited.

Troubleshooting Guide

This guide addresses potential issues that may arise during the handling and use of this compound.

Issue Potential Cause Recommended Action
Compound precipitation in solution - Exceeded solubility limit- Solvent evaporation- Temperature fluctuations- Gently warm the solution.- Add a small amount of co-solvent (e.g., DMSO).- Prepare a fresh, less concentrated solution.- Ensure vials are tightly sealed.
Inconsistent experimental results - Compound degradation- Improper storage- Inaccurate concentration- Prepare fresh stock solutions.- Verify storage conditions (temperature, light exposure).- Confirm the concentration of the stock solution using a validated analytical method.
Difficulty dissolving the compound - Inappropriate solvent- Insufficient mixing- Try a different solvent (e.g., DMSO, ethanol).- Use sonication or vortexing to aid dissolution.- Gently warm the solvent before adding the compound.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound compound upon receipt?

A1: The solid compound should be stored in a tightly sealed vial at -20°C for long-term stability, where it can be kept for up to 24 months.

Q2: What is the recommended procedure for preparing a stock solution?

A2: To prepare a stock solution, allow the solid compound to equilibrate to room temperature before opening the vial. Dissolve the compound in a suitable organic solvent, such as DMSO. For storage, it is advisable to aliquot the stock solution into smaller, single-use vials and store them at -20°C for up to one month to minimize freeze-thaw cycles.

Q3: Can I store this compound solutions at 4°C?

A3: Storing solutions at 4°C is generally not recommended for long-term stability due to the increased risk of degradation and potential for precipitation. For short-term storage (e.g., over a single day of experiments), 4°C may be acceptable, but it is best to prepare fresh solutions daily.

Q4: Is this compound sensitive to light?

A4: While specific photostability data is unavailable, it is a standard precautionary measure to protect all research compounds from light. Store the solid compound and solutions in light-protecting containers or in the dark.

Q5: What should I do if I observe particulates in my stock solution after thawing?

A5: If you observe particulates, the compound may have precipitated. Try gently warming the solution and vortexing to redissolve the compound. If the particulates persist, it is recommended to prepare a fresh stock solution.

Experimental Protocols

While specific, validated protocols for this compound are not publicly available, the following sections outline general methodologies for key experiments related to stability and analysis.

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.

  • Stress Conditions: Expose the stock solution to various stress conditions in parallel with a control sample stored under normal conditions.

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.

    • Oxidation: Add 3% hydrogen peroxide and store at room temperature.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 70°C).

    • Photodegradation: Expose the solution to a light source (e.g., UV lamp) as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

General Protocol for Developing a Stability-Indicating HPLC Method

A stability-indicating method ensures that the parent drug can be accurately quantified in the presence of its degradation products.

  • Column and Mobile Phase Selection: Start with a common reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Method Optimization: Adjust the mobile phase composition, pH, and gradient to achieve good separation between the parent compound and any observed degradation peaks from the forced degradation study.

  • Detection: Use a UV detector at a wavelength where this compound and its degradation products have good absorbance.

  • Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate common workflows in stability and solubility testing.

experimental_workflow cluster_prep Preparation cluster_testing Experimental Use cluster_storage Solution Storage start Receive this compound store_solid Store Solid at -20°C start->store_solid prep_solution Prepare Stock Solution (e.g., in DMSO) store_solid->prep_solution aliquot Aliquot Solution prep_solution->aliquot in_vitro In Vitro Experiments in_vivo In Vivo Experiments store_solution Store Aliquots at -20°C aliquot->store_solution store_solution->in_vitro Use within 1 month store_solution->in_vivo Use within 1 month troubleshooting_flow start Issue Encountered check_precipitation Is there visible precipitation? start->check_precipitation check_results Are experimental results inconsistent? start->check_results check_dissolution Is the compound difficult to dissolve? start->check_dissolution check_precipitation->check_results No warm_solution Gently warm and vortex solution check_precipitation->warm_solution Yes check_results->check_dissolution No verify_storage Verify storage conditions (temp, light) check_results->verify_storage Yes try_solvent Try alternative solvent (e.g., DMSO) check_dissolution->try_solvent Yes prepare_fresh Prepare fresh, less concentrated solution warm_solution->prepare_fresh If persists use_fresh_stock Use a fresh stock solution verify_storage->use_fresh_stock use_sonication Use sonication to aid dissolution try_solvent->use_sonication

How to address poor oral bioavailability of BMS-902483 in studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor oral bioavailability encountered during studies with BMS-902483 and other small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our animal models. What are the potential causes?

A1: Poor oral bioavailability of a compound like this compound, a small molecule with the chemical formula C18H20N4O, can stem from several factors.[1] The primary reasons are often related to its physicochemical and biopharmaceutical properties. These can include:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.

  • Low Permeability: The dissolved drug may not efficiently pass through the intestinal wall into the bloodstream.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.

  • Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen.

  • Chemical Instability: The compound may degrade in the acidic environment of the stomach or enzymatically in the intestine.

A systematic approach to identifying the root cause is crucial for developing an effective strategy to enhance bioavailability.

Q2: How can we determine if the poor oral bioavailability of this compound is due to solubility or permeability limitations?

A2: The Biopharmaceutics Classification System (BCS) provides a framework for categorizing drugs based on their aqueous solubility and intestinal permeability.[2][3] Although the specific BCS class for this compound is not publicly available, you can perform in-house experiments to estimate it.

  • Solubility Assessment: Determine the equilibrium solubility of this compound in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract.

  • Permeability Assessment: Utilize in vitro models like the Caco-2 cell monolayer assay to evaluate the intestinal permeability of the compound.[4]

Based on the results, you can classify the compound and decide on an appropriate formulation strategy. For instance, for a BCS Class II compound (low solubility, high permeability), the focus would be on improving dissolution. For a BCS Class III compound (high solubility, low permeability), strategies to enhance permeation would be more relevant.

Q3: What are the initial formulation strategies we can explore to improve the oral absorption of a poorly soluble compound like this compound?

A3: For a compound presumed to have solubility-limited absorption (BCS Class II or IV), several formulation strategies can be employed to enhance its oral bioavailability.[1] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug particles can enhance the dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.

  • Lipid-Based Formulations: Dissolving the drug in oils, surfactants, or co-solvents can improve its solubilization in the GI tract.

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

The choice of strategy will depend on the specific properties of the drug and the desired pharmacokinetic profile.

Q4: Can a prodrug approach be considered for improving the bioavailability of this compound?

A4: Yes, a prodrug strategy is a viable option, particularly if the parent molecule has inherent limitations such as poor permeability or extensive first-pass metabolism.[5][6][7] A prodrug is a chemically modified inactive form of the drug that, after administration, is converted to the active parent drug in the body.

For this compound, a prodrug could be designed to:

  • Increase aqueous solubility by attaching a polar moiety.

  • Enhance permeability by masking polar functional groups and increasing lipophilicity.

  • Bypass first-pass metabolism by altering the site of absorption or blocking metabolic sites.

This approach requires significant medicinal chemistry effort to design and synthesize a prodrug with optimal properties.

Troubleshooting Guides

Issue: High variability in plasma exposure across study animals.

Possible Cause & Troubleshooting Steps:

  • Inadequate Formulation: The current formulation may not be robust enough to overcome physiological variability between animals (e.g., differences in gastric pH, GI motility).

    • Solution: Develop a more robust formulation, such as a self-emulsifying drug delivery system (SEDDS) or a solid dispersion, which can reduce the impact of physiological variables on drug dissolution and absorption.

  • Food Effects: The presence or absence of food in the GI tract can significantly alter drug absorption.

    • Solution: Conduct pharmacokinetic studies in both fasted and fed states to characterize the food effect. If a significant food effect is observed, a formulation that mitigates this effect may be necessary.

Issue: Low Cmax and AUC after oral administration.

Possible Cause & Troubleshooting Steps:

  • Poor Solubility and Dissolution Rate: The drug is not dissolving fast enough to be absorbed.

    • Solution:

      • Micronization/Nanonization: Reduce the particle size of the drug substance to increase its surface area.

      • Amorphous Solid Dispersion: Prepare a solid dispersion of the drug with a suitable polymer to enhance its solubility.

  • Low Permeability: The drug cannot efficiently cross the intestinal epithelium.

    • Solution:

      • Permeation Enhancers: Include excipients in the formulation that can transiently increase the permeability of the intestinal membrane.

      • Prodrug Approach: Design a more lipophilic prodrug to favor passive diffusion across the cell membrane.

  • High First-Pass Metabolism: The drug is being extensively metabolized before reaching the systemic circulation.

    • Solution:

      • Co-administration with an Inhibitor: If the metabolic pathway is known, co-administration with a specific enzyme inhibitor (for research purposes) can help confirm the extent of first-pass metabolism.

      • Prodrug Strategy: Design a prodrug that is not a substrate for the metabolizing enzymes.

Data Presentation

Table 1: Comparison of Formulation Strategies for a Hypothetical Poorly Soluble Compound

Formulation StrategyDrug Loading (%)In Vitro Dissolution (at 60 min)In Vivo Bioavailability (Rat, %)Key AdvantagesKey Disadvantages
Crystalline Drug Suspension1015%5%Simple to prepareLow bioavailability, high variability
Micronized Suspension1045%15%Improved dissolution rateCan be prone to agglomeration
Amorphous Solid Dispersion2085%40%Significant increase in solubility and dissolutionPotential for physical instability (recrystallization)
Self-Emulsifying Drug Delivery System (SEDDS)1595% (in situ emulsion)55%High drug loading, good for lipophilic drugsPotential for GI side effects with high surfactant levels
Prodrug (e.g., Phosphate Ester)N/A>90% (as prodrug)65% (converted to active drug)Can address multiple barriers (solubility, permeability)Requires chemical modification, potential for altered toxicology

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific compound and formulation.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Materials: this compound, a suitable polymer (e.g., PVP K30, HPMC-AS), and a volatile organic solvent (e.g., methanol, acetone).

  • Procedure:

    • Dissolve both this compound and the polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:4 w/w).

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Further dry the resulting solid film in a vacuum oven at a controlled temperature to remove any residual solvent.

    • The resulting solid is the amorphous solid dispersion.

    • Characterize the ASD for its amorphous nature (using techniques like XRD or DSC) and dissolution properties.

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of a biorelevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid).

  • Procedure:

    • Place the formulation (e.g., capsule containing the ASD) in the dissolution vessel.

    • Rotate the paddle at a specified speed (e.g., 75 rpm).

    • Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes).

    • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC).

    • Plot the percentage of drug dissolved against time.

Mandatory Visualizations

TroubleshootingWorkflow start Poor Oral Bioavailability Observed bcs Determine BCS Class (Solubility & Permeability) start->bcs class_ii_iv BCS Class II or IV (Solubility-Limited) bcs->class_ii_iv Low Solubility class_iii BCS Class III (Permeability-Limited) bcs->class_iii Low Permeability formulation Formulation Strategies: - Particle Size Reduction - Amorphous Solid Dispersions - Lipid-Based Systems class_ii_iv->formulation prodrug Prodrug Approach or Permeation Enhancers class_iii->prodrug in_vivo In Vivo Pharmacokinetic Study formulation->in_vivo prodrug->in_vivo evaluate Evaluate PK Parameters (AUC, Cmax, Tmax) in_vivo->evaluate success Bioavailability Goal Met evaluate->success Yes iterate Iterate on Formulation or Prodrug Design evaluate->iterate No iterate->bcs

Caption: Troubleshooting workflow for addressing poor oral bioavailability.

FormulationStrategies cluster_physical Physical Modifications cluster_formulation Formulation Approaches cluster_chemical Chemical Modifications particle_size Particle Size Reduction Micronization Nanonization solid_dispersion Amorphous Solid Dispersions Drug in Polymer Matrix Spray Drying, Hot Melt Extrusion lipid_based Lipid-Based Systems SEDDS, SMEDDS Oils, Surfactants complexation Complexation Cyclodextrins Increased Aqueous Solubility prodrug Prodrugs Altered Physicochemical Properties In Vivo Conversion to Active Drug start Poorly Soluble Drug start->particle_size Increase Surface Area start->solid_dispersion Increase Solubility start->lipid_based Enhance Solubilization start->complexation Improve Solubility start->prodrug Modify Molecule

Caption: Overview of strategies to enhance oral bioavailability.

References

Unexpected behavioral phenotypes with BMS-902483 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LPA1 receptor antagonist, BMS-902483 (also known as BMS-986020). This guide focuses on unexpected behavioral and physiological phenotypes that may be encountered during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary known off-target effect of this compound?

A1: The primary unexpected phenotype observed in clinical trials with this compound is hepatobiliary toxicity. This is considered an off-target effect specific to the this compound molecule and not a class effect of LPA1 receptor antagonists. In a Phase 2 clinical trial (NCT01766817), treatment was associated with dose-related elevations in hepatic enzymes and, in some cases, cholecystitis (inflammation of the gallbladder), which led to the early termination of the study.

Q2: Are there any unexpected therapeutic effects observed with this compound?

A2: Yes, preclinical studies have demonstrated unexpected neuroprotective effects. In a mouse model of ischemic stroke (transient middle cerebral artery occlusion, tMCAO), this compound administration significantly attenuated brain injuries, including brain infarction and neurological deficits.[1][2] These neuroprotective effects were observed even when the compound was administered after the ischemic event.[1][2]

Q3: What is the mechanism of action of this compound?

A3: this compound is a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[3] LPA1 is a G protein-coupled receptor that, when activated by its ligand lysophosphatidic acid (LPA), is involved in a variety of cellular processes, including cell proliferation, migration, and fibrosis.[3][4] By blocking this receptor, this compound is intended to inhibit these pathological processes, particularly in the context of fibrotic diseases.[3]

Q4: How should I monitor for hepatotoxicity in my preclinical studies with this compound?

A4: Regular monitoring of liver function is crucial. In vivo, this should include the measurement of serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). Histopathological analysis of liver tissue at the end of the study is also recommended to assess for any cellular damage, inflammation, or cholestasis. In vitro, assays using primary hepatocytes or liver spheroids can be used to assess cytotoxicity, mitochondrial function, and the inhibition of bile salt export pump (BSEP), which has been implicated in the hepatotoxicity of this compound.

Troubleshooting Guides

Issue 1: Unexpected Signs of Liver Injury in Animal Models

Symptoms:

  • Elevated serum ALT, AST, or ALP levels.

  • Histopathological findings of liver necrosis, inflammation, or cholestasis.

  • Changes in animal appearance or behavior, such as jaundice or lethargy.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Dose-Dependent Toxicity The observed hepatotoxicity may be directly related to the dose of this compound administered. Solution: Conduct a dose-response study to identify a therapeutic window with minimal liver toxicity. Consider reducing the dose or the frequency of administration.
Off-Target Effects The hepatotoxicity of this compound is believed to be an off-target effect related to the inhibition of bile salt transporters like BSEP. Solution: If the scientific question allows, consider using a structurally distinct LPA1 antagonist that has been shown to have a better safety profile, such as BMS-986278.[3]
Animal Model Susceptibility The specific animal strain or species used may have a higher susceptibility to drug-induced liver injury. Solution: Review the literature for information on the metabolic pathways of this compound in your chosen animal model. If possible, consider using a different, less susceptible model.
Concomitant Medications Interactions with other administered compounds could exacerbate liver injury. Solution: Carefully review all co-administered substances for known hepatotoxic potential or interactions with the metabolic pathways of this compound.
Issue 2: Variability in Neuroprotective Effects in Stroke Models

Symptoms:

  • Inconsistent reduction in infarct volume or neurological deficit scores between animals treated with this compound.

  • Lack of a clear dose-response relationship in neuroprotection.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Timing of Administration The therapeutic window for neuroprotection can be narrow. Solution: Strictly control the timing of this compound administration relative to the induction of ischemia and reperfusion. The original study showed efficacy when administered immediately after reperfusion.[1][2]
Surgical Variability in tMCAO Model The extent of the initial ischemic injury can vary significantly between animals, affecting the apparent efficacy of the treatment. Solution: Ensure consistent and reproducible surgical procedures for the tMCAO model. Monitor cerebral blood flow to confirm successful occlusion and reperfusion.[5][6][7]
Drug Formulation and Bioavailability Poor solubility or absorption of this compound can lead to variable plasma and brain concentrations. Solution: Prepare a fresh and homogenous drug formulation for each experiment. The vehicle used in the published study was 1% DMSO in 10% Tween-80.[1] Consider conducting pharmacokinetic studies to correlate drug exposure with neuroprotective outcomes.
Behavioral Assessment Blinding Observer bias during the assessment of neurological deficits can introduce variability. Solution: Ensure that all behavioral assessments are performed by an investigator who is blinded to the treatment groups.

Data Presentation

Table 1: Incidence of Elevated Hepatic Enzymes with this compound in a Phase 2 Clinical Trial

Treatment GroupIncidence of ≥3x Upper Limit of Normal (ULN) for Hepatic Enzymes or Bilirubin
Placebo0/47
This compound (600 mg once daily)7/48
This compound (600 mg twice daily)15/48

Data from a Phase 2 clinical trial in patients with idiopathic pulmonary fibrosis.

Table 2: Neuroprotective Effects of this compound in a Mouse Model of Ischemic Stroke (tMCAO)

Treatment Group (Dose)Brain Infarction (%)Neurological Deficit Score
ShamN/A0
Vehicle + tMCAO45.3 ± 3.210.1 ± 0.5
This compound (0.5 mg/kg) + tMCAO38.7 ± 2.98.9 ± 0.6
This compound (2 mg/kg) + tMCAO29.1 ± 2.5 7.3 ± 0.4
This compound (5 mg/kg) + tMCAO21.4 ± 2.1 5.9 ± 0.3
This compound (10 mg/kg) + tMCAO18.9 ± 1.9 4.8 ± 0.3

*Data are presented as mean ± SEM. **p < 0.01, **p < 0.001 versus vehicle-administered tMCAO mice.[1][2]

Experimental Protocols

Protocol 1: In Vivo Assessment of Drug-Induced Hepatotoxicity

  • Animal Model: Use a standard rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Drug Administration: Administer this compound via the intended clinical route (e.g., oral gavage) daily for a predetermined study duration (e.g., 14 or 28 days). Include a vehicle control group.

  • Blood Collection: Collect blood samples at baseline and at regular intervals during the study (e.g., weekly) and at termination.

  • Serum Biochemistry: Analyze serum samples for levels of ALT, AST, ALP, and total bilirubin.

  • Histopathology: At the end of the study, euthanize the animals and collect liver tissue. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A board-certified veterinary pathologist should evaluate the slides for signs of hepatocellular necrosis, inflammation, steatosis, and cholestasis.

Protocol 2: Transient Middle Cerebral Artery Occlusion (tMCAO) Model for Neuroprotection

  • Animal Model: Use adult male mice (e.g., C57BL/6, 20-25g).

  • Anesthesia: Anesthetize the mice with isoflurane (B1672236) (3% for induction, 1.5% for maintenance).[1]

  • Surgical Procedure:

    • Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Introduce a silicon-coated 5-0 nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).[1]

    • Confirm occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.

  • Ischemia and Reperfusion: Maintain the occlusion for a defined period (e.g., 90 minutes).[1] After this period, withdraw the filament to allow reperfusion.

  • Drug Administration: Administer this compound (e.g., 0.5, 2, 5, or 10 mg/kg) or vehicle by oral gavage immediately after reperfusion.[1][2]

  • Neurological Assessment: At 24 hours post-tMCAO, assess neurological deficits using a standardized scoring system (e.g., modified Neurological Severity Score, mNSS).[1]

  • Infarct Volume Measurement: Euthanize the animals and harvest the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.

Mandatory Visualizations

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 G_protein Gαi, Gαq, Gα12/13 LPA1->G_protein Activates PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA Cell_Responses Cell Proliferation, Migration, Fibrosis PLC->Cell_Responses ROCK ROCK RhoA->ROCK ROCK->Cell_Responses BMS902483 This compound BMS902483->LPA1 Inhibits

Caption: Simplified LPA1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Animal Acclimatization tMCAO tMCAO Surgery (90 min occlusion) start->tMCAO reperfusion Reperfusion tMCAO->reperfusion treatment Administer this compound or Vehicle (Oral Gavage) reperfusion->treatment assessment Neurological Assessment (24h post-tMCAO) treatment->assessment analysis Brain Harvest & Infarct Volume Analysis assessment->analysis end End: Data Interpretation analysis->end

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

Troubleshooting_Tree start Unexpected Phenotype Observed check_dose Is the dose within the expected range? start->check_dose check_protocol Was the experimental protocol followed correctly? check_dose->check_protocol Yes dose_response Action: Perform a dose-response study. check_dose->dose_response No check_model Is the animal model appropriate? check_protocol->check_model Yes review_protocol Action: Review and refine the protocol. Ensure consistency. check_protocol->review_protocol No literature_review Action: Review literature for model-specific effects. check_model->literature_review No off_target Consider potential off-target effects. check_model->off_target Yes

Caption: A logical decision tree for troubleshooting unexpected experimental outcomes.

References

Validation & Comparative

A Comparative Guide to the Efficacy of α7 Nicotinic Acetylcholine Receptor Agonists: BMS-902483 and PNU-282987

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two prominent α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists: BMS-902483 and PNU-282987. Both compounds have garnered significant interest for their potential therapeutic applications in a range of central nervous system disorders. This document synthesizes available preclinical data to facilitate an objective evaluation of their respective pharmacological profiles.

Mechanism of Action

Both this compound and PNU-282987 exert their effects by targeting the α7 nAChR, a ligand-gated ion channel widely expressed in the brain and implicated in cognitive processes, attention, and inflammation. However, they differ in their agonist activity. This compound is a partial agonist, eliciting a response that is approximately 60-78% of the maximal response to acetylcholine.[1][2] In contrast, PNU-282987 is considered a full agonist at the α7 nAChR.[3][4] This fundamental difference in intrinsic activity may underlie variations in their in vivo efficacy and potential therapeutic windows.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and PNU-282987 across key preclinical assays.

Table 1: Electrophysiological Properties

ParameterThis compoundPNU-282987
Target α7 Nicotinic Acetylcholine Receptorα7 Nicotinic Acetylcholine Receptor
Agonist Type Partial AgonistAgonist
EC₅₀ ~140 nM (rat α7 nAChR)[5][6]~154 nM (α7 nAChR)[3]
Maximal Efficacy ~60-78% of Acetylcholine response[1][2]Not explicitly defined as a percentage, but considered a full agonist.
Binding Affinity (Ki) Not explicitly found26-27 nM

Table 2: Cognitive Enhancement Efficacy

AssayThis compoundPNU-282987
Novel Object Recognition (NOR) Minimal Effective Dose (MED): 0.1 mg/kg (mice)[1]Effective at improving memory in a CIH-induced cognitive dysfunction model in mice.[7][8] A dose of 1 mg/kg showed beneficial effects on retention in the Morris water maze in mice.[9]
Attentional Set-Shifting MED: 3 mg/kg (reversal of MK-801-induced deficits in rats)[1]Not explicitly found

Table 3: Sensory Gating Efficacy

AssayThis compoundPNU-282987
Auditory Gating (P50) Reversed ketamine-induced deficits in rats.[1]Restored amphetamine-induced deficits in anesthetized rats (1 and 3 mg/kg, i.v.).[3][10][11]

Table 4: Anti-Inflammatory Effects

AssayThis compoundPNU-282987
Cytokine Inhibition No specific IC₅₀ values for TNF-α or other cytokine inhibition were found.Significantly downregulates systemic levels of TNF-α, IL-1β, and IL-6 in various inflammatory models.[12][13]

Signaling Pathways

Activation of the α7 nAChR by agonists like this compound and PNU-282987 triggers several downstream signaling cascades that are crucial for their therapeutic effects.

Alpha-7 nAChR Signaling Pathways cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascades cluster_outcomes Cellular Outcomes a7_nAChR α7 nAChR JAK2 JAK2 a7_nAChR->JAK2 Activates PI3K PI3K a7_nAChR->PI3K Activates NFkB NF-κB a7_nAChR->NFkB Inhibits Agonist Agonist (this compound or PNU-282987) Agonist->a7_nAChR Binds STAT3 STAT3 JAK2->STAT3 Phosphorylates Anti_Inflammatory Anti-inflammatory Effects (↓ TNF-α, IL-6, IL-1β) STAT3->Anti_Inflammatory Akt Akt PI3K->Akt Activates Cognitive_Enhancement Cognitive Enhancement PI3K->Cognitive_Enhancement Neuroprotection Neuroprotection (↓ Apoptosis) Akt->Neuroprotection NFkB->Anti_Inflammatory Novel_Object_Recognition_Workflow Habituation Day 1: Habituation (10 min exploration of empty arena) Training Day 2: Training (T1) (10 min exploration with two identical objects) Habituation->Training Delay Inter-Trial Interval (e.g., 1h or 24h) Training->Delay Testing Day 2: Testing (T2) (5-10 min exploration with one familiar and one novel object) Delay->Testing Analysis Data Analysis (Discrimination Index) Testing->Analysis Auditory_Gating_Paradigm cluster_paradigm Paired-Click Paradigm cluster_response Evoked Potential (EEG) S1 Conditioning Stimulus (S1) First Click ISI Inter-Stimulus Interval (500 ms) R1 Response to S1 (P50) S1->R1 Elicits S2 Test Stimulus (S2) Second Click R2 Response to S2 (P50) S2->R2 Elicits R1->R2 Suppression (Gating)

References

A Comparative Guide to the Efficacy of BMS-902483 and Other α7 Nicotinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) has emerged as a promising therapeutic target for cognitive deficits in various neurological and psychiatric disorders. This guide provides a comparative analysis of the preclinical efficacy of BMS-902483, a potent and selective partial agonist of the α7 nAChR, alongside other notable α7 nAChR agonists. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of these compounds.

In Vitro Efficacy and Potency

This compound demonstrates low nanomolar affinity for rat and human α7 nAChRs.[1][2] In vitro studies have shown that it acts as a partial agonist, eliciting currents that are approximately 60% of the maximal response to acetylcholine.[1][2] The following table summarizes the in vitro efficacy data for this compound and other selected α7 nAChR agonists.

CompoundAgonist TypeBinding Affinity (Ki)EC50Emax (% of ACh response)Species/System
This compound Partial AgonistLow nanomolar9.3 nM (FLIPR)[3]; 140 nM (rat electrophysiology, area)[3]~60%[1][2]; 40% (peak), 54% (area)[3]Human, Rat[1][2]
BMS-933043 Partial Agonist8.1 nmol/L (human α7)[4]23.4 nmol/L (Ca2+ flux, hα7)[4]-Human, Rat[4]
AZD0328 Partial Agonist-338 nmol/L65%Human α7 in Xenopus oocytes[4][5]
GTS-21 (DMXB-A) Partial Agonist2000 nmol/L (human α7)[5]11 µmol/L (human α7); 5.2 µmol/L (rat α7)[4][5]9% (human α7); 32% (rat α7)[4][5]Human, Rat in Xenopus oocytes[4][5]
PNU-282987 Agonist----
TC-5619 Full Agonist1 nM (rat hippocampus, human HEK cells)[6]33 nM100%Rat, Human[6]
PHA-543613 Agonist8.8 nM65 nM (α7-5-HT3 chimera)--[6]
ABBF Agonist62 nM (rat brain membranes)--Rat, Human in Xenopus oocytes[6]

In Vivo Efficacy in Preclinical Models

This compound has demonstrated significant efficacy in rodent models of cognitive impairment and sensory gating deficits.

Cognitive Enhancement

In the Novel Object Recognition (NOR) task in mice, a measure of learning and memory, this compound improved 24-hour recognition memory with a minimal effective dose (MED) of 0.1 mg/kg.[1][2] This pro-cognitive effect was blocked by the silent α7 nAChR agonist NS6740, confirming that the activity of this compound is mediated through the α7 nAChR.[1][2]

In a rat attentional set-shifting model , which assesses executive function, this compound reversed cognitive deficits induced by the NMDA receptor antagonist MK-801 with an MED of 3 mg/kg.[1][2]

Sensory Gating

This compound also reversed ketamine-induced deficits in auditory gating in rats, a model relevant to sensory processing deficits observed in schizophrenia.[1][2]

The following table summarizes the in vivo efficacy of this compound in these key preclinical models.

Experimental ModelSpeciesEndpointThis compound Minimal Effective Dose (MED)
Novel Object Recognition (24h)MouseImproved recognition memory0.1 mg/kg[1][2]
MK-801-Induced Deficit in Attentional Set-ShiftingRatReversal of cognitive deficit3 mg/kg[1][2]
Ketamine-Induced Auditory Gating DeficitRatReversal of sensory gating deficit-[1][2]

Experimental Protocols

Novel Object Recognition (NOR) Test in Mice

This test assesses recognition memory. The protocol typically involves three phases:

  • Habituation: The mouse is allowed to explore an empty open-field arena for a set period (e.g., 5-10 minutes) on the first day to acclimate to the environment.[2][4]

  • Training/Familiarization Phase (T1): On the second day, the mouse is placed back in the arena, which now contains two identical objects, and is allowed to explore for a specific duration (e.g., 10 minutes).[2]

  • Testing Phase (T2): After a retention interval (e.g., 24 hours), the mouse is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded.[4][7] A discrimination index is calculated to quantify recognition memory.

MK-801-Induced Deficits in a Rat Attentional Set-Shifting Model

This paradigm is used to evaluate cognitive flexibility, a component of executive function.

  • Apparatus: A digging-based task where rats must learn to discriminate between two bowls based on either the odor or the texture of the digging medium to find a food reward.

  • Procedure: The rats are trained to acquire a discrimination rule (e.g., based on odor). Once the rule is learned, an intra-dimensional shift (new odors, same rule) or an extra-dimensional shift (new textures, new rule) is introduced.

  • MK-801 Induction: The NMDA receptor antagonist MK-801 is administered to induce deficits in performing the extra-dimensional shift, mimicking cognitive inflexibility.

  • Drug Testing: The efficacy of compounds like this compound is assessed by their ability to reverse the MK-801-induced impairment in the set-shifting task.

Auditory Gating Deficit Model in Rats

This model assesses sensory gating, the ability of the brain to filter out redundant sensory information.

  • Paradigm: A double-click paradigm is used where two auditory stimuli (S1 and S2) are presented with a short inter-stimulus interval.

  • Recording: Evoked potentials (specifically the P50 wave in humans, and a corresponding N40 wave in rats) are recorded from the hippocampus or cortex.[8]

  • Gating Measurement: In normal subjects, the response to the second stimulus (S2) is significantly attenuated compared to the first (S1). The ratio of the S2 to S1 amplitude is used as a measure of sensory gating.

  • Deficit Induction: Pharmacological agents like ketamine or amphetamine can be used to disrupt this gating mechanism, mimicking deficits seen in schizophrenia.[8] The ability of α7 nAChR agonists to normalize this ratio is then evaluated.

Signaling Pathways and Experimental Workflows

α7 nAChR Signaling Pathway

Activation of the α7 nAChR, a ligand-gated ion channel with high calcium permeability, triggers several downstream signaling cascades implicated in neuroprotection and cognitive function.[9][10]

alpha7_signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling a7nAChR α7 nAChR Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Agonist Binding PI3K PI3K Ca_influx->PI3K ERK ERK/MAPK Ca_influx->ERK JAK2 JAK2 Ca_influx->JAK2 Akt Akt PI3K->Akt CREB CREB Activation Akt->CREB ERK->CREB STAT3 STAT3 JAK2->STAT3 Anti_inflammatory Anti-inflammatory Response STAT3->Anti_inflammatory Gene_Expression Gene Expression (e.g., c-Fos, BDNF) CREB->Gene_Expression Neuroprotection Neuroprotection & Synaptic Plasticity Gene_Expression->Neuroprotection

α7 nAChR signaling cascade.

Experimental Workflow for Preclinical Efficacy Testing

The general workflow for evaluating the in vivo efficacy of an α7 nAChR agonist like this compound is a multi-step process.

experimental_workflow cluster_setup Phase 1: Model Setup & Baseline cluster_treatment Phase 2: Treatment & Testing cluster_analysis Phase 3: Data Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Habituation Habituation to Test Environment Animal_Model->Habituation Baseline Baseline Behavioral Testing Habituation->Baseline Drug_Admin Administer α7 Agonist (e.g., this compound) Baseline->Drug_Admin Behavioral_Test Perform Behavioral Task (e.g., NOR, Set-Shifting) Drug_Admin->Behavioral_Test Data_Collection Data Collection & Scoring Behavioral_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats Efficacy Determine Efficacy (e.g., MED) Stats->Efficacy

Preclinical efficacy testing workflow.

Conclusion

This compound stands out as a potent partial agonist of the α7 nAChR with demonstrated pro-cognitive and sensory gating-enhancing effects in preclinical rodent models. Its efficacy at low doses in reversing cognitive deficits in challenging behavioral paradigms highlights its potential as a therapeutic agent. This guide provides a framework for comparing its efficacy with other α7 nAChR agonists, emphasizing the importance of standardized experimental protocols and quantitative data analysis in the evaluation of these compounds for further development.

References

A Preclinical Showdown: BMS-902483 Versus Nicotine for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective cognitive enhancers is a continuous journey. This guide provides an objective comparison of two nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, the selective α7 partial agonist BMS-902483 and the broad-spectrum agonist nicotine (B1678760), based on available preclinical experimental data.

This comparative analysis delves into their mechanisms of action, efficacy in various cognitive domains, and known safety profiles. Quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key studies are provided. Visual diagrams of their signaling pathways and a representative experimental workflow are also included to facilitate a deeper understanding of their distinct pharmacological characteristics.

At a Glance: Key Differences

FeatureThis compoundNicotine
Mechanism of Action Selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR).Non-selective agonist of various nAChR subtypes (including α4β2, α7, α3β4).[1][2]
Primary Cognitive Domains Enhanced Memory (novel object recognition), executive function (attentional set-shifting), and sensory gating.Attention, reaction time, and working memory.[1][2][3]
Receptor Selectivity High selectivity for the α7 nAChR.Broad-spectrum activity across multiple nAChR subtypes.[4][5]
Dopamine (B1211576) Release Indirectly modulates dopamine release.Directly stimulates dopamine release in reward pathways.[6]
Abuse Potential Likely lower due to partial agonism and selectivity.High, a well-established addictive substance.[7]
Safety Profile Preclinical data suggests a generally well-tolerated profile.Known cardiovascular risks, gastrointestinal issues, and neurodevelopmental concerns with adolescent exposure.[1]

Mechanism of Action and Signaling Pathways

This compound's cognitive-enhancing effects are attributed to its selective partial agonism of the α7 nAChR. This receptor is highly expressed in brain regions crucial for cognition, such as the hippocampus and prefrontal cortex.[8] Activation of α7 nAChRs by this compound leads to an influx of calcium ions, which in turn modulates the release of neurotransmitters like glutamate (B1630785) and acetylcholine, and activates downstream signaling cascades, including the ERK/CREB pathway, known to be involved in synaptic plasticity and memory formation.

Nicotine, in contrast, acts as a non-selective agonist at a wide range of nAChR subtypes.[4][5] Its cognitive effects are mediated by a complex interplay of actions on different receptor subtypes in various brain regions. For instance, its effects on attention are partly mediated by α4β2 receptors, while its influence on memory involves α7 receptors.[1][2][9] A key aspect of nicotine's mechanism is its potent stimulation of dopamine release in the mesolimbic pathway, which is strongly linked to its reinforcing and addictive properties.[6]

a7_signaling_pathway cluster_0 This compound (α7 Partial Agonist) cluster_1 α7 nAChR cluster_2 Cellular Effects cluster_3 Cognitive Outcomes This compound This compound α7_nAChR α7 nAChR This compound->α7_nAChR Binds to Ca_Influx Ca²⁺ Influx α7_nAChR->Ca_Influx Activates NT_Release Neurotransmitter Release (Glu, ACh) Ca_Influx->NT_Release ERK_CREB ERK/CREB Pathway Activation Ca_Influx->ERK_CREB Cognition Improved Memory & Executive Function NT_Release->Cognition ERK_CREB->Cognition

This compound Signaling Pathway

nicotine_signaling_pathway cluster_0 Nicotine (Non-selective Agonist) cluster_1 nAChR Subtypes cluster_2 Cellular Effects cluster_3 Cognitive & Behavioral Outcomes Nicotine Nicotine a4b2 α4β2 nAChR Nicotine->a4b2 a7 α7 nAChR Nicotine->a7 other Other nAChRs Nicotine->other DA_Release Dopamine Release (Reward Pathway) a4b2->DA_Release NT_Modulation Broad Neurotransmitter Modulation a7->NT_Modulation other->NT_Modulation Addiction Reinforcement & Addiction DA_Release->Addiction Cognition Improved Attention & Working Memory NT_Modulation->Cognition

Nicotine Signaling Pathway

Preclinical Efficacy: A Comparative Overview

Attentional Set-Shifting Task (ASST)

The ASST is a measure of executive function and cognitive flexibility. In a rat model of MK-801-induced cognitive deficits, this compound was shown to reverse these deficits at a minimal effective dose (MED) of 3 mg/kg.

Nicotine has also demonstrated positive effects in the ASST in rats, improving both intradimensional and extradimensional set-shifting performance.[10][11] The effects were found to be dose-dependent.

Table 1: Attentional Set-Shifting Task Performance

CompoundAnimal ModelDosingKey Findings
This compound Rat (MK-801-induced deficit)3 mg/kg (MED)Reversed cognitive deficits.
Nicotine Rat (normal)Dose-dependentImproved intradimensional and extradimensional set-shifting.[10][11]
Other Cognitive Domains

Table 2: Performance in Other Cognitive Tasks

CompoundCognitive TaskAnimal ModelDosingKey Findings
This compound Novel Object RecognitionMouse0.1 mg/kg (MED)Improved 24h recognition memory.
This compound Auditory GatingRat (Ketamine-induced deficit)N/AReversed sensory gating deficits.
Nicotine Five-Choice Serial Reaction Time Task (5-CSRTT)Rat0.05-0.2 mg/kg (s.c.)Improved accuracy, reduced omission errors and reaction times.[3]

Experimental Protocols

Attentional Set-Shifting Task (ASST) in Rodents

This task assesses cognitive flexibility by requiring the animal to shift attention between different stimulus dimensions (e.g., odor, texture) to find a food reward.

  • Habituation: The animal is familiarized with the testing arena and the digging pots.

  • Simple Discrimination: The animal learns to associate a food reward with one of two stimuli within a single dimension (e.g., digging in sand vs. paper bedding).

  • Compound Discrimination: An irrelevant stimulus from a second dimension is introduced (e.g., an odor). The animal must continue to attend to the original relevant dimension.

  • Intra-Dimensional Shift: New stimuli from the same relevant dimension are introduced, and the animal must learn a new association.

  • Extra-Dimensional Shift: The previously irrelevant dimension now becomes the relevant one, requiring a shift in attentional set.

asst_workflow Start Start Habituation Habituation Start->Habituation Simple_Discrimination Simple Discrimination Habituation->Simple_Discrimination Compound_Discrimination Compound Discrimination Simple_Discrimination->Compound_Discrimination Intra_Dimensional_Shift Intra-Dimensional Shift Compound_Discrimination->Intra_Dimensional_Shift Extra_Dimensional_Shift Extra-Dimensional Shift Intra_Dimensional_Shift->Extra_Dimensional_Shift End End Extra_Dimensional_Shift->End

Attentional Set-Shifting Task Workflow
Five-Choice Serial Reaction Time Task (5-CSRTT)

This task is a measure of sustained attention and impulsivity.

  • Training: Animals are trained to nose-poke one of five illuminated apertures to receive a food reward.[12][13]

  • Testing: The duration of the light stimulus is shortened, and the inter-trial interval is varied to increase the attentional demand.

  • Measures: Key performance indicators include accuracy (correct nose-pokes), omission errors (failure to respond), premature responses (responding before the stimulus), and reaction time.[10][14]

Safety and Tolerability

Preclinical safety data for this compound is not extensively published in the public domain. However, as a selective α7 partial agonist, it is hypothesized to have a more favorable side-effect profile compared to non-selective nicotinic agonists. The partial agonism may reduce the risk of receptor desensitization and overstimulation.

Nicotine's adverse effects are well-documented and include cardiovascular effects (increased heart rate and blood pressure), gastrointestinal issues, and a high potential for addiction.[1] In non-smokers, nicotine can cause dizziness, nausea, and headaches. Furthermore, nicotine exposure during adolescence can have long-term consequences on brain development.[1]

Conclusion

Based on the available preclinical evidence, both this compound and nicotine demonstrate cognitive-enhancing properties, albeit through different mechanisms and with distinct profiles.

This compound, with its selective α7 partial agonism, shows promise in improving memory and executive function, potentially with a lower risk of the adverse effects and abuse liability associated with nicotine. Its targeted mechanism of action represents a more refined approach to nicotinic receptor modulation for cognitive enhancement.

Nicotine's broad-spectrum activity contributes to its effects on attention and reaction time. However, these benefits are inextricably linked to its high abuse potential and a range of undesirable side effects. The cognitive-enhancing effects of nicotine in smokers are also often confounded by the reversal of withdrawal-induced deficits.

For drug development professionals, the data suggests that selective α7 partial agonists like this compound may offer a more promising therapeutic window for treating cognitive deficits with a potentially improved safety profile compared to broad-spectrum nicotinic agonists like nicotine. Further clinical research is necessary to fully elucidate the therapeutic potential and safety of this compound in human populations.

References

Selectivity Profile of BMS-902483: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the selectivity profile of BMS-902483, a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), against other nAChR subtypes.

This compound has demonstrated significant potential in preclinical studies for improving cognitive function.[1] A key attribute of this compound is its high selectivity for the α7 nAChR, which is crucial for minimizing off-target effects and enhancing its therapeutic window. This guide synthesizes available data to offer a clear perspective on its performance relative to other nAChR subtypes.

High Selectivity Against Other Nicotinic Receptors

This compound and its closely related analog, BMS-933043, exhibit a high degree of selectivity for the α7 nAChR. Studies on BMS-933043, a compound with a similar structural and functional profile, have shown that it is over 100-fold more selective for the α7 nAChR compared to other nAChR subtypes and over 300-fold more selective against the serotonin (B10506) 5-HT3A receptor.[2][3]

Comparative Performance Data

To illustrate the selectivity of this class of compounds, the following table summarizes the functional activity of the closely related α7 nAChR partial agonist, BMS-933043, against various nAChR subtypes. The data is derived from cellular functional assays measuring calcium influx.

Receptor SubtypeAgonist Activity (EC50)Antagonist Activity (IC50)
Rat α7 nAChR23.4 nMNot Reported
Rat α1β1δε nAChR> 100 µM> 30 µM
Rat α3β4 nAChR> 100 µM> 30 µM
Rat α4β2 nAChR> 100 µM> 30 µM

Data for BMS-933043, a close analog of this compound, from reference[4].

As the data indicates, BMS-933043 shows potent agonist activity at the target α7 nAChR while displaying negligible agonist or antagonist activity at other tested nAChR subtypes even at significantly higher concentrations.[4] This high selectivity is a critical feature for a therapeutic candidate targeting the α7 nAChR.

Experimental Protocols

The selectivity of BMS-933043 was determined using a cellular functional assay that measures changes in intracellular calcium concentration upon receptor activation.

Calcium Flux (FLIPR) Assay for nAChR Subtype Selectivity

This assay is a high-throughput method to assess the functional activity of compounds at ligand-gated ion channels, such as nAChRs.

Objective: To determine the agonist and antagonist activity of a test compound at different nAChR subtypes by measuring changes in intracellular calcium levels.

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing specific rat nAChR subtypes (α7, α1β1δε, α3β4, and α4β2).

Protocol:

  • Cell Plating: HEK293 cells expressing the nAChR subtype of interest are plated into 96-well or 384-well microplates and allowed to adhere and grow.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.

  • Compound Addition (Agonist Mode): A range of concentrations of the test compound (e.g., BMS-933043) is added to the wells.

  • Compound Addition (Antagonist Mode): For antagonist testing, cells are pre-incubated with the test compound before the addition of a known agonist for the specific nAChR subtype.

  • Fluorescence Measurement: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). The instrument continuously monitors the fluorescence intensity in each well before and after the addition of the compound(s).

  • Data Analysis: The change in fluorescence intensity is proportional to the influx of calcium through the activated nAChR channels. The data is analyzed to determine the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the Calcium Flux (FLIPR) Assay used to determine the functional selectivity of compounds like BMS-933043.

FLIPR_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis cell_plating Plate HEK293 cells expressing specific nAChR subtypes dye_loading Load cells with calcium-sensitive dye cell_plating->dye_loading compound_addition Add test compound (agonist or antagonist) dye_loading->compound_addition agonist_addition Add known agonist (for antagonist mode) compound_addition->agonist_addition flipr_reading Measure fluorescence change in FLIPR compound_addition->flipr_reading agonist_addition->flipr_reading data_analysis Calculate EC50/IC50 values flipr_reading->data_analysis a7_Signaling BMS902483 This compound (Agonist) a7_receptor α7 nAChR BMS902483->a7_receptor Binds to channel_opening Channel Opening a7_receptor->channel_opening Activates ca_influx Ca²⁺ Influx channel_opening->ca_influx downstream_signaling Downstream Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) ca_influx->downstream_signaling

References

Head-to-Head In Vivo Comparison of α7 nAChR Partial Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of prominent α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonists. It summarizes key experimental data on their efficacy in cognitive enhancement and anti-inflammatory models, details the methodologies of these experiments, and visualizes the underlying signaling pathways and experimental workflows.

The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in the central nervous system and on immune cells, has emerged as a promising therapeutic target for a range of disorders. Its role in modulating cognitive processes and inflammatory responses has spurred the development of numerous partial agonists. These compounds offer the potential for therapeutic benefit with a reduced risk of the side effects associated with full agonists, primarily due to a lower likelihood of receptor desensitization. This guide focuses on the in vivo performance of several key α7 nAChR partial agonists, including BMS-933043, encenicline (B607309) (EVP-6124), A-582941, PNU-282987, and GTS-21 (DMXB-A), to aid in the selection and evaluation of these molecules for further research and development.

Comparative Efficacy: In Vitro and In Vivo Performance

The following tables summarize the available quantitative data for a selection of α7 nAChR partial agonists. While direct head-to-head in vivo comparisons across a wide range of compounds in standardized models are limited, this compilation of data from various studies provides a valuable reference for their relative potency and efficacy.

Table 1: Comparative In Vitro Activity at the α7 nAChR

CompoundReceptorAssay TypeEC50Efficacy (% of Acetylcholine)Reference
BMS-933043 human α7Voltage Clamp0.29 µM78% (net charge)[1]
rat α7Voltage Clamp0.14 µM67% (net charge)[1]
rat α7Ca2+ Flux23.4 nM-[1]
Encenicline (EVP-6124) human α7Voltage Clamp-32% (peak current)[2]
A-582941 human α7Ca2+ Flux7.93 µM58.5%
rat α7Voltage Clamp2.45 µM59.61%
TC-5619 human α7Ca2+ Flux--[1]
PNU-282987 human α7Ca2+ Flux--[1]
GTS-21 (DMXB-A) rat α7Oocyte Electrophysiology5.2 µM32%[3]
human α7Oocyte Electrophysiology11 µM9%[3]
AZD0328 human α7Oocyte Electrophysiology338 nM65%[3]
AQW051 human α7Oocyte Electrophysiology7.5 µmol/L75%[3]

Table 2: Comparative In Vivo Efficacy in Cognitive Enhancement Models

CompoundAnimal ModelCognitive TaskKey FindingsReference
BMS-933043 MouseNovel Object Recognition (24h)Improved memory at 0.1-10 mg/kg, s.c.[1]
Cynomolgus MonkeyVisuo-spatial Paired Associates Learning (vsPAL)Ameliorated scopolamine-induced deficits at 0.03, 0.1, and 0.3 mg/kg, i.m.[2]
Encenicline (EVP-6124) RatNovel Object Recognition (scopolamine-induced deficit)Restored memory at 0.3 mg/kg, p.o.[4]
Cynomolgus MonkeyVisuo-spatial Paired Associates Learning (vsPAL)Ameliorated scopolamine-induced deficits at 0.01 mg/kg, i.m. (narrow effective dose range)[2]
A-582941 MouseInhibitory AvoidanceIncreased crossover latency, indicating improved memory consolidation.[5]
RatSocial RecognitionEnhanced efficacy, indicating improved short-term memory.[5]
GTS-21 (DMXB-A) DBA/2 MiceAuditory Sensory GatingProduced a dose-dependent improvement in sensory gating.[6][7]

Table 3: Comparative In Vivo Efficacy in Anti-Inflammatory Models

CompoundAnimal ModelInflammatory ChallengeKey FindingsReference
GTS-21 (DMXB-A) MouseLipopolysaccharide (LPS)Reduced microglial activation and production of proinflammatory markers in the brain.[8]
MouseEndotoxemiaSignificantly inhibited serum tumor necrosis factor.
PNU-282987 MouseIL-33-induced airway inflammationAttenuated airway inflammation, comparable to GTS-21.[9]
MouseLPS-induced neuroinflammationReduced microglial activation and suppressed IL-1β and TNFα mRNA levels.[10]
pCF3-diEPP MouseLPS-induced cytokine release in BMDMsSignificantly reduced IL-6 and IL-10 concentrations.[11]
AR-R17779 & GSK1345038A MouseDSS-induced colitisWorsened disease and led to increased colonic pro-inflammatory cytokine levels.[12]

Key Signaling Pathways

Activation of the α7 nAChR by partial agonists modulates downstream signaling cascades, leading to their observed pro-cognitive and anti-inflammatory effects. The two primary pathways implicated are the JAK2/STAT3 pathway and the NF-κB pathway.

alpha7_signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha7 α7 nAChR JAK2 JAK2 alpha7->JAK2 Activates IKK IKK alpha7->IKK Inhibits Agonist Partial Agonist Agonist->alpha7 Binds STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes DNA_STAT3 Anti-inflammatory Gene Transcription pSTAT3_dimer->DNA_STAT3 Translocates & Activates IκB IκB IKK->IκB Phosphorylates NFκB NF-κB NFκB_active Active NF-κB IκB->NFκB_active Releases DNA_NFkB Pro-inflammatory Gene Transcription NFκB_active->DNA_NFkB Translocates & Activates

α7 nAChR-mediated signaling pathways.

Experimental Protocols and Workflows

The following sections detail the methodologies for key in vivo experiments used to evaluate the efficacy of α7 nAChR partial agonists.

Cognitive Enhancement Models

1. Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on the first day to acclimate to the environment.

    • Training/Familiarization Phase: On the second day, two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration (e.g., 5-10 minutes).

    • Retention Interval: The animal is returned to its home cage for a specific period, which can range from minutes to 24 hours, depending on the memory phase being tested.

    • Testing Phase: The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded.

  • Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

NOR_Workflow start Start habituation Habituation Phase (Empty Arena) start->habituation training Training Phase (Two Identical Objects) habituation->training Day 2 retention Retention Interval (e.g., 1h or 24h) training->retention testing Testing Phase (One Familiar, One Novel Object) retention->testing analysis Data Analysis (Discrimination Index) testing->analysis end End analysis->end

Workflow for the Novel Object Recognition test.

2. Auditory Sensory Gating (P50 Suppression)

Auditory sensory gating is a neurophysiological measure of the brain's ability to filter out redundant auditory information. Deficits in sensory gating are observed in neuropsychiatric disorders like schizophrenia.

  • Paradigm: A paired-click paradigm is used, where two identical auditory stimuli (clicks) are presented with a short inter-stimulus interval (typically 500 ms).

  • Recording: Electroencephalography (EEG) is used to record the brain's electrical activity in response to the clicks. The P50 is a positive-going evoked potential that peaks around 50 ms (B15284909) after the stimulus.

  • Procedure:

    • The subject (e.g., a rat or mouse) is fitted with EEG electrodes.

    • A series of paired clicks are presented.

    • The amplitude of the P50 wave in response to the first (conditioning) click (C) and the second (test) click (T) is measured.

  • Data Analysis: The P50 ratio (T/C) is calculated. A lower ratio indicates better sensory gating, as the response to the second, redundant stimulus is suppressed.

Anti-Inflammatory Models

1. Lipopolysaccharide (LPS)-Induced Cytokine Release

This model is used to assess the anti-inflammatory effects of compounds by measuring their ability to suppress the production of pro-inflammatory cytokines in response to LPS, a component of gram-negative bacteria.

  • Procedure:

    • Animals (typically mice or rats) are administered the test compound (α7 nAChR partial agonist) or vehicle.

    • After a predetermined time (e.g., 30-60 minutes), animals are challenged with an intraperitoneal (i.p.) injection of LPS.

    • At the peak time of cytokine production (e.g., 1.5-2 hours for TNF-α), blood is collected.

    • Serum or plasma is prepared, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using ELISA or other immunoassays.

  • Data Analysis: Cytokine levels in the drug-treated group are compared to the vehicle-treated group. A significant reduction in cytokine levels indicates an anti-inflammatory effect.

2. Carrageenan-Induced Paw Edema

This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.

  • Procedure:

    • The basal volume of the animal's hind paw is measured using a plethysmometer.

    • The test compound or vehicle is administered (e.g., orally or i.p.).

    • After a set time, a sub-plantar injection of carrageenan (a seaweed extract that induces inflammation) is given into the same paw.

    • The paw volume is measured at various time points after the carrageenan injection (e.g., every hour for up to 5-6 hours).

  • Data Analysis: The increase in paw volume (edema) is calculated for each time point. The percentage of inhibition of edema in the drug-treated group is determined relative to the vehicle-treated group.

Paw_Edema_Workflow start Start measure_initial Measure Initial Paw Volume start->measure_initial administer_drug Administer Test Compound or Vehicle measure_initial->administer_drug inject_carrageenan Inject Carrageenan into Paw administer_drug->inject_carrageenan ~30-60 min measure_edema Measure Paw Volume at Time Intervals (e.g., 1, 2, 3, 4, 5 hours) inject_carrageenan->measure_edema analysis Data Analysis (% Inhibition of Edema) measure_edema->analysis end End analysis->end

Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion

The in vivo evaluation of α7 nAChR partial agonists reveals a class of compounds with significant potential for treating cognitive deficits and inflammatory conditions. While compounds like BMS-933043 and encenicline (EVP-6124) have demonstrated pro-cognitive effects in sophisticated animal models, others such as GTS-21 and PNU-282987 show promise in mitigating inflammatory responses. The available data suggest that the therapeutic window and efficacy can vary significantly between compounds, as exemplified by the broader effective dose range of BMS-933043 compared to EVP-6124 in a primate cognitive task[2]. Furthermore, the context of the inflammatory response appears crucial, as some selective α7 agonists have been shown to exacerbate certain types of colitis[12].

The choice of a partial agonist for further development will depend on the specific therapeutic indication, desired efficacy, and safety profile. The experimental models and protocols detailed in this guide provide a framework for the continued in vivo characterization and head-to-head comparison of existing and novel α7 nAChR partial agonists. Future research should aim for more standardized, direct comparative studies to build a more complete and directly comparable dataset to better inform clinical development strategies.

References

Validating the Mechanism of BMS-902483: A Comparative Guide to Antagonist Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data validating the mechanism of action of BMS-902483, a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). The focus is on antagonist studies designed to confirm that the cognitive-enhancing effects of this compound are mediated through its intended target, the α7 nAChR.

Unveiling the Mechanism: The Role of Antagonism

This compound has demonstrated pro-cognitive effects in preclinical models.[1] To ascertain that these effects are specifically due to its interaction with the α7 nAChR, antagonist studies are crucial. In these experiments, a compound that blocks the α7 nAChR is co-administered with this compound. If the antagonist prevents this compound from exerting its effects, it provides strong evidence that the mechanism of action is indeed α7 nAChR-dependent.

A key antagonist used in these studies is NS6740, characterized as a "silent agonist" of the α7 nAChR. While it binds to the receptor, it does not activate the ion channel, and can induce a desensitized state, thereby functionally antagonizing the effects of channel-activating agonists like this compound.

Data Presentation: Comparative Efficacy in the Novel Object Recognition (NOR) Test

The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents. The test is based on the innate tendency of mice to spend more time exploring a novel object than a familiar one. A higher discrimination index (DI) indicates better memory of the familiar object.

The following table summarizes data from a study investigating the effects of a close structural analog of this compound, named BMS-933043, and the antagonist NS-6740 in the mouse NOR test. The data is presented as the percent Discrimination Index (DI), where a higher positive value indicates a stronger preference for the novel object and thus, better recognition memory.

Treatment GroupMean Discrimination Index (%)Standard Error of the Mean (SEM)
Vehicle / Vehicle7.335.55
Vehicle / BMS-93304331.263.86
NS-6740 / Vehicle-1.024.40
NS-6740 / BMS-9330433.834.25

Data adapted from a study on BMS-933043, a close analog of this compound.

As the data indicates, the administration of the BMS compound alone resulted in a significant increase in the discrimination index compared to the vehicle control, demonstrating its cognitive-enhancing effects. However, when co-administered with the α7 nAChR antagonist NS-6740, this effect was abolished, with the discrimination index returning to a level comparable to the vehicle control. This strongly supports the hypothesis that the pro-cognitive effects of this class of compounds are mediated through the α7 nicotinic acetylcholine receptor.

Experimental Protocols

Novel Object Recognition (NOR) Test

This protocol is a representative methodology for conducting the NOR test to evaluate the effects of compounds on learning and memory in mice.

1. Habituation Phase (Day 1):

  • Mice are individually placed in an open-field arena (e.g., 40 cm x 40 cm x 40 cm) devoid of any objects.

  • They are allowed to freely explore the arena for a period of 5-10 minutes.

  • This phase allows the mice to acclimate to the testing environment, reducing anxiety and novelty-induced exploratory behavior during the subsequent phases.

2. Training/Familiarization Phase (Day 2):

  • Two identical objects are placed in the arena at a fixed distance from each other.

  • Each mouse is placed back into the arena and allowed to explore the objects for a set duration, typically 5-10 minutes.

  • The time spent exploring each object is recorded. Exploration is defined as the mouse's nose being in close proximity to the object (e.g., within 2 cm) and oriented towards it.

3. Test Phase (Day 2, after a retention interval):

  • After a specific retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The position of the novel object is counterbalanced across animals.

  • The mouse is returned to the arena and the time spent exploring the familiar and the novel object is recorded for a 5-10 minute period.

  • The arena and objects are thoroughly cleaned between each animal to eliminate olfactory cues.

4. Drug Administration:

  • This compound (or its analog) and NS-6740 are typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at specific time points before the training or testing phase, depending on the study design. For instance, the antagonist (NS-6740) may be administered 15-30 minutes prior to the agonist (this compound), which is then given 30-60 minutes before the training phase.

5. Data Analysis:

  • The primary measure is the Discrimination Index (DI), calculated using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

  • A positive DI indicates a preference for the novel object, suggesting that the animal remembers the familiar object. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the DI between different treatment groups.

Visualizing the Mechanism and Workflow

To further clarify the scientific concepts and experimental procedures, the following diagrams are provided.

G This compound Signaling Pathway BMS This compound a7R α7 Nicotinic Acetylcholine Receptor BMS->a7R Binds & Activates Neuron Neuron Ca Ca²⁺ Influx Neuron->Ca Channel Opening Signaling Downstream Signaling (e.g., ERK, CREB) Ca->Signaling Cognition Enhanced Cognition (Learning & Memory) Signaling->Cognition NS6740 NS6740 (Antagonist) NS6740->a7R Binds & Blocks

Caption: this compound binds to and activates the α7 nAChR, leading to enhanced cognition.

G Antagonist Study Experimental Workflow cluster_groups Treatment Groups G1 Group 1: Vehicle + Vehicle Habituation Day 1: Habituation to Arena G2 Group 2: Vehicle + this compound G3 Group 3: NS6740 + Vehicle G4 Group 4: NS6740 + this compound Training Day 2: Training Phase (Two Identical Objects) Habituation->Training Testing Day 2: Test Phase (Familiar + Novel Object) Training->Testing Analysis Data Analysis: Calculate Discrimination Index Testing->Analysis

References

Comparative Analysis of the Side Effect Profiles of Nicotinic Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the side effect profiles of the selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist BMS-902483 and other notable nicotinic agonists, including varenicline (B1221332), ABT-418, and epibatidine (B1211577). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds.

Executive Summary

The development of nicotinic agonists for therapeutic purposes is a field of active research, with compounds being investigated for conditions ranging from smoking cessation to cognitive enhancement. A critical aspect of their clinical viability is their side effect profile. This guide summarizes available data on the adverse effects of this compound, varenicline, ABT-418, and epibatidine.

A significant challenge in this comparison is the limited publicly available safety data for this compound. Clinical development of this compound was discontinued, and as a result, comprehensive clinical trial data on its side effect profile in humans is not available. Therefore, this guide focuses on comparing the known side effect profiles of varenicline, ABT-418, and epibatidine, with the understanding that the profile of this compound remains largely uncharacterized in a clinical setting.

Comparative Side Effect Profiles

The following tables summarize the reported side effects for varenicline, ABT-418, and epibatidine, based on available clinical and preclinical data.

Table 1: Varenicline - Common Adverse Events in Clinical Trials

Side EffectIncidence in Varenicline Group (%)Incidence in Placebo Group (%)
Nausea3010
Insomnia1913
Abnormal Dreams135
Headache1913
Constipation83
Flatulence>5 (twice the rate of placebo)-
Vomiting>5 (twice the rate of placebo)-

Data compiled from fixed-dose, placebo-controlled studies.[1][2]

Table 2: ABT-418 - Reported Adverse Events in a Clinical Trial for ADHD

Side EffectObservation
DizzinessMost frequently reported
NauseaMost frequently reported
Overall TolerabilityRelatively well tolerated

Qualitative data from a pilot controlled clinical trial. Specific percentages were not reported.[3][4][5]

Table 3: Epibatidine - Observed Side Effects in Preclinical Studies

Side EffectObservation
HypertensionObserved at doses close to therapeutic levels
Respiratory ParalysisObserved at doses close to therapeutic levels
SeizuresObserved at doses close to therapeutic levels
DeathOccurs at doses not much higher than those for antinociception
Dermal ToxicityItchy, vesicular rash reported in a case of occupational exposure

Data from preclinical toxicology studies and a case report. Epibatidine has a very narrow therapeutic window due to its high toxicity.[6][7][8][9][10]

Signaling Pathways of Nicotinic Agonists

The differential side effect profiles of nicotinic agonists can be partly attributed to their selectivity for and functional activity at various nAChR subtypes, which in turn activate distinct intracellular signaling cascades. This compound is a selective partial agonist for the α7 nAChR, while varenicline is a partial agonist at α4β2 nAChRs. ABT-418 is an agonist at several neural nAChRs including α4β2 and α7 subtypes.[4][11][12] Epibatidine is a potent agonist at most nAChR subtypes.[7]

Below are diagrams illustrating the primary signaling pathways associated with α7 and α4β2 nAChR activation.

alpha7_signaling cluster_receptor α7 nAChR Activation cluster_downstream Intracellular Signaling Agonist (e.g., this compound) Agonist (e.g., this compound) α7 nAChR α7 nAChR Agonist (e.g., this compound)->α7 nAChR Ca2+ Influx Ca2+ Influx α7 nAChR->Ca2+ Influx JAK2/STAT3 Pathway JAK2/STAT3 Pathway α7 nAChR->JAK2/STAT3 Pathway PI3K/Akt Pathway PI3K/Akt Pathway Ca2+ Influx->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway Ca2+ Influx->MAPK/ERK Pathway Cellular Responses Cellular Responses PI3K/Akt Pathway->Cellular Responses MAPK/ERK Pathway->Cellular Responses JAK2/STAT3 Pathway->Cellular Responses

Caption: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor.

alpha4beta2_signaling cluster_receptor α4β2 nAChR Activation cluster_downstream Intracellular Signaling Agonist (e.g., Varenicline) Agonist (e.g., Varenicline) α4β2 nAChR α4β2 nAChR Agonist (e.g., Varenicline)->α4β2 nAChR Ion Influx (Na+, Ca2+) Ion Influx (Na+, Ca2+) α4β2 nAChR->Ion Influx (Na+, Ca2+) Dopamine Release Dopamine Release Ion Influx (Na+, Ca2+)->Dopamine Release Cellular Responses Cellular Responses Dopamine Release->Cellular Responses

Caption: Simplified signaling pathway of the α4β2 nicotinic acetylcholine receptor.

Experimental Protocols for Adverse Event Assessment

The data presented in this guide were primarily obtained from clinical trials and preclinical studies. The methodologies for assessing adverse events in these studies generally follow standardized procedures.

Clinical Trial Adverse Event Monitoring:

In clinical trials, such as those for varenicline and ABT-418, adverse events (AEs) are systematically collected, recorded, and evaluated.[13][14] The general workflow is as follows:

AE_Workflow cluster_monitoring Monitoring Methods Patient Enrollment Patient Enrollment Drug Administration Drug Administration Patient Enrollment->Drug Administration Adverse Event Monitoring Adverse Event Monitoring Drug Administration->Adverse Event Monitoring Data Collection Data Collection Adverse Event Monitoring->Data Collection Spontaneous Reporting Spontaneous Reporting Adverse Event Monitoring->Spontaneous Reporting Patient Diaries Patient Diaries Adverse Event Monitoring->Patient Diaries Direct Questioning Direct Questioning Adverse Event Monitoring->Direct Questioning Causality Assessment Causality Assessment Data Collection->Causality Assessment Severity Grading Severity Grading Causality Assessment->Severity Grading Reporting Reporting Severity Grading->Reporting

Caption: General workflow for adverse event assessment in clinical trials.

  • Data Collection: Information on AEs is collected through spontaneous reporting by participants, patient diaries, and direct questioning by investigators at study visits.[13]

  • Causality Assessment: The relationship between the investigational drug and the adverse event is assessed by the investigator.

  • Severity Grading: AEs are typically graded for severity (e.g., mild, moderate, severe) using standardized criteria such as the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).[14]

  • Reporting: All AEs are recorded in the case report forms. Serious adverse events (SAEs) are required to be reported to regulatory authorities and the study sponsor in an expedited manner.

Preclinical Toxicology Studies:

For compounds like epibatidine, which have not undergone extensive human clinical trials due to toxicity, the side effect profile is primarily determined from preclinical toxicology studies in animal models.[6][7][10] These studies involve administering a range of doses to animals and observing for signs of toxicity, including behavioral changes, physiological measurements (e.g., blood pressure, respiration), and post-mortem pathological examinations.

Conclusion

The comparison of the side effect profiles of nicotinic agonists is essential for their therapeutic development. Varenicline, a partial agonist at α4β2 nAChRs, has a well-characterized side effect profile from extensive clinical trials, with nausea being the most common adverse event.[1][2] ABT-418, an agonist at multiple neuronal nAChRs, appears to be relatively well-tolerated, with dizziness and nausea as the primary side effects.[3][4] In stark contrast, the potent, non-selective nicotinic agonist epibatidine exhibits high toxicity, severely limiting its therapeutic potential.[6][7][8][9][10]

The side effect profile of the selective α7 nAChR partial agonist this compound remains largely unknown in humans due to the discontinuation of its clinical development. Future research on novel nicotinic agonists will need to continue to focus on maximizing therapeutic efficacy while minimizing adverse effects through careful target selection and optimization of pharmacological properties.

References

Unveiling the Behavioral Profile of BMS-902483: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the behavioral effects of BMS-902483, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, with other relevant compounds. The information is compiled from preclinical studies to assist researchers in evaluating its potential as a therapeutic agent for cognitive deficits.

Summary of Preclinical Efficacy

This compound has demonstrated pro-cognitive effects across multiple behavioral paradigms in rodents. The following tables summarize the key findings from published studies, offering a comparative overview of its potency and efficacy.

Table 1: Efficacy of this compound in Preclinical Models of Cognition
Behavioral AssaySpeciesModelMinimal Effective Dose (MED)α7 Receptor Occupancy at MED
Novel Object Recognition (NOR)MouseNormal0.1 mg/kg64%
Attentional Set-ShiftingRatMK-801-induced deficit3 mg/kg~90%
Auditory GatingRatKetamine-induced deficitNot explicitly stated~90%
Table 2: Comparative Efficacy of α7 nAChR Agonists in the Novel Object Recognition (NOR) Task
CompoundSpeciesModelRoute of AdministrationEffective Dose Range
This compound Mouse Normal Not specified 0.1 mg/kg (MED)
BMS-933043MouseNormalsc0.1 - 10 mg/kg

Note: Data for BMS-933043 is from a separate study and is provided for contextual comparison. Direct head-to-head studies are limited.

Detailed Experimental Methodologies

To facilitate the replication and extension of these findings, detailed protocols for the key behavioral assays are provided below.

Novel Object Recognition (NOR)

The NOR test assesses recognition memory. The protocol generally involves three phases:

  • Habituation: The animal is allowed to freely explore an open-field arena in the absence of any objects for a set period.

  • Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration.

  • Test Phase: After a specific inter-trial interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar one is measured. A preference for the novel object indicates intact recognition memory.

The efficacy of this compound in this paradigm was demonstrated by a significant increase in the time spent exploring the novel object compared to a vehicle-treated control group.[1] This effect was blocked by the α7 nAChR silent agonist NS6740, confirming the mechanism of action.[1]

Attentional Set-Shifting Task

This task evaluates cognitive flexibility, an executive function often impaired in psychiatric disorders. A common protocol involves the following stages:

  • Simple Discrimination: The animal learns to associate a reward with a specific stimulus dimension (e.g., digging medium).

  • Compound Discrimination: An irrelevant stimulus dimension (e.g., odor) is introduced, which the animal must ignore.

  • Intra-dimensional Shift: New stimuli are introduced, but the relevant dimension remains the same.

  • Extra-dimensional Shift: The previously irrelevant stimulus dimension now becomes the rule for obtaining the reward, requiring the animal to shift its attentional set.

In a model where cognitive flexibility is impaired by the NMDA receptor antagonist MK-801, this compound was shown to reverse the deficit, enabling the rats to successfully perform the extra-dimensional shift.[1]

Auditory Gating

Auditory gating, a measure of sensory filtering, is often disrupted in schizophrenia. The typical paradigm involves:

  • Paired-Click Paradigm: Two auditory clicks (a conditioning stimulus and a test stimulus) are presented in rapid succession.

  • Electrophysiological Recording: The amplitude of the P50 event-related potential is recorded in response to both clicks.

  • Gating Ratio: In normal subjects, the response to the second click is significantly attenuated (gated). The ratio of the test response to the conditioning response (T/C ratio) is calculated. A higher T/C ratio indicates a deficit in sensory gating.

This compound was effective in reversing the auditory gating deficit induced by the NMDA receptor antagonist ketamine in rats.[1]

Visualizing the Mechanisms and Workflows

To further elucidate the context of this compound's action, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

alpha7_signaling_pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron ACh Acetylcholine alpha7_nAChR α7 nAChR ACh->alpha7_nAChR Binds BMS902483 This compound (Partial Agonist) BMS902483->alpha7_nAChR Binds & Partially Activates Ca_ion Ca²⁺ alpha7_nAChR->Ca_ion Channel Opening Signaling_Cascade Downstream Signaling Cascades Ca_ion->Signaling_Cascade Activates Cognitive_Function Enhanced Cognitive Function Signaling_Cascade->Cognitive_Function Leads to experimental_workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_behavioral_testing Behavioral Testing cluster_data_analysis Data Analysis Acclimation Acclimation Habituation Habituation to Test Arena Acclimation->Habituation Vehicle Vehicle Control Habituation->Vehicle BMS902483 This compound Dosing Habituation->BMS902483 Comparator Comparator Compound Habituation->Comparator NOR Novel Object Recognition Vehicle->NOR SetShifting Attentional Set-Shifting Vehicle->SetShifting AuditoryGating Auditory Gating Vehicle->AuditoryGating BMS902483->NOR BMS902483->SetShifting BMS902483->AuditoryGating Comparator->NOR Comparator->SetShifting Comparator->AuditoryGating Data_Collection Data Collection & Scoring NOR->Data_Collection SetShifting->Data_Collection AuditoryGating->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

A Comparative Benchmarking Guide: BMS-902483 vs. First-Generation α7 Nicotinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological and functional properties of the novel α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, BMS-902483, against a panel of first-generation α7 agonists. The data presented herein is compiled from various preclinical studies to facilitate a comprehensive evaluation for research and drug development purposes.

Executive Summary

The α7 nicotinic acetylcholine receptor represents a compelling therapeutic target for cognitive deficits associated with neurological and psychiatric disorders. While first-generation α7 agonists have shown promise, they often exhibit limitations in selectivity, potency, and pharmacokinetic profiles. This compound, a structurally distinct spirooxazolidine, has emerged as a potent and selective partial agonist with a potentially improved therapeutic window. This guide offers a head-to-head comparison of key pharmacological parameters to highlight the distinguishing features of this compound.

Data Presentation: Comparative Pharmacological Profiles

The following tables summarize the in vitro pharmacological data for this compound and selected first-generation α7 nAChR agonists.

Table 1: Binding Affinity for Human α7 nAChR

CompoundTypeBinding Affinity (Ki) for human α7 nAChR (nM)
This compound Partial Agonist Low nanomolar [1]
PNU-282987Agonist26[2]
TC-5619Full Agonist1[3]
AR-R17779Full Agonist190 (rat)[4]
GTS-21Partial Agonist~2000[5]

Table 2: Functional Efficacy at Human α7 nAChR

CompoundEfficacy (EC50) (nM)Maximal Response (% of Acetylcholine)
This compound 9.3 (FLIPR) [6]~60% [1][7]
PNU-282987154[8]Not explicitly stated
TC-561933[9]100% (Full Agonist)[3]
AR-R1777921,000 (rat)[10]Full Agonist[11]
GTS-21Not explicitly stated for humanPartial Agonist[5]

Table 3: Selectivity Profile

CompoundSelectivity (Ki Ratio or IC50)
This compound >100-fold vs. other nAChR subtypes; >300-fold vs. 5-HT3A [7]
PNU-2829875-HT3A Ki = 930 nM[2]
TC-5619α4β2 Ki = 2100-2800 nM; 5-HT3 IC50 > 10,000 nM[3][12]
AR-R17779α4β2 Ki = 16,000 nM (rat)[4]
GTS-21Also targets α4β2 nAChRs[5]

Signaling Pathways and Experimental Workflows

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of the α7 nAChR, a ligand-gated ion channel, by an agonist such as this compound leads to a conformational change that opens the channel pore.[6] This allows for the influx of cations, most notably calcium (Ca2+), into the neuron.[8] The subsequent increase in intracellular calcium concentration triggers a cascade of downstream signaling events, including the activation of protein kinases like ERK and the modulation of neurotransmitter release, ultimately influencing synaptic plasticity and cognitive function.[8]

alpha7_signaling cluster_membrane Cell Membrane receptor α7 nAChR ca_influx Ca²⁺ Influx receptor->ca_influx Channel Opening agonist This compound (Agonist) agonist->receptor Binds to downstream Downstream Signaling (e.g., ERK Activation) ca_influx->downstream Activates cellular_response Modulation of Neurotransmission & Synaptic Plasticity downstream->cellular_response Leads to

Caption: Simplified signaling pathway of α7 nAChR activation.

Experimental Workflow for In Vitro Characterization

The pharmacological profile of α7 nAChR agonists is typically determined through a series of in vitro assays. The general workflow involves expressing the human α7 nAChR in a stable cell line or oocytes, followed by functional and binding assays.

experimental_workflow start Stable Expression of human α7 nAChR (e.g., in HEK293 cells) binding Radioligand Binding Assay (Determine Ki) start->binding functional Functional Assays start->functional selectivity Selectivity Screening (Binding/Functional Assays against other receptors) start->selectivity end Pharmacological Profile binding->end electro Electrophysiology (Patch-Clamp) (Determine EC50, Imax) functional->electro calcium Calcium Imaging (FLIPR) (Determine EC50) functional->calcium electro->end calcium->end selectivity->end

Caption: General workflow for in vitro characterization of α7 nAChR agonists.

Experimental Protocols

1. Radioligand Binding Assay (for Determining Binding Affinity - Ki)

This assay measures the affinity of a compound for the α7 nAChR by assessing its ability to displace a known radiolabeled ligand.

  • Cell Preparation: Membranes are prepared from cells stably expressing the human α7 nAChR.

  • Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled α7 nAChR antagonist (e.g., [³H]-methyllycaconitine) and varying concentrations of the test compound (e.g., this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

2. Electrophysiology (for Determining Functional Efficacy - EC50, Imax)

This technique directly measures the ion channel activity of the α7 nAChR in response to an agonist.

  • Expression System: Human α7 nAChRs are expressed in Xenopus oocytes or a mammalian cell line suitable for patch-clamp recording.

  • Recording: Whole-cell patch-clamp recordings are performed. The cell is voltage-clamped, and the current flowing through the α7 nAChR channels is measured upon application of varying concentrations of the agonist.

  • Data Acquisition: A concentration-response curve is generated by plotting the peak current response against the agonist concentration.

  • Data Analysis: The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Imax (the maximal current response, often expressed as a percentage of the response to a saturating concentration of acetylcholine) are determined by fitting the data to a sigmoidal dose-response curve.

3. Calcium Imaging (for High-Throughput Functional Screening)

This method provides a high-throughput assessment of α7 nAChR activation by measuring changes in intracellular calcium concentration.

  • Cell Preparation: Cells stably expressing the human α7 nAChR are plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the test compound are added to the wells using an automated liquid handling system (e.g., a Fluorometric Imaging Plate Reader - FLIPR).

  • Fluorescence Measurement: The fluorescence intensity in each well is measured over time. An increase in fluorescence indicates an influx of calcium and, therefore, receptor activation.

  • Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value is calculated.

Conclusion

This compound demonstrates a distinct pharmacological profile compared to first-generation α7 nAChR agonists. Its high potency, partial agonist activity, and significant selectivity for the α7 nAChR over other nicotinic subtypes and the 5-HT3A receptor suggest a potentially favorable therapeutic index. The data presented in this guide provides a foundation for researchers to make informed decisions regarding the selection of α7 nAChR agonists for their specific research applications and to guide future drug development efforts.

References

Safety Operating Guide

Prudent Disposal of BMS-902483: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of investigational compounds like BMS-902483 is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive disposal plan based on established best practices for similar small molecule inhibitors used in research settings. The following procedures are designed to ensure the safe management of this compound from use to final disposal.

All waste materials must be disposed of in accordance with national and local regulations. It is imperative to leave chemicals in their original containers and avoid mixing them with other waste. Uncleaned containers should be treated with the same precautions as the product itself.

Immediate Safety and Handling Protocols

Prior to disposal, safe handling is paramount. Researchers should always adhere to the following personal protective equipment (PPE) guidelines when working with this compound and its waste.

Personal Protective Equipment (PPE)Specification and Use
Gloves Wear suitable chemical-resistant gloves (e.g., Nitrile). Regularly inspect gloves for signs of damage.
Eye Protection Use safety eyewear or goggles that conform to recognized standards (e.g., EN 166).[1]
Lab Coat A standard laboratory coat should be worn to protect from skin contact.
Respiratory Protection If handling the compound in powdered form outside of a fume hood, use an approved respirator.

In the event of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately rinse with water for several minutes. If irritation persists, seek medical attention.[1]

  • Skin Contact: Wash the affected area with soap and water.[1]

  • Inhalation: Move to an area with fresh air.[1]

  • Ingestion: Do not induce vomiting and seek immediate medical advice.[1]

Step-by-Step Disposal Procedure

The disposal of this compound and associated materials should be conducted in a systematic and contained manner to minimize exposure and environmental contamination.

  • Segregation of Waste: At the point of generation, separate waste into distinct, clearly labeled streams:

    • Unused Compound: The original vial containing this compound.

    • Contaminated Labware: Includes items such as pipette tips, centrifuge tubes, and flasks that have come into direct contact with the compound.

    • Contaminated PPE: Gloves, disposable lab coats, and other protective gear worn during handling.

    • Liquid Waste: Solutions containing this compound, such as cell culture media or solvents.

  • Packaging of Waste:

    • Solid Waste: Place all contaminated solid materials into a dedicated, sealable, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste in a compatible, sealed, and labeled container. If the compound was dissolved in a solvent, the waste container should be appropriate for that solvent.

  • Labeling: All waste containers must be clearly labeled with the following information:

    • "Hazardous Waste"

    • The name of the chemical: "this compound"

    • The primary hazards (e.g., "Chemical Waste," "Cytotoxic Agent - For Research Use").

    • The date of accumulation.

    • The name and contact information of the generating laboratory.

  • Storage: Store the labeled hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor. Do not dispose of this compound or its contaminated materials through standard laboratory or municipal waste streams.[2]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Final Disposal A Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Handle this compound in a Controlled Environment (e.g., Fume Hood) A->B C Segregate Waste Streams at Point of Use B->C D Unused Compound C->D E Contaminated Solids (PPE, Labware) C->E F Contaminated Liquids (Solvents, Media) C->F G Package Waste in Sealed, Compatible Containers D->G E->G F->G H Label Containers with 'Hazardous Waste' & Chemical Name G->H I Store in a Designated, Secure Area with Secondary Containment H->I J Arrange for Professional Waste Disposal Service I->J K Complete Disposal Manifest/Documentation J->K

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Comprehensive Safety and Handling Guide for BMS-902483

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of BMS-902483, a potent alpha7 Nicotinic receptor partial agonist. The following procedures are based on established best practices for managing potent pharmaceutical compounds to ensure personnel safety and minimize environmental impact.

I. Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure when handling this compound. The recommended PPE is detailed below and should be selected based on the specific laboratory risk assessment.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Provides a barrier against skin contact. Double-gloving is a best practice when handling potent compounds.
Eye Protection Tightly fitting safety goggles or a face shield.[1]Protects eyes from splashes and airborne particles.[1]
Respiratory Protection An N95 respirator or a higher level of respiratory protection, such as a Powered Air-Purifying Respirator (PAPR), may be required based on the quantity of compound being handled and the potential for aerosolization.[1][2][3]Surgical masks do not offer adequate respiratory protection from drug exposure.[1]
Body Protection A disposable, long-sleeved gown that closes in the back with tight-fitting cuffs.[1] For handling highly potent compounds, coveralls (bunny suits) may be necessary.[1][4]Prevents contamination of personal clothing and skin. Gowns worn in hazardous areas should not be worn elsewhere.[1]
Footwear Closed-toe shoes with disposable shoe covers.[1]Protects feet from spills and prevents the tracking of contaminants outside the work area.

II. Operational Plan: Handling Procedures

Adherence to a strict operational plan is critical for the safe handling of this compound.

A. Preparation and Weighing:

  • All handling of powdered this compound should be conducted within a certified chemical fume hood, a glove box, or another appropriate containment device.[2]

  • Before use, allow the product to equilibrate to room temperature for at least one hour while the vial is tightly sealed.[5]

  • Use dedicated equipment (e.g., spatulas, weigh boats) for handling the compound.

  • Prepare solutions on the same day of use whenever possible.[5]

B. Solution Preparation:

  • When dissolving the compound, add the solvent slowly to the powder to avoid aerosolization.

  • If stock solutions need to be prepared in advance, store them in tightly sealed vials at -20°C for up to one month.[5]

C. Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • For small spills (<5 mL or 5 g), use a spill kit containing absorbent pads, appropriate cleaning agents, and waste disposal bags.[6]

  • For larger spills, evacuate the area and contact the Environmental Health and Safety (EHS) department.

III. Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[7]

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow institutional and local regulations for cytotoxic waste.[8]
Contaminated Labware (e.g., vials, pipette tips) Place in a designated, leak-proof hazardous waste container.[6][7] Sharps should be placed in a puncture-resistant cytotoxic sharps container.[6]
Contaminated PPE All disposable PPE (gloves, gown, shoe covers, etc.) must be removed before leaving the work area and disposed of as cytotoxic waste.[6][7]
Liquid Waste Collect in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain.[7]

Waste Segregation is Mandatory: All materials that come into contact with this compound are to be treated as hazardous waste.[7] Waste should be categorized as "trace" or "bulk" chemotherapy waste where applicable and disposed of in appropriately colored and labeled containers (e.g., yellow or black bins for cytotoxic waste).[7]

IV. Experimental Workflow for Handling this compound

The following diagram outlines the logical steps for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Receive and Log this compound B Don Appropriate PPE A->B Safety First C Prepare Containment Area (e.g., Fume Hood) B->C D Equilibrate Compound to Room Temperature C->D E Weigh Compound in Containment D->E F Prepare Solution E->F G Perform Experiment F->G H Decontaminate Work Surfaces G->H Post-Experiment I Segregate and Dispose of Waste H->I J Doff PPE in Designated Area I->J K Wash Hands Thoroughly J->K

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-902483
Reactant of Route 2
Reactant of Route 2
BMS-902483

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.